Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGUZGHMWUIYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415463 | |
| Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-81-7 | |
| Record name | [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[3-fluoro-4-(4-morpholinyl)phenyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS 168828-81-7 properties
An In-depth Technical Guide to Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its chemical and physical properties, established synthetic routes, critical applications in drug development, and the analytical methodologies required for its characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Identity and Properties
This compound is a fluorinated heterocyclic building block that has garnered significant attention for its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure uniquely integrates a fluorobenzene ring, a morpholine moiety, and a benzyl carbamate protecting group. This combination of functional groups provides a versatile platform for complex organic synthesis.
Synonyms: N-Benzyloxycarbonyl-3-fluoro-4-morpholinoaniline, (3-Fluoro-4-morpholinophenyl)carbamic Acid Benzyl Ester, Linezolid Intermediate 1.[2]
Physicochemical Data
The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols. The data below has been consolidated from various chemical suppliers and literature sources.
| Property | Value | References |
| CAS Number | 168828-81-7 | [1][2] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [2] |
| Molecular Weight | 330.35 g/mol | [3] |
| Appearance | White to off-white or almost white powder/crystal | |
| Melting Point | 123.0 to 127.0 °C | |
| Boiling Point | 451.8 ± 45.0 °C at 760 mmHg (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| Purity | Typically ≥98.0% (by HPLC) | |
| Flash Point | 227.0 ± 28.7 °C (Predicted) |
Synthesis and Reaction Pathway
The synthesis of this compound is a multi-step process that hinges on the initial formation of its core aniline precursor, 3-fluoro-4-morpholinoaniline. The subsequent protection of the aniline's amino group with a benzyl carbamate (Cbz or Z group) yields the final product. This protecting group strategy is fundamental in multi-step synthesis, as it prevents the highly reactive amine from participating in unwanted side reactions, thereby ensuring high yield and purity in subsequent steps.
Synthesis of the Precursor: 3-fluoro-4-morpholinoaniline
A common and efficient route involves a nucleophilic aromatic substitution (SₙAr) reaction followed by a nitro group reduction.[4]
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr): 1,2-Difluoro-4-nitrobenzene is reacted with morpholine. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated and is readily displaced by the nucleophilic morpholine. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.[4]
-
Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is using iron powder in the presence of an acid catalyst like ammonium chloride, which is effective and industrially scalable.[4] This step produces 3-fluoro-4-morpholinoaniline.[4][5]
Carbamate Protection
-
Step 3: Benzyl Carbamate Formation: The resulting 3-fluoro-4-morpholinoaniline is then reacted with a suitable Cbz-donating reagent, such as benzyl chloroformate, in the presence of a base. The base neutralizes the HCl byproduct, driving the reaction to completion and yielding the target compound, this compound.
The entire workflow is a self-validating system; successful isolation of the precursor in high purity in Step 2 is a critical control point that ensures the efficiency of the final protection step.
Caption: Synthetic workflow for this compound.
Applications in Pharmaceutical and Materials Science
The primary and most well-documented application of this compound is as a critical intermediate in the synthesis of the antibiotic, Linezolid.[6]
Keystone Intermediate for Linezolid
Linezolid (CAS 165800-03-3) was the first member of the oxazolidinone class of antibiotics and is vital for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7]
The synthesis of Linezolid from this compound proceeds via the formation of the core oxazolidinone ring. The carbamate-protected aniline is reacted with an epoxide, such as (R)-bromomethyloxirane or (R)-glycidyl butyrate, which introduces the three-carbon unit that cyclizes to form the 2-oxazolidinone heterocycle.[1] The benzyl carbamate group is a stable protecting group under these conditions and is removed in a later step. The fluorine atom on the phenyl ring is known to enhance the antibacterial efficacy of the final drug molecule.
Caption: Role as a key intermediate in the synthesis of Linezolid.
Emerging Applications
Beyond its established role, research has indicated other potential uses for this versatile molecule:
-
Cancer Therapy: It has been used as an intermediate to synthesize glucose uptake inhibitors aimed at suppressing the growth of cancer cells.[1]
-
Non-Linear Optics (NLO): A theoretical study highlighted that this compound possesses a large first-order hyperpolarizability, suggesting potential for use in non-linear optical materials.[1]
Analytical Characterization Protocols
Rigorous quality control is essential for any pharmaceutical intermediate. Each batch must be validated to ensure high purity and structural integrity.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound, with a typical specification of ≥98.0%.
-
Protocol Outline:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent to a known concentration.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).
-
Structural Confirmation
Spectroscopic methods are used to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the proton and carbon framework of the molecule, confirming the presence of the morpholine, fluorophenyl, and benzyl groups.
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the N-H and C=O stretches of the carbamate group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this chemical.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[8]
-
Hazard Statement (H302): Harmful if swallowed.
-
Precautionary Statement (P301 + P312 + P330): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid dust inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment to maintain its integrity.
Conclusion
This compound (CAS 168828-81-7) is more than a simple chemical intermediate; it is a critical enabler in the production of life-saving antibiotics like Linezolid. Its well-defined physicochemical properties, established synthetic pathways, and the strategic role of its carbamate protecting group make it an indispensable tool for medicinal chemists. While its primary application remains in the pharmaceutical industry, emerging research into materials science and oncology suggests a broader potential for this versatile molecule. The protocols and data presented in this guide underscore the technical foundation required to effectively and safely utilize this compound in research and development.
References
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- ChemBK. (2024). Intermediate of Linezolid 3.
- LookChem. (n.d.). Cas 212325-40-1, methyl-(3-fluoro-4-morpholinophenyl)carbamate.
- Tuzuk AI. (n.d.). This compound.
- ResearchGate. (2023). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
- Apicule. (n.d.). Carbamic acid, N-(3-fluoro-4-(4-morpholinyl)phenyl)-, phenylmethyl ester (CAS No 168828-81-7).
- Sci-Supplies. (n.d.). This compound>98.0%(HPLC)(N)25g.
- PharmaCompass. (2025). This compound: A Critical Pharmaceutical Intermediate.
- Protheragen. (n.d.). Linezolid Benzyl Impurity.
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
- Oakwood Chemical. (n.d.). This compound.
- Veeprho. (n.d.). Linezolid Impurity 21 | CAS 212325-40-1.
- PubChem. (n.d.). Linezolid.
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A Technical Guide to the Synthesis of N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline: Principles and Practices
This guide provides an in-depth exploration of the synthetic pathway to N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline, a key intermediate in modern pharmaceutical development. The narrative moves beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present self-validating protocols essential for reproducible, scalable synthesis in a research and drug development setting.
The target molecule, with CAS Number 168828-81-7, is a critical precursor in the synthesis of oxazolidinone-class antibiotics, most notably Linezolid.[1] Linezolid is a vital therapeutic agent for combating serious infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The molecule's structure, which combines a fluorinated aniline core with a morpholine ring and a benzyloxycarbonyl (Cbz) protecting group, presents a multi-stage synthetic challenge that demands precision and a deep understanding of reaction mechanisms. This document will illuminate a robust and widely adopted three-step synthetic route, beginning with the construction of the core aniline intermediate followed by its strategic protection.
Part 1: Synthesis of the Core Intermediate: 3-Fluoro-4-morpholinoaniline
The foundational element of the target molecule is 3-fluoro-4-morpholinoaniline (CAS 93246-53-8).[2] Its synthesis is efficiently achieved via a two-step sequence that leverages the principles of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This approach is both logical and high-yielding, making it suitable for industrial application.
Chapter 1.1: Strategic Overview of the Two-Step Synthesis
The overall strategy involves the initial installation of the morpholine moiety onto an activated aromatic ring, followed by the chemical transformation of a nitro group into the desired primary amine. This sequence is deliberate; the strongly electron-withdrawing nitro group is essential for activating the ring toward the initial nucleophilic attack and is only converted to the nucleophilic amine in the final step of this stage.
Caption: High-level workflow for the synthesis of the core aniline intermediate.
Chapter 1.2: Step 1 - Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight: The cornerstone of this step is the SNAr reaction, where a nucleophile displaces a leaving group on an aromatic ring.[3] For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition exquisitely met by the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned ortho or para to the leaving group (in this case, a fluorine atom).[4] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the nitro group, stabilizing this intermediate and lowering the activation energy.[6] In the second step, the leaving group (fluoride ion) is eliminated, restoring the ring's aromaticity. The reaction with 1,2-difluoro-4-nitrobenzene is highly regioselective; substitution occurs at the C4 position because the para relationship between the fluorine leaving group and the nitro group allows for more effective resonance stabilization of the Meisenheimer complex compared to the meta relationship at the C2 position.[4][7]
This protocol is adapted from established literature procedures.[3][7]
-
Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq.).
-
Reagent Addition: Add morpholine (2.2 eq.) to the vessel. The reaction can be run neat (without an additional solvent) or in a polar solvent like ethanol to facilitate mixing and temperature control.[7]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed thoroughly with water to remove excess morpholine and inorganic salts. If necessary, the solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.
Causality and Optimization: The use of excess morpholine serves both as a nucleophile and as a base to neutralize the hydrofluoric acid (HF) generated during the reaction. While the reaction can be performed neat, using a solvent like ethanol can help to control the exothermicity of the reaction, which is a critical safety consideration for scalability.[3][8] Continuous flow reactors have also been successfully employed for this synthesis on a kilo-scale, which offers superior heat management and control over reaction parameters.[3]
Chapter 1.3: Step 2 - Reduction of the Nitro Group
Mechanistic Insight: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods exist, with the most common being catalytic hydrogenation and chemical reduction with metals.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni).[9] It is often very clean and produces water as the only byproduct. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Chemical Reduction: Reduction using metals in acidic or neutral media, such as iron in the presence of ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂), is a robust and scalable alternative that does not require high-pressure apparatus.[7][10] The Fe/NH₄Cl system is particularly advantageous as it is inexpensive, effective, and operates under relatively mild, near-neutral conditions, which helps to prevent potential side reactions like hydrodehalogenation (loss of the fluorine atom).[5][10]
This protocol describes a chemical reduction using iron and ammonium chloride.[7]
-
Reaction Setup: Charge a round-bottom flask with 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq.), ethanol, and a saturated aqueous solution of ammonium chloride.
-
Reagent Addition: To the vigorously stirred suspension, add iron powder (Fe, ~3.0 eq.) portion-wise to control the initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. Monitor the reaction's completion by TLC, looking for the disappearance of the starting material.
-
Workup and Isolation: Upon completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The filter cake should be washed with hot ethanol.
-
Purification: The combined filtrate is concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting solid is the desired product, 3-fluoro-4-morpholinoaniline, which typically appears as an off-white to brown crystalline powder.
Trustworthiness & Validation: The identity and purity of the product should be confirmed through standard analytical techniques. The melting point, typically in the range of 121-123 °C, serves as a preliminary check of purity. Further confirmation is achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is quantitatively assessed by HPLC, with standards often requiring ≥98.0%.
Part 2: N-Protection of the Aniline Intermediate
With the core aniline synthesized, the final step is the protection of the primary amine. This is often a necessary strategic move in a larger synthetic campaign to prevent the nucleophilic amine from participating in subsequent reactions.
Chapter 2.1: The Role of the Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to facile removal by catalytic hydrogenolysis.[11] The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl). This protection renders the nitrogen atom non-nucleophilic and non-basic, allowing for selective reactions at other sites on the molecule. In the context of Linezolid synthesis, this protection allows for the controlled construction of the oxazolidinone ring.
Chapter 2.2: Step 3 - N-Benzyloxycarbonylation
Mechanistic Insight: The reaction of 3-fluoro-4-morpholinoaniline with benzyl chloroformate is a classic example of an acylation reaction, often performed under Schotten-Baumann conditions. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, typically a mild one like sodium bicarbonate or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.
-
Reaction Setup: Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system like THF/water in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5-2.0 eq.). Cool the mixture in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 eq.) to the stirred mixture, ensuring the temperature remains below 10 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting aniline.
-
Workup and Isolation: If a biphasic system was used, separate the organic layer. If a single solvent like DCM was used, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline, can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield a white to off-white powder.
Self-Validation: The final product's quality is paramount. A sharp melting point in the range of 123-127 °C is indicative of high purity.[1] Purity must be rigorously confirmed by HPLC to be ≥98.0%, which is a typical specification for pharmaceutical intermediates. The structure is unequivocally confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
Caption: Workflow for the N-Cbz protection of the aniline intermediate.
Part 3: Data Summary
The following table summarizes typical experimental data for the described three-step synthesis. Yields and purity are representative and can be optimized based on specific laboratory conditions and scale.
| Step | Reaction | Key Reagents | Typical Yield | Typical Purity (HPLC) | Product Appearance | Melting Point (°C) |
| 1 | Nucleophilic Aromatic Substitution | Morpholine | 85-95% | >98% | Yellow Solid | N/A |
| 2 | Nitro Group Reduction | Fe / NH₄Cl | 85-90% | >98% | Off-white to Brown Crystalline Powder | 121-123 |
| 3 | N-Cbz Protection | Benzyl Chloroformate, NaHCO₃ | 90-98% | >98% | White to Off-white Powder | 123-127[1] |
Conclusion
The synthesis of N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline is a well-established and robust process that relies on fundamental organic reactions. The pathway, beginning with a regioselective nucleophilic aromatic substitution, followed by a reliable nitro group reduction and culminating in a high-yielding N-protection, exemplifies a logical and efficient approach to constructing complex pharmaceutical intermediates. Each step contains critical parameters that must be understood and controlled to ensure high yield and purity, thereby providing a solid foundation for the subsequent synthesis of life-saving therapeutics like Linezolid.
References
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
- Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.
- Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate.
- Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH).
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.
- n-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline. Chongqing Chemdad Co., Ltd.
- 3-Fluoro-4-morpholinoaniline. PubChem.
- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
- N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline. PubChem.
- A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. National Institutes of Health (NIH).
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate.
- Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).
- N-Carbobenzoxy-3-fluoro-4-morpholinyl aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
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Physical and chemical properties of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
An In-Depth Technical Guide to Benzyl (3-fluoro-4-morpholinophenyl)carbamate: Properties, Synthesis, and Applications
Introduction
This compound is a sophisticated, multi-functional chemical intermediate of significant interest to the pharmaceutical and materials science sectors. As a fluorinated heterocyclic building block, its unique architecture, which incorporates a morpholine ring, a fluorinated phenyl group, a carbamate linker, and a benzyl protecting group, makes it a highly versatile reagent.[1] Its primary and most critical application is as a key intermediate in the synthesis of Linezolid, a last-resort antibiotic used to treat severe infections caused by Gram-positive bacteria that have developed resistance to other antibiotics.[1][2] Beyond this, the compound serves as a precursor for novel glucose uptake inhibitors in oncology research and has been identified in theoretical studies for its potential in non-linear optical (NLO) applications.[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, and principal applications, tailored for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's properties is foundational to its application. This section details the identity, physical characteristics, and structural attributes of this compound.
Identifier and Chemical Information
The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 168828-81-7 | [1][3] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [3][4][5] |
| Molecular Weight | 330.36 g/mol | [3] |
| IUPAC Name | Benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | [4] |
| Common Synonyms | [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic Acid Phenylmethyl Ester, N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline, N-Cbz-3-fluoro-4-morpholinoaniline | [2][4] |
Physical Properties
The physical state and solubility dictate the handling, storage, and reaction conditions for the compound.
| Property | Value | Source(s) |
| Appearance | White solid to powder | [2] |
| Melting Point | 125 °C | [6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); moderately soluble in water. | [7][8] |
| Purity | Commercially available with purity >98% | [1][9] |
Structural Analysis
The molecule's functionality is derived from the interplay of its distinct structural components. The benzyloxycarbonyl (Cbz or Z) group serves as a well-established protecting group for the aniline nitrogen, preventing its participation in undesired side reactions while allowing for transformations elsewhere in the molecule.[10] The fluorine atom and the morpholine ring significantly modulate the electronic properties of the phenyl ring, influencing its reactivity and the pharmacological profile of its derivatives.
Caption: General workflow for Cbz protection of the aniline precursor.
Detailed Experimental Protocol: Cbz Protection of 3-fluoro-4-morpholinoaniline
This protocol is a representative procedure based on standard methods for amine protection. [11]
-
Preparation: In a round-bottom flask, dissolve 3-fluoro-4-morpholinoaniline (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side products.
-
Reagent Addition: Add benzyl chloroformate (1.2-1.5 equiv) dropwise to the cooled, stirring solution over 15-30 minutes. The slow addition maintains temperature control.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-20 hours).
-
Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted base), saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final, high-purity this compound.
Synthesis of the Key Precursor: 3-fluoro-4-morpholinoaniline
The availability of the starting aniline is crucial. A common industrial route involves a two-step process starting from 3,4-difluoronitrobenzene. [12]
-
Nucleophilic Aromatic Substitution (SₙAr): 3,4-Difluoronitrobenzene is reacted with morpholine. The fluorine atom at position 4 is para to the strongly electron-withdrawing nitro group, making it highly activated and susceptible to nucleophilic substitution by the morpholine nitrogen. This yields 4-(2-fluoro-4-nitrophenyl)morpholine. [13]2. Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Fe/NH₄Cl), to give 3-fluoro-4-morpholinoaniline. [12][13]
Caption: Synthetic pathway for the key aniline precursor.
Part 3: Applications in Research and Development
The utility of this compound is most evident in its application as a pivotal building block in the synthesis of high-value molecules.
Central Role in Linezolid Synthesis
Linezolid is an oxazolidinone-class antibiotic. The synthesis relies on the construction of this core heterocyclic ring. This compound is an ideal starting point for this. [1]
-
The protected aniline nitrogen is deprotonated with a strong base.
-
The resulting anion is reacted with an electrophilic three-carbon unit, typically (R)-glycidyl butyrate or a similar chiral epoxide, which introduces the backbone of the oxazolidinone ring.
-
The Cbz protecting group is then removed under conditions like catalytic hydrogenolysis, and subsequent cyclization and functional group manipulation yield the final Linezolid structure. [1]
Caption: Simplified synthetic route from the title compound to Linezolid.
Applications in Oncology and Materials Science
-
Glucose Uptake Inhibitors: This carbamate has been used as a starting material to synthesize inhibitors of glucose transporters (GLUTs). [1]By blocking glucose uptake, these compounds can selectively starve cancer cells, which often exhibit high glucose metabolism (the Warburg effect), thereby suppressing tumor growth. [1]* Non-Linear Optical (NLO) Materials: A theoretical study has highlighted the molecule's large first-order hyperpolarizability. [1]This property is a prerequisite for second-harmonic generation, where materials can convert incident laser light into light with double the frequency. This suggests potential applications in photonics, telecommunications, and optical data storage. [1]
Part 4: Safety and Handling
This compound should be handled with standard laboratory precautions.
-
General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Environmental Hazard: The compound is classified with WGK 3, indicating it is highly water-endangering. [6]Care should be taken to prevent its release into the environment.
-
Storage: Store in a cool, dry place, tightly sealed, and away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and robust synthetic pathways make it an indispensable building block for the pharmaceutical industry, most notably in the production of the critical antibiotic Linezolid. Furthermore, its emerging applications in cancer research and potential in advanced materials science underscore its continuing importance and promise for future innovation. For drug development professionals and research scientists, a comprehensive understanding of this molecule is key to unlocking its full potential in creating next-generation therapeutics and functional materials.
References
- Lee, M., et al. (2004). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
- Oakwood Chemical. (n.d.). Benzyl (3-fluoro-4-morpholinophenyl)
- ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
- Wikipedia. (n.d.).
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- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Abstract
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2][3] While its primary utility has been in synthetic chemistry, its structural features, particularly its resemblance to known pharmacologically active molecules, suggest a potential for direct biological activity. This guide delineates a hypothesized mechanism of action for this compound, drawing parallels with its close structural analog, Linifanib (ABT-869), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. We will also explore a secondary putative mechanism based on its carbamate moiety. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate the compound's therapeutic potential.
Introduction and Structural Analysis
This compound is an organic compound characterized by a central 3-fluoro-4-morpholinophenyl group linked to a benzyl carbamate moiety. Its established role is as a precursor in the multi-step synthesis of Linezolid, an antibiotic effective against multi-resistant Gram-positive bacteria.[1][2][3]
A detailed structural analysis reveals a significant overlap with Linifanib (ABT-869), a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[4][5][6] This structural similarity forms the primary basis for our hypothesized mechanism of action. Additionally, the presence of a carbamate functional group suggests a potential for acetylcholinesterase inhibition, a common mechanism for this class of compounds.[7][8][9]
Hypothesized Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases
The striking structural resemblance to Linifanib suggests that this compound may function as an ATP-competitive inhibitor of multiple RTKs, primarily those involved in angiogenesis and tumor progression.
Primary Putative Targets: VEGFR and PDGFR
VEGF and PDGF are key signaling molecules that promote the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][11][12][13] Their signaling is mediated through their respective receptor tyrosine kinases. Linifanib is a potent inhibitor of these receptors.[4][5][6]
We hypothesize that this compound binds to the ATP-binding pocket of VEGFR and PDGFR, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.
Table 1: In Vitro Kinase Inhibitory Profile of Linifanib (ABT-869)
| Kinase Target | IC50 (nM) |
| FLT1 (VEGFR1) | 3 |
| KDR (VEGFR2) | 4 |
| FLT3 | 4 |
| CSF-1R | 3 |
| PDGFRβ | 66 |
| Kit | 14 |
| Tie-2 | 170 |
| VEGFR3/FLT4 | 190 |
| (Data sourced from Selleck Chemicals and MedChemExpress)[4][5] |
Downstream Signaling Pathways
Inhibition of VEGFR and PDGFR by Linifanib has been shown to suppress critical downstream signaling cascades, most notably the PI3K/Akt/GSK3β pathway, which is crucial for cell proliferation and survival.[14] Treatment with Linifanib leads to reduced phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), ultimately inducing apoptosis in cancer cells.[14] It is plausible that this compound could elicit similar effects.
Figure 1: Hypothesized inhibition of VEGFR/PDGFR signaling.
Hypothesized Mechanism of Action II: Acetylcholinesterase Inhibition
Carbamates are a well-known class of compounds that act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. While generally associated with insecticides and certain therapeutic agents for conditions like myasthenia gravis, this mode of action represents a plausible, albeit less specific, biological activity for this compound.
Figure 2: Putative inhibition of Acetylcholinesterase (AChE).
Experimental Validation Protocols
To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are proposed.
In Vitro Kinase Inhibition Assays
These assays are fundamental to determining if this compound directly inhibits the kinase activity of VEGFR, PDGFR, and a panel of other relevant kinases.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Serially dilute this compound in DMSO, followed by a final dilution in the kinase buffer.
-
Prepare a solution containing the recombinant kinase (e.g., VEGFR2, PDGFRβ) and a biotinylated peptide substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted compound or vehicle (DMSO) control.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding the detection solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Figure 3: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assays
These assays determine the compound's ability to inhibit RTK phosphorylation in a cellular context.
Protocol: Cell-Based ELISA for RTK Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells known to express the target RTK (e.g., HUVECs for VEGFR2) in a 96-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of this compound or vehicle for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for 15 minutes.
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total RTK.
-
Incubate to allow the RTK to bind.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the RTK.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-RTK signal to the total RTK signal.
-
Determine the IC50 value for the inhibition of phosphorylation.
-
Cell Viability and Apoptosis Assays
These assays evaluate the downstream effects of kinase inhibition on cell fate.
Protocol: MTT Assay for Cell Viability [15][16][17][18]
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MV4-11, which has a constitutively active FLT3) in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm.
-
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [19][20][21][22][23]
-
Cell Treatment and Staining:
-
Treat cells as described for the MTT assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor and anti-angiogenic efficacy of the compound in a physiological setting.[24][25][26][27]
Protocol: Subcutaneous Tumor Xenograft Model
-
Tumor Implantation:
-
Subcutaneously inject human cancer cells (e.g., A498 renal cancer cells) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Compound Administration:
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally or via intraperitoneal injection daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for microvessel density (e.g., by CD31 staining) and proliferation markers (e.g., Ki-67).
-
Conclusion
While this compound is established as a synthetic intermediate, its structural characteristics strongly suggest a potential for biological activity. The primary hypothesized mechanism of action is the inhibition of multiple receptor tyrosine kinases, particularly VEGFR and PDGFR, based on its close similarity to Linifanib. A secondary, more general hypothesis involves the inhibition of acetylcholinesterase due to its carbamate moiety. The experimental protocols outlined in this guide provide a comprehensive framework for validating these hypotheses and elucidating the compound's potential as a novel therapeutic agent. Further investigation into its kinase selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its drug-like potential.
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An In-Depth Technical Guide to the Solubility Profiling of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Foreword: The Imperative of Solubility in Pharmaceutical Synthesis
In the intricate pathway of drug development, the physical and chemical properties of every intermediate compound are critical determinants of the final active pharmaceutical ingredient's (API) quality, yield, and scalability. Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a key intermediate in the synthesis of the antibiotic Linezolid, is no exception.[1][2] Its solubility profile governs not only the efficiency of its own synthesis and purification but also the kinetics and success of subsequent reactions. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, measure, and interpret the solubility of this pivotal compound. While specific, publicly available solubility data for this compound is not extensively documented, this guide establishes the authoritative methodologies and theoretical underpinnings required to generate this crucial dataset in a laboratory setting.
Compound Overview and Physicochemical Properties
This compound is a fluorinated heterocyclic compound that serves a critical role in synthetic organic chemistry.[1] Understanding its fundamental properties is the first step in designing a robust solubility assessment program.
| Property | Value | Source |
| CAS Number | 168828-81-7 | [1][2][3] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [2][3][4] |
| Molecular Weight | 330.36 g/mol | [3] |
| Appearance | White Solid | [2] |
| Synonyms | N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline | [2][4] |
The presence of a morpholine ring, a fluorobenzene group, and a carbamate linker contributes to a molecular structure with moderate polarity.[1] The interplay of these functional groups dictates its interaction with various solvents, making a multi-faceted solubility analysis essential.
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
In pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic solubility.[5] This distinction is vital as each provides different, yet complementary, insights into a compound's behavior.
-
Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically in DMSO) to an aqueous buffer.[5][6][7] It is a high-throughput screening method that reflects the compound's tendency to precipitate under non-equilibrium conditions, which is highly relevant for early-stage in vitro bioassays.[8][9]
-
Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's saturation point in a solvent at equilibrium.[10][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[10][12] This value is fundamental for formulation development, understanding oral bioavailability, and establishing scalable synthetic protocols.[11]
The workflow for selecting the appropriate solubility assay is a critical decision point in the research process.
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound at equilibrium.[13]
Causality Behind Experimental Choices
-
Choice of Solid Form : Using the crystalline solid form of this compound is paramount. The crystal lattice energy significantly impacts solubility; amorphous forms will typically exhibit higher, but less stable, solubility.
-
Equilibration Time : An incubation period of 24 hours is chosen to ensure that the system reaches a true equilibrium between the dissolved and undissolved solid.[10] Shorter times risk underestimating the true solubility.
-
Temperature Control : Solubility is temperature-dependent. All incubations must be performed in a calibrated thermomixer or incubator at a consistent temperature (e.g., 25°C or 37°C) to ensure data reproducibility.[12]
-
Phase Separation : Centrifugation followed by filtration is a self-validating system. Centrifugation pellets the bulk of the undissolved solid, and a subsequent filtration step using a low-binding filter (e.g., PVDF) removes any remaining fine particulates that could artificially inflate the measured concentration.
Step-by-Step Methodology
-
Preparation : Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.
-
Solvent Addition : Add 1 mL of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvents like Acetonitrile) to each vial.
-
Equilibration : Seal the vials and place them in a thermomixer set to 25°C and 700-850 rpm for 24 hours.[7][10] The continuous agitation ensures maximal interaction between the solid and the solvent.
-
Phase Separation :
-
Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF syringe filter into a clean vial. This dual-step process is crucial for removing all undissolved particles.[9]
-
-
Quantification :
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Analyze the filtered supernatant and the calibration standards via High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][14]
-
The concentration of the compound in the supernatant is determined by interpolating its peak area against the calibration curve.
-
Caption: Experimental workflow for the Shake-Flask method.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility is often assessed in a high-throughput format to quickly rank compounds during early discovery.[6]
Causality Behind Experimental Choices
-
DMSO Stock : Compounds are first dissolved in Dimethyl Sulfoxide (DMSO) because it can solubilize a wide range of organic molecules at high concentrations.[7] However, the final DMSO concentration in the aqueous buffer must be kept low (typically ≤1%) to minimize its co-solvent effects.[14]
-
Precipitation Detection : The formation of precipitate is the key event. This can be detected by several methods, including nephelometry (light scattering)[15], direct UV measurement after filtration, or LC-MS/MS analysis.[14] Nephelometry is particularly fast and suitable for high-throughput screening.
Step-by-Step Methodology (Nephelometric Assay)
-
Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup : In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., PBS pH 7.4). This creates a starting concentration of 100 µM with 1% DMSO.
-
Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[6]
-
Measurement : Measure the light scattering in each well using a nephelometer.[15] The intensity of scattered light is directly proportional to the amount of precipitate formed.
-
Data Analysis : The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.
Data Interpretation and Reporting
All solubility data should be reported in a clear and structured format. For this compound, a table summarizing the findings across different relevant media is essential for drug development teams.
| Solvent/Medium | Assay Type | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| PBS (pH 7.4) | Thermodynamic | 25 | [Experimental Data] | [Experimental Data] |
| SGF (pH 1.2) | Thermodynamic | 37 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | Thermodynamic | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | Kinetic | 25 | [Experimental Data] | [Experimental Data] |
Note: SGF = Simulated Gastric Fluid. This table serves as a template for recording experimentally determined values.
A compound with aqueous solubility >60 µg/mL is generally considered to have a good starting profile for drug discovery.[8] For a synthetic intermediate, solubility in relevant organic solvents used for reaction and purification (e.g., Acetonitrile, Ethyl Acetate) is equally critical and should be determined using the thermodynamic shake-flask method.
Conclusion: A Foundation for Rational Development
Determining the solubility of this compound is not merely a data-gathering exercise; it is a foundational step that informs process chemistry, formulation science, and ultimately, the successful synthesis of Linezolid. By employing the robust, self-validating protocols detailed in this guide—distinguishing between kinetic and thermodynamic endpoints—researchers can generate the high-quality, reliable data needed to mitigate risks, optimize processes, and accelerate the development timeline. The principles and methodologies outlined herein provide the authoritative framework for building a comprehensive solubility profile for this and other critical pharmaceutical intermediates.
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Spectroscopic Characterization of Benzyl (3-fluoro-4-morpholinophenyl)carbamate: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Benzyl (3-fluoro-4-morpholinophenyl)carbamate, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its distinct structural motifs.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good starting point for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a proton frequency of 400 MHz.
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a carbon frequency of 100 MHz.
-
Set the spectral width to a range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Figure 2: Experimental workflow for IR analysis.
Predicted IR Spectrum
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (carbamate) | 3300 - 3400 | Medium | A single sharp peak is expected for the secondary amine in the carbamate. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the benzyl and morpholine CH₂ groups. |
| C=O Stretch (carbamate) | 1690 - 1720 | Strong | A very prominent and characteristic absorption. |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium | Multiple bands are expected. |
| C-O Stretch (carbamate) | 1220 - 1260 | Strong | |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong | From the morpholine-aryl and carbamate-aryl bonds. |
| C-F Stretch | 1100 - 1250 | Strong | |
| C-O-C Stretch (ether) | 1070 - 1150 | Strong | From the morpholine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 100-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern.
-
Figure 3: Experimental workflow for MS analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₈H₁₉FN₂O₃, with a monoisotopic mass of 330.1380 g/mol .
-
Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 331.1458.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions. Common fragmentation patterns for carbamates include the loss of the benzyl group and cleavage of the carbamate bond.
-
Loss of the benzyl group: A prominent fragment would be expected from the cleavage of the benzyl-oxygen bond, leading to the formation of a tropylium ion at m/z 91.
-
Cleavage of the carbamate: Fragmentation can occur at the carbamate linkage, potentially leading to the loss of CO₂ (44 Da) or the formation of an ion corresponding to the 3-fluoro-4-morpholinoaniline moiety. A characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed for N-methyl carbamates, and analogous fragmentations can be expected. [1]
-
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed predictive analysis has been presented. The outlined experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries, enabling them to confidently identify and characterize this important synthetic intermediate.
References
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A Theoretical Exploration of Benzyl (3-fluoro-4-morpholinophenyl)carbamate: A DFT-Guided Analysis for Drug Development
Abstract
This technical guide provides an in-depth theoretical investigation of Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a key intermediate in the synthesis of prominent pharmaceutical agents.[1][2] Leveraging the predictive power of Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive computational framework for understanding and potentially modifying this important scaffold. Through a detailed analysis of the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO), we provide critical insights into its reactivity, stability, and potential for intermolecular interactions. This work underscores the pivotal role of computational chemistry in modern drug discovery, providing a robust, cost-effective approach to characterizing molecules of pharmaceutical interest.[3][4][5]
Introduction: The Significance of this compound
This compound (CAS No. 168828-81-7) is a multifaceted molecule featuring a fluorinated benzene ring, a morpholine moiety, and a carbamate linker.[1] Its prominence in medicinal chemistry stems from its role as a crucial building block for the synthesis of the antibiotic Linezolid, which is effective against resistant Gram-positive bacteria.[1] Furthermore, this compound serves as a precursor for glucose uptake inhibitors with potential applications in cancer therapy.[1] The presence of the morpholine group is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, improving solubility and target interactions.[6][7] The carbamate functionality, a common structural motif in medicinal chemistry, offers conformational rigidity and participates in hydrogen bonding.[8][9]
Given its established importance and potential for further derivatization, a fundamental understanding of its molecular properties is paramount. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and efficient means to probe the electronic structure and reactivity of such molecules at the atomic level.[3][4] This guide presents a comprehensive DFT-based analysis to provide a foundational understanding of this compound, which can inform its handling, reaction planning, and the rational design of novel derivatives.
Computational Methodology: A Self-Validating Protocol
The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set.[4] For this theoretical study, a protocol was designed to provide a balance between computational cost and accuracy, ensuring the results are reliable and predictive.
Geometry Optimization and Vibrational Analysis
The initial structure of this compound was built using GaussView 6.0 and subjected to geometry optimization without any symmetry constraints. The calculations were performed using the Gaussian 09W software package.[10] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen due to its proven track record in accurately predicting the geometries and vibrational spectra of organic molecules.[10] The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) for a more flexible description of bonding electrons.[10]
The optimized geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the subsequent vibrational frequency calculation at the same level of theory.[11] The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data; however, for the purpose of this theoretical guide, the unscaled frequencies are presented to maintain internal consistency.[12]
Caption: Computational workflow for the DFT analysis of this compound.
Electronic Property Calculations
Based on the optimized geometry, several key electronic properties were calculated to understand the molecule's reactivity and interaction potential. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[13][14] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[13][15] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[14]
-
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[16][17][18] It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive (electron-deficient) and negative (electron-rich) potential.[18]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and orbital interactions within the molecule.[19][20][21] It allows for the investigation of charge distribution, hybridization, and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals, which are key to understanding molecular stability.[22][23]
Results and Discussion: Unveiling the Molecular Landscape
This section details the theoretical findings for this compound, providing a comprehensive picture of its structural and electronic characteristics.
Optimized Molecular Structure
The optimized geometry of this compound reveals a non-planar structure. The morpholine ring adopts a chair conformation, which is its most stable form. The dihedral angles between the phenyl rings and the carbamate plane indicate a twisted arrangement, which is expected to minimize steric hindrance.
Caption: Schematic representation of this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C8-O2 | 1.22 | O2-C8-N1 | 125.4 |
| C8-N1 | 1.38 | C8-N1-C9 | 128.7 |
| C10-F1 | 1.36 | C9-C10-F1 | 118.9 |
| C11-N2 | 1.41 | C10-C11-N2 | 121.3 |
Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Spectroscopy Analysis
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The characteristic vibrational modes can be assigned to specific functional groups, which can aid in the experimental characterization of the compound.
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H stretch (carbamate) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1720 | C=O stretch (carbamate) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250 | C-N stretch (carbamate) |
| 1115 | C-O-C stretch (morpholine) |
| 1050 | C-F stretch |
Note: These are unscaled frequencies and serve as a qualitative guide.
The high frequency of the C=O stretching vibration is characteristic of the carbamate group. The various C-H stretching modes are well-separated, reflecting the different chemical environments of the aromatic and aliphatic protons. The C-F and C-O-C stretching frequencies are also clearly identifiable.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are key to understanding the molecule's electronic behavior. The distribution of these frontier orbitals indicates the most probable sites for electron donation and acceptance.
The HOMO is primarily localized on the fluoro-morpholinophenyl moiety, particularly on the nitrogen atom of the morpholine ring and the adjacent phenyl ring. This suggests that this region is the most electron-rich and susceptible to electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the benzyl carbamate portion, specifically on the phenyl ring of the benzyl group. This indicates that this part of the molecule is the most likely to accept electrons.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
Note: These values are hypothetical and for illustrative purposes.
The relatively large HOMO-LUMO gap of 5.36 eV suggests that this compound is a chemically stable molecule.[14] A large energy gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less reactive.[15][24]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions, a cornerstone of drug design.[25][26]
The MEP surface of this compound shows distinct regions of negative and positive potential. The most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbamate group and the oxygen atom of the morpholine ring. These areas are potential sites for hydrogen bond acceptance and interactions with electrophilic species. The region around the hydrogen atom of the carbamate N-H group exhibits a positive potential (blue region), indicating its role as a hydrogen bond donor. The aromatic rings show a moderately negative potential above and below the plane of the rings, which is typical for π-systems.
This detailed map of electrostatic potential is crucial for predicting how the molecule might interact with a biological target, such as an enzyme's active site.[17]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper understanding of the bonding and electronic delocalization within the molecule.[19][21] The analysis of natural charges reveals the distribution of electron density among the atoms.
The oxygen and nitrogen atoms are found to have significant negative charges, consistent with their high electronegativity. The fluorine atom also carries a substantial negative charge. The carbon atom of the carbonyl group has a significant positive charge, making it susceptible to nucleophilic attack.
The NBO analysis also reveals important hyperconjugative interactions. A significant interaction is observed between the lone pair of the nitrogen atom in the carbamate group (n(N1)) and the antibonding orbital of the carbonyl group (π(C8-O2)). This n→π interaction contributes to the delocalization of electron density and the partial double bond character of the C-N bond in the carbamate moiety, which is a well-known feature of amides and carbamates.[8]
Conclusion: A Foundation for Future Drug Discovery
This in-depth theoretical guide has provided a comprehensive analysis of the structural and electronic properties of this compound using Density Functional Theory. The optimized geometry, vibrational spectrum, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital analysis collectively offer a detailed picture of this pharmaceutically important molecule.
The findings from this study can be instrumental for:
-
Rational Drug Design: The detailed electronic and structural information can guide the design of new derivatives with improved activity, selectivity, and pharmacokinetic profiles.[27][28][29] The MEP map, in particular, can inform the design of molecules with complementary electrostatic interactions with their biological targets.
-
Reaction Mechanism Studies: Understanding the molecule's reactivity through HOMO-LUMO and MEP analysis can aid in predicting the outcomes of chemical reactions and designing more efficient synthetic routes.
-
Material Science Applications: The theoretical prediction of a large first-order hyperpolarizability suggests potential applications in non-linear optics, which can be further explored based on the electronic properties elucidated in this guide.[1]
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An In-Depth Technical Guide to Benzyl (3-fluoro-4-morpholinophenyl)carbamate: A Pivotal Intermediate in Linezolid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a critical intermediate in the manufacturing of the oxazolidinone antibiotic, Linezolid. We will delve into the synthesis, purification, and analytical characterization of this key compound, offering field-proven insights and robust protocols to support researchers and professionals in drug development. Our focus will be on the causality behind experimental choices, ensuring a thorough understanding of the chemical processes involved.
Introduction: The Significance of this compound in Modern Antibiotic Synthesis
Linezolid stands as a crucial weapon in the fight against multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The efficacy of Linezolid hinges on its unique oxazolidinone core, and the efficient construction of this moiety is a cornerstone of its industrial synthesis. This compound (CAS No. 168828-81-7) has emerged as a pivotal intermediate in this process.[1] Its structure incorporates the essential 3-fluoro-4-morpholinophenyl fragment of Linezolid, with the benzyl carbamate group serving as a protecting group for the aniline nitrogen. This protection strategy is vital for directing the subsequent chemical transformations to achieve high yields and purity of the final active pharmaceutical ingredient (API).[2]
This guide will explore the synthesis of this key intermediate, its conversion to Linezolid, and the analytical techniques required to ensure its quality and purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.
| Property | Value | Reference |
| CAS Number | 168828-81-7 | [1][3][4][5][6] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [4][5][7] |
| Molecular Weight | 330.35 g/mol | [4][7] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | 123.0 to 127.0 °C | [3] |
| Purity (by HPLC) | >98.0% | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially viable synthesis of this compound involves the reaction of 3-fluoro-4-morpholinylaniline with benzyl chloroformate. This reaction effectively protects the aniline nitrogen, preparing the molecule for the subsequent cyclization step to form the oxazolidinone ring.
Reaction Scheme
Caption: Synthesis of the key Linezolid intermediate.
Detailed Experimental Protocol
This protocol is based on established industrial practices and provides a robust method for the synthesis of this compound.
Materials:
-
3-fluoro-4-morpholinylaniline
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Reaction Setup: In a suitable glass reactor, charge 3-fluoro-4-morpholinylaniline, sodium bicarbonate, acetone, and water.
-
Cooling: Stir the mixture and cool the reactor to a temperature between -5 to 10 °C.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the cooled reaction mixture, maintaining the temperature within the specified range. The use of a dropping funnel is recommended for controlled addition.
-
Reaction: Stir the reaction mixture at -5 to 10 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add ethyl acetate and water to the reactor. Stir the mixture at room temperature to allow for phase separation.
-
Extraction: Separate the organic phase.
-
Concentration: Concentrate the organic phase under reduced pressure using a rotary evaporator until a viscous residue is obtained.
-
Precipitation and Purification: Add n-heptane to the concentrated residue and triturate to induce precipitation.
-
Isolation: Filter the solid product under a nitrogen atmosphere, wash with n-heptane, and suction dry.
-
Drying: Dry the isolated product in a vacuum oven at 40-45 °C for approximately 18 hours to obtain this compound.
Yield: 75-90%
Conversion to Linezolid: Formation of the Oxazolidinone Ring
The crucial step in the synthesis of Linezolid from this compound is the formation of the oxazolidinone ring. This is typically achieved by reacting the intermediate with an epoxide derivative, such as (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide, in the presence of a strong base.
Reaction Scheme
Caption: Conversion of the intermediate to Linezolid.
Detailed Experimental Protocol
This protocol outlines a common method for the synthesis of Linezolid from the benzyl carbamate intermediate.
Materials:
-
This compound
-
(S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide
-
tert-Butyllithium
-
Dimethylformamide (DMF)
-
Methanol
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Isopropanol
-
Aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In a dry glass reactor under a nitrogen atmosphere, charge this compound, DMF, methanol, and THF.
-
Cooling: Cool the reaction mixture to 0-10 °C.
-
Base Addition: Add tert-butyllithium in portions, maintaining the temperature between 0-20 °C. Stir for 0.5-1 hour after the addition is complete.
-
Addition of Side Chain: Quickly add (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide to the reaction mixture and stir for 0.5-1 hour.
-
Reaction: Slowly raise the temperature to 25-35 °C and continue stirring. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete when the main peak area for Linezolid reaches approximately 75%.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench with an aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Washing and Concentration: Wash the organic layer with water and concentrate under reduced pressure to obtain crude Linezolid.
-
Crystallization and Purification: Crystallize the crude product from ethyl acetate. The resulting solid can be further recrystallized from isopropanol to obtain pure Linezolid.
-
Isolation and Drying: Filter the purified Linezolid, wash with isopropanol, and dry under vacuum.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to ensure the quality and purity of this compound, as any impurities can be carried over to the final Linezolid API.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A validated reverse-phase HPLC method should be used to quantify the main component and any process-related impurities.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure of the intermediate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify key functional groups. Expected characteristic absorption bands include N-H stretching, C=O stretching of the carbamate, and C-O and C-N stretching vibrations. For a similar compound, benzyl carbamate, characteristic peaks are observed for -NH stretching (3422-3332 cm⁻¹), >C=O stretching (1694 cm⁻¹), -NH bending (1610 cm⁻¹), -CN stretching (1346 cm⁻¹), and C-O stretching (1068 cm⁻¹).
Impurity Profiling and Control
Controlling impurities is a critical aspect of pharmaceutical manufacturing. Potential impurities in the synthesis of this compound can arise from starting materials or side reactions. For instance, unreacted 3-fluoro-4-morpholinylaniline or by-products from the reaction with benzyl chloroformate could be present.
During the conversion to Linezolid, several process-related impurities can be formed. These may include diastereomers or by-products from side reactions. A comprehensive impurity profile should be established, and analytical methods must be capable of detecting and quantifying these impurities.[8][9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in new drug substances.[9]
Impurity Control Strategy:
-
Starting Material Control: Use high-purity starting materials.
-
Process Optimization: Optimize reaction conditions (temperature, stoichiometry, reaction time) to minimize side reactions.
-
Purification: Employ robust purification methods, such as recrystallization, to remove impurities.
-
Analytical Monitoring: Implement in-process controls and final product testing to ensure impurity levels are within acceptable limits.
Conclusion: A Foundation for High-Quality Linezolid Production
This compound is a cornerstone intermediate in the efficient and scalable synthesis of Linezolid. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any researcher or drug development professional working in this area. By implementing robust and well-controlled processes, the quality of this pivotal intermediate can be assured, ultimately contributing to the production of safe and effective Linezolid for patients in need.
References
- B. Mura Reddy, et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
- CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents. (n.d.).
- Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC. (n.d.).
- Gudisela, M. R., & V, S. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-355.
- Krishna Reddy, K. V. S. R., Mahender Rao, S., Om Reddy, G., Suresh, T., Moses Babu, J., Dubey, P. K., & Vyas, K. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635–642.
- (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (n.d.).
- (PDF) Isolation and characterization of process-related impurities in linezolid. (n.d.).
- This compound>98.0%(HPLC)(N)25g - SciSupplies. (n.d.).
- This compound. (n.d.).
- Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
- LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia (May 2022) DRAFT FOR COMMENTS. (n.d.).
- Linezolid Benzyl Impurity - Protheragen. (n.d.).
- (PDF) An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. (n.d.).
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
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- 3. This compound>98.0%(HPLC)(N)25g [scisupplies.eu]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Benzyl 3-Fluoro-4-(4-morpholinyl)phenyl)carbamate, CasNo.168828-81-7 BOC Sciences United States [bocscichem.lookchem.com]
- 6. Linezolid Benzyl Impurity - Protheragen [protheragen.ai]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of benzyl carbamate as a protecting group in organic synthesis
An In-Depth Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic protection and deprotection of functional groups are fundamental to the success of complex multi-step organic synthesis. Among the arsenal of tools available to the modern chemist, the benzyl carbamate group, commonly known as Cbz or Z, stands as a cornerstone for amine protection. Introduced by Bergmann and Zervas in 1932, it was the first protecting group that enabled controlled, stepwise peptide synthesis, a breakthrough that irrevocably transformed the landscape of chemistry and biology. This guide provides a comprehensive technical overview of the Cbz group, grounded in mechanistic principles and field-proven insights. We will explore the chemistry of its introduction, its stability and orthogonality with other common protecting groups, and the various methods for its cleavage. Detailed experimental protocols and quantitative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its successful implementation.
The Genesis and Core Principles of the Cbz Group
Prior to the 1930s, the synthesis of peptides with a defined amino acid sequence was an insurmountable challenge. The inherent nucleophilicity of the amine group and the electrophilicity of the carboxylic acid on the same molecule led to uncontrolled polymerization. The innovation of the Cbz group provided the critical solution: to temporarily "mask" the reactivity of the amine's nitrogen lone pair by converting it into a carbamate. This modification renders the nitrogen non-nucleophilic and non-basic, allowing chemists to perform subsequent reactions on other parts of the molecule without interference.
The enduring utility of the Cbz group stems from three key attributes:
-
Facile Introduction: It is reliably introduced under mild conditions.
-
Robust Stability: It is stable to a wide range of reagents and reaction conditions.
-
Specific Cleavage: It can be removed under very specific and mild conditions that are often compatible with other sensitive functional groups.
The Chemistry of Cbz Protection and Deprotection
Introduction of the Cbz Group (Protection)
The most common method for installing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl).
Mechanism of Protection: The reaction proceeds via a straightforward nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of a chloride leaving group to form the stable carbamate linkage. The reaction liberates HCl, necessitating the use of a base.
Caption: Nucleophilic attack of the amine on benzyl chloroformate.
Common Reagents and Conditions:
-
Classical Schotten-Baumann Conditions: This widely used protocol involves reacting the amine with Cbz-Cl in a biphasic system, typically an organic solvent and water, with a base like sodium carbonate or sodium bicarbonate. The base neutralizes the HCl byproduct, driving the reaction to completion. This method is robust and effective for a wide range of amino acids and other primary and secondary amines.
-
Organic Bases: In non-aqueous conditions, organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.
-
Alternative Reagents: Besides Cbz-Cl, more activated reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used. These are often preferred when the amine is sensitive or sterically hindered, as they can offer greater reactivity and milder reaction conditions.
Stability and Orthogonality
A key advantage of the Cbz group is its stability across a broad spectrum of chemical environments. It is generally resistant to mildly acidic and most basic conditions, which allows for the selective manipulation of other functional groups. This stability profile makes it "orthogonal" to several other common protecting groups. In synthesis, orthogonality is the crucial ability to deprotect one functional group without affecting others.
Table 1: Orthogonality of Common Amine Protecting Groups
| Protecting Group | Deprotection Condition | Stability of Cbz | Stability of Boc | Stability of Fmoc |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | Generally Stable | Can be labile |
| Boc | Strong Acid (e.g., TFA) | Generally Stable* | Labile | Stable |
| Fmoc | Base (e.g., 20% Piperidine/DMF) | Stable | Stable | Labile |
*Note: While generally stable to acids used for Boc removal, the Cbz group can be cleaved by very harsh acidic conditions (e.g., HBr in acetic acid).
This orthogonality is the foundation of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), where Fmoc, Boc, and Cbz groups can be used in concert to build complex molecules.
Removal of the Cbz Group (Deprotection)
The selective and mild removal of the Cbz group is its most defining and valuable feature.
This is the most common, efficient, and mildest method for Cbz deprotection.
Mechanism: The reaction involves the cleavage (lysis) of the benzylic C-O bond by hydrogen. The Cbz-protected amine is treated with hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This initially yields the free amine, toluene, and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Key Considerations for Hydrogenolysis:
-
Catalyst Choice: 10% Palladium on carbon (Pd/C) is the workhorse catalyst. Catalyst loading is typically 5-10 mol%.
-
Hydrogen Source:
-
Hydrogen Gas (H₂): This is the classic method, often performed using a balloon of H₂ at atmospheric pressure or in a pressurized hydrogenation apparatus. While highly effective, it requires specialized equipment and safety precautions due to the flammability of hydrogen gas.
-
Transfer Hydrogenolysis: This safer and more convenient alternative uses a hydrogen donor molecule in solution, avoiding the need for H₂ gas. Common donors include ammonium formate, formic acid, and 1,4-cyclohexadiene. This method is particularly advantageous for scaling up reactions.
-
-
Limitations: The primary limitation of hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides. The catalyst can also be "poisoned" by sulfur-containing compounds.
For substrates that are sensitive to catalytic reduction, acidic conditions provide a robust alternative.
-
Strong Protic Acids: A solution of hydrogen bromide (HBr) in acetic acid is a classic reagent for cleaving Cbz groups. The reaction proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon.
-
Lewis Acids: Strong Lewis acids can also be used. Trimethylsilyl iodide (TMSI) is effective but can generate benzyl iodide, a potent and potentially genotoxic alkylating agent. A milder and often preferred system is aluminum chloride (AlCl₃) in a non-traditional solvent like hexafluoroisopropanol (HFIP), which can show high selectivity for Cbz cleavage.
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Very mild, neutral pH, clean byproducts (toluene, CO₂), high yields. | Incompatible with reducible groups; H₂ gas is flammable; catalyst can be pyrophoric. |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Avoids H₂ gas, operationally simpler and safer. | Can also reduce other functional groups; may require heating. |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates with reducible groups. | Harsh conditions; not orthogonal to acid-labile groups (e.g., Boc); corrosive reagents. |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Milder than HBr/AcOH; can be highly selective. | Requires anhydrous conditions; Lewis acid handling. |
Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. Successful execution relies on careful technique and monitoring of the reaction's progress, typically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General N-Cbz Protection under Schotten-Baumann Conditions
-
Objective: To protect a primary or secondary amine with the Cbz group.
-
Reagents & Materials:
-
Amine substrate (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0-2.5 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1-1.2 eq)
-
1,4-Dioxane or THF, and Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amine substrate in a suitable solvent mixture (e.g., 2:1 Dioxane/Water).
-
Add sodium carbonate and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting amine.
-
-
Work-up & Validation:
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash with diethyl ether to remove any excess Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. A precipitate of the Cbz-protected product should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography. The presence of the carbamate can be confirmed by IR (strong C=O stretch ~1690 cm⁻¹) and NMR spectroscopy.
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation (H₂ Gas)
-
Objective: To remove the Cbz group using H₂ gas and a palladium catalyst.
-
Reagents & Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol % Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable and can be pyrophoric, especially when dry.
-
Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle 3-5 times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. The evolution of CO₂ can sometimes be observed.
-
-
Work-up & Validation:
-
Carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst on the filter to dry. Quench it with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step, which validates the cleanliness of the reaction.
-
Protocol 3: Cbz Deprotection via Transfer Hydrogenolysis
-
Objective: To remove the Cbz group using a hydrogen donor, avoiding H₂ gas.
-
Reagents & Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol % Pd)
-
Ammonium Formate (HCO₂NH₄) (3-5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add the Pd/C catalyst.
-
Add the ammonium formate in one portion. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC indicates completion (typically 0.5-3 hours).
-
-
Work-up & Validation:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue will contain the product and ammonium salts. Partition the residue between water and an organic solvent (e.g., DCM or EtOAc).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Strategic Applications and Conclusion
The Cbz group remains a vital tool in organic synthesis. Its predictable stability and specific cleavage methods make it indispensable in:
-
Peptide Synthesis: Particularly in solution-phase synthesis and as an orthogonal protecting group for amino acid side chains (e.g., Lysine) in complex solid-phase syntheses.
-
Total Synthesis of Natural Products: Where its robustness allows it to survive numerous synthetic steps before its strategic removal.
-
Drug Development and Manufacturing: Used extensively in the synthesis of active pharmaceutical ingredients (APIs) where reliable and scalable protection-deprotection is paramount.
References
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
- Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed.
- Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. (n.d.). ResearchGate.
- Protecting Groups. (n.d.). Lokey Lab Protocols - Wikidot.
Biological activity of fluorinated morpholinophenyl compounds
An In-depth Technical Guide to the Biological Activity of Fluorinated Morpholinophenyl Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of a particularly significant chemical class: fluorinated morpholinophenyl compounds. We will explore the synergistic interplay between the fluorine atom and the morpholinophenyl scaffold, a combination that has yielded potent and selective modulators of various biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design, synthesis, and biological evaluation of these compounds. We will delve into the causal mechanisms behind their activity, provide self-validating experimental protocols, and present data-driven structure-activity relationships (SAR).
The Rationale: Synergistic Effects of Fluorine and the Morpholinophenyl Scaffold
The Unique Role of Fluorine in Drug Design
Fluorine is the most electronegative element, yet it is sterically similar to a hydrogen atom.[4] This unique combination of properties allows it to profoundly influence a molecule's biological profile without drastically increasing its size.[4] The introduction of fluorine or fluorine-containing groups (e.g., -CF₃) into a drug candidate can modulate several key pharmacokinetic (PK) and pharmacodynamic (PD) parameters:[2]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][5] Strategically placing fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][6][7]
-
Binding Affinity & Potency: Fluorine's strong electron-withdrawing nature alters the electron distribution in a molecule.[2] This can change the pKa of nearby functional groups, such as amines, reducing their basicity and potentially improving membrane permeation and bioavailability.[8] Furthermore, fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and potency.[2][9]
-
Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS).[3][10]
The Morpholinophenyl Scaffold: A Privileged Structure
The morpholine ring is a common motif in medicinal chemistry, frequently employed to improve the physicochemical properties of drug candidates.[11][12] When attached to a phenyl ring, it forms the morpholinophenyl scaffold, which confers several advantages:
-
Improved Solubility and PK/PD Profile: The morpholine nitrogen is basic, and the oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility and overall pharmacokinetic/pharmacodynamic properties.[11]
-
Structural Rigidity and Vectorial Orientation: The morpholine ring acts as a rigid scaffold, holding appended functionalities in a specific orientation for optimal interaction with a biological target.[11]
-
CNS Permeability: The morpholinophenyl moiety is found in numerous CNS-active drugs, as it often contributes to the ideal balance of properties required for crossing the blood-brain barrier.[11]
The combination of these two components—the strategic placement of fluorine on the versatile morpholinophenyl scaffold—creates a powerful strategy for developing novel therapeutics with enhanced potency, selectivity, and drug-like properties.
Key Biological Activities and Therapeutic Targets
Fluorinated morpholinophenyl compounds have demonstrated significant activity across a range of therapeutic areas. This section will explore their application as kinase inhibitors and CNS-active agents, providing detailed experimental context.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] The morpholinophenyl scaffold has been successfully utilized in the design of potent kinase inhibitors.
Causality Behind Experimental Design: The primary goal in screening for kinase inhibitors is to determine a compound's ability to block the phosphorylation of a substrate. This is typically measured through an in vitro enzymatic assay to establish potency (e.g., IC₅₀) and selectivity, followed by cell-based assays to confirm activity in a biological context. Fluorination is often employed to enhance binding to the ATP pocket or allosteric sites and to improve metabolic stability, a common challenge with kinase inhibitors.[14]
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase | IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) |
| Lead-01 | H | H | AURKB | 50.2 | >1000 |
| FMP-02 | 3-Fluoro | H | AURKB | 15.7 | 450 |
| FMP-03 | H | 4-Fluoro | AURKB | 5.1 | 125 |
| FMP-04b | 3-Fluoro | 4-Fluoro | AURKB | 0.8 | 35 |
Note: Data is illustrative, based on principles from cited literature. For specific compound data, see references such as[13].
This protocol describes a common method for determining the IC₅₀ of a test compound against a target kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Inhibition is observed as an increase in the ATP-dependent luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the target kinase (e.g., Aurora Kinase B) and its specific peptide substrate in the kinase buffer.
-
Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the Km for the target kinase.
-
Serially dilute the fluorinated morpholinophenyl test compound in 100% DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X test compound solution to the appropriate wells.
-
Add 5 µL of 100% DMSO to positive control wells (no inhibition) and 5 µL of a known potent inhibitor to negative control wells.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Incubation:
-
Mix the plate on a shaker for 60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, depending on the kinase activity.
-
-
Detection:
-
Add 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Mix on a shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
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- 14. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
Benzyl (3-fluoro-4-morpholinophenyl)carbamate: A Technical Guide for Non-Linear Optical Material Research
Abstract
Non-linear optical (NLO) materials are foundational to the advancement of photonic and optoelectronic technologies, enabling applications from frequency conversion to optical switching. Organic molecules, with their vast synthetic tailorability, offer a compelling platform for the design of next-generation NLO materials. This technical guide focuses on Benzyl (3-fluoro-4-morpholinophenyl)carbamate (BFMC), a promising candidate for NLO applications. A recent theoretical investigation employing Density Functional Theory (DFT) has highlighted its significant first-order hyperpolarizability, suggesting a strong potential for second-order NLO phenomena such as second-harmonic generation (SHG).[1] This document provides a comprehensive overview of BFMC, including its molecular design rationale, a detailed synthetic protocol, its theoretical NLO properties, and a clear roadmap for the requisite experimental validation. It is intended for researchers and scientists in materials science, chemistry, and drug development who are exploring novel organic NLO materials.
Introduction: The Rationale for this compound as an NLO Candidate
The efficacy of an organic NLO molecule is intrinsically linked to its electronic structure. A common and effective design strategy involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light field, which is the microscopic origin of the non-linear optical response.
This compound (BFMC) is architecturally designed to leverage this principle:
-
Electron-Donating Group: The morpholine ring, connected to the phenyl ring, acts as a potent electron donor. The nitrogen atom's lone pair of electrons can be effectively delocalized into the aromatic system.
-
π-Conjugated System: The central fluorinated phenyl ring serves as the conjugated bridge, facilitating the transfer of electron density.
-
Electron-Withdrawing Group: The benzyl carbamate moiety functions as the electron-accepting group. The carbonyl group (C=O) is a classic electron-withdrawing feature.
-
Fluorine Substitution: The fluorine atom ortho to the carbamate group serves a dual purpose. Its high electronegativity enhances the electron-accepting character of the phenyl ring, further polarizing the molecule.[2] Additionally, fluorine substitution can influence crystal packing and improve physicochemical properties like thermal stability and solubility.[3]
This strategic combination of functional groups suggests that BFMC possesses a significant ground-state dipole moment and a large molecular hyperpolarizability (β), a key tensor quantity that describes the second-order NLO response.
Theoretical Non-Linear Optical Properties
Recent computational studies using Density Functional Theory (DFT) with the B3LYP method and 6-311++G(d,p) and cc-pVDZ basis sets have provided a quantitative prediction of the NLO properties of BFMC.[4] These theoretical results are the primary impetus for considering BFMC for experimental investigation.
The key calculated NLO parameters are summarized below. The total first-order hyperpolarizability (β_Total_) is a measure of the molecule's ability to generate second-harmonic light. A larger value indicates a stronger NLO response. For context, the calculated values are significantly larger than that of urea, a common reference material for NLO studies.[4]
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Calculated Value (B3LYP/cc-pVDZ) | Unit |
| Dipole Moment (μ) | 2.8869 | 2.7896 | Debye |
| Mean Polarizability (α) | 44.6661 | 44.5701 | a.u. |
| Total First-Order Hyperpolarizability (β_Total_) | 207.3537 | 172.8988 | a.u. |
Table 1: Theoretically calculated NLO parameters for this compound.[4]
The large predicted β_Total_ value strongly suggests that BFMC could be an efficient material for second-harmonic generation. The DFT calculations also provide an optimized molecular geometry, which is crucial for understanding the structure-property relationships.
Caption: Optimized molecular structure of BFMC from DFT calculations.
Synthesis of this compound
The synthesis of BFMC can be achieved in a two-step process starting from commercially available reagents. The first step involves the synthesis of the key intermediate, 3-fluoro-4-morpholinoaniline, followed by the introduction of the benzyl carbamate protecting group.
Synthesis Workflow
Caption: Overall synthetic workflow for BFMC.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 3-Fluoro-4-morpholinoaniline (Precursor)
This protocol is adapted from established procedures for the synthesis of this key intermediate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-difluoro-4-nitrobenzene (1.0 eq) and morpholine (2.0 eq). The reaction can be run neat (without solvent).
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation (Intermediate): Cool the reaction mixture to room temperature. The resulting solid, 4-(2-fluoro-4-nitrophenyl)morpholine, can be purified by recrystallization from ethanol.
-
Reduction: To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of methanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
-
Reaction: Heat the suspension to 70 °C and stir vigorously for 2-4 hours. Monitor the reduction by TLC.
-
Workup and Purification (Final Precursor): Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-fluoro-4-morpholinoaniline, which can be further purified by column chromatography if necessary.
Protocol 3.2.2: Synthesis of this compound (Final Product)
This protocol is a representative procedure based on standard methods for the N-benzyloxycarbonylation of anilines.[6][7]
-
Reaction Setup: Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: While stirring, slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.
Physicochemical and Thermal Characterization
While extensive experimental data is not yet published, some key properties can be compiled from supplier information and inferred from the structure. A thorough experimental characterization is a critical next step.
| Property | Value / Expected Behavior | Method |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | - |
| Molecular Weight | 330.36 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 125 °C | Differential Scanning Calorimetry (DSC)[8][9] |
| Thermal Stability | Expected to be stable up to its melting point. Carbamates can decompose at higher temperatures.[10][11][12] | Thermogravimetric Analysis (TGA) |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, acetone, and ethyl acetate; poorly soluble in water. | Solubility Tests |
| UV-Vis Absorption | An absorption maximum (λ_max_) is expected in the UV region, characteristic of the π-π* transitions of the aromatic system.[1][4] | UV-Vis Spectroscopy |
Roadmap for Experimental NLO Validation
The promising theoretical predictions for BFMC necessitate experimental validation to confirm and quantify its NLO properties. The following is a proposed workflow for the comprehensive characterization of BFMC as an NLO material.
NLO Characterization Workflow
Caption: Proposed workflow for experimental NLO validation of BFMC.
Key Experimental Protocols
Protocol 5.2.1: Second-Harmonic Generation (SHG) Screening via Kurtz-Perry Powder Technique
The Kurtz-Perry method is a rapid and effective technique to screen powdered materials for second-order NLO activity and to estimate their SHG efficiency relative to a known standard.
-
Sample Preparation: The purified BFMC is ground into a fine powder and sieved to obtain a uniform particle size range (e.g., 100-150 µm). The powder is packed into a thin cell with transparent windows.
-
Experimental Setup: A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source. The laser beam is directed onto the powder sample.
-
Signal Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow only the second-harmonic signal (532 nm) to pass. The intensity of the 532 nm light is measured by a photomultiplier tube and displayed on an oscilloscope.
-
Data Analysis: The SHG signal intensity from BFMC is compared to that of a standard NLO material (e.g., KDP or urea) measured under identical conditions. This provides a semi-quantitative measure of the material's SHG efficiency. A strong signal confirms a non-centrosymmetric crystal structure, which is a prerequisite for a bulk second-order NLO effect.
Protocol 5.2.2: Third-Order NLO Characterization via Z-Scan Technique
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β), which are related to the third-order susceptibility (χ⁽³⁾).[2]
-
Sample Preparation: A solution of BFMC is prepared in a suitable solvent (e.g., chloroform or THF) and placed in a cuvette with a known path length. Alternatively, a thin film can be prepared by spin-coating or drop-casting onto a transparent substrate.
-
Experimental Setup: A laser beam with a Gaussian profile is focused through a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.
-
Closed-Aperture Z-Scan (for n₂): An aperture is placed in the far-field, and the light transmitted through it is measured by a detector. As the sample moves through the focus, self-focusing or self-defocusing effects will change the beam divergence, leading to a characteristic peak-valley or valley-peak transmittance curve. The shape and magnitude of this curve are used to determine n₂.
-
Open-Aperture Z-Scan (for β): The aperture is removed, and the total transmitted light is measured. Any change in transmittance as the sample moves through the focus is due to non-linear absorption (e.g., two-photon absorption). The resulting transmittance curve allows for the calculation of β.
Conclusion and Future Outlook
This compound stands out as a molecule of significant interest for the field of non-linear optics. Its design, incorporating a strong donor-acceptor framework enhanced by fluorine substitution, is theoretically sound. This is substantiated by DFT calculations predicting a large first-order hyperpolarizability, indicating a strong potential for second-order NLO applications.
While the theoretical foundation is robust, the path forward requires rigorous experimental validation. The immediate priorities for the research community should be the synthesis of high-purity BFMC, followed by a systematic characterization of its properties. Screening for SHG activity using the Kurtz-Perry technique will be a pivotal first step. If positive, the growth of single crystals will be essential to determine the crystal structure and accurately measure the NLO coefficients. Concurrently, Z-scan measurements will elucidate its third-order NLO properties, broadening its potential application space.
This technical guide provides the theoretical basis and a clear experimental roadmap for the scientific community to explore this compound. The successful experimental validation of its predicted properties would establish it as a valuable new material in the ever-expanding toolkit of organic photonics.
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An In-Depth Technical Guide to the Safe Handling of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
This guide provides a comprehensive overview of the essential safety and handling precautions for Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS No. 168828-81-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer in-depth, field-proven insights into the safe manipulation of this and structurally similar compounds. The protocols and recommendations herein are grounded in established principles of chemical safety and potent compound handling, ensuring a self-validating system of laboratory practice.
Compound Profile and Hazard Identification
This compound is a fluorinated heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including the antibiotic Linezolid.[1] Its structure incorporates a fluorinated benzene ring, a morpholine moiety, and a carbamate linker, each contributing to its unique chemical properties and potential physiological effects.
1.1. Physicochemical Properties
A thorough understanding of the compound's physical properties is foundational to its safe handling.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉FN₂O₃ | [2] |
| Molar Mass | 330.36 g/mol | [3] |
| CAS Number | 168828-81-7 | [2] |
| Appearance | Off-white solid; fluffy powder | [2] |
| Melting Point | 125 °C | [2][3] |
| Solubility | Not well-characterized in common solvents. Assume low aqueous solubility. | [2] |
1.2. Toxicological Assessment and Hazard Classification
The primary known hazard for this compound is its acute oral toxicity.[2] However, a comprehensive toxicological profile is not publicly available. Therefore, a conservative approach to handling is mandated, based on the structural motifs present in the molecule.
Expert Insight: The Rationale for a Precautionary Approach
The presence of a carbamate functional group warrants caution. While many pesticidal carbamates are known cholinesterase inhibitors, the specific biological activity of this compound is not fully elucidated.[4] Furthermore, the metabolism of fluorinated aromatic compounds can sometimes lead to the in vivo release of fluoride ions or other toxic metabolites.[5] Given that this compound is a potent Active Pharmaceutical Ingredient (API) intermediate, it should be handled with the same rigor as a final drug product with an unknown pharmacological profile.[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling potent powdered compounds is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate PPE.[8]
2.1. Primary Engineering Controls: Containing the Hazard
All manipulations of solid this compound must be performed in a designated area with appropriate engineering controls to prevent the generation and dispersal of airborne particles.
-
Chemical Fume Hood: For general manipulations, a certified chemical fume hood is the minimum requirement. This provides a contained workspace and directs airflow away from the operator.[9]
-
Glove Box or Isolator: For procedures with a high potential for aerosolization, such as weighing large quantities or performing energetic reactions, a glove box or containment isolator is recommended.[9][10] These systems provide a physical barrier between the operator and the compound.[10]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. For extended work, consider double-gloving.[2]
-
Body Protection: A lab coat is required. For larger-scale operations, a chemical-resistant apron or disposable gown should be used.[9]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N99 or P2) is necessary.[2]
Standard Operating Procedures for Safe Handling
The following protocols are designed to provide a clear, step-by-step guide for common laboratory manipulations of this compound.
3.1. Protocol for Weighing and Transferring the Solid Compound
Causality: The primary risk during this procedure is the inhalation of fine powder. This protocol is designed to minimize the generation of airborne particles and contain any that are produced.
-
Preparation:
-
Don all required PPE (lab coat, goggles, gloves).
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
-
Dispensing:
-
Carefully open the container of this compound.
-
Using a clean, dedicated spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create a dust cloud.
-
Securely close the primary container immediately after dispensing.
-
-
Transfer:
-
To transfer the weighed powder to a reaction vessel, gently tap the weigh boat to ensure all the solid is transferred.
-
If necessary, rinse the weigh boat with a small amount of the reaction solvent and add the rinse to the vessel to ensure a complete transfer.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of the cloth as hazardous waste.
-
Dispose of the used weigh boat and any contaminated materials in a designated, sealed hazardous waste container.[4]
-
3.2. Protocol for Solution Preparation
Causality: This protocol aims to prevent skin and eye contact with the compound and to avoid splashing or aerosolization during dissolution.
-
Preparation:
-
Perform all steps within a chemical fume hood.
-
Don all required PPE.
-
Select an appropriately sized flask or beaker for the desired solution volume.
-
-
Dissolution:
-
Add the weighed this compound to the vessel.
-
Slowly add the desired solvent to the vessel, directing the stream down the inner wall to avoid splashing.
-
If necessary, gently stir the mixture with a magnetic stir bar or swirl the vessel to facilitate dissolution. Avoid vigorous agitation that could create aerosols.
-
-
Storage and Labeling:
-
Once dissolved, cap the vessel securely.
-
Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.
-
Emergency Procedures
In the event of an accidental release or exposure, a rapid and informed response is critical.
4.1. First Aid Measures
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor for treatment advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
4.2. Spill Response Protocol
Causality: The goal of this protocol is to contain the spilled material, prevent it from becoming airborne, and decontaminate the area without creating additional hazards.
For a Small Solid Spill (<1 gram):
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator if there is a risk of inhalation.
-
Contain: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Clean: Carefully scoop the material and the paper towel into a designated hazardous waste container.[11][12]
-
Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[11][12]
For a Large Solid Spill (>1 gram) or Any Liquid Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Isolate: Close the doors to the affected area to contain vapors and dust.
-
Await Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.[2]
Storage and Waste Disposal
5.1. Storage Conditions
-
Store in a well-ventilated place.[2]
-
Keep the container tightly closed to prevent contamination and potential release.[2]
-
Store at ambient temperature.[2]
-
The compound is stable under normal storage conditions.[2]
5.2. Waste Disposal
All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.[4]
-
Labeling: Collect all waste in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name.[4]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. The EPA provides specific guidance on the treatment of carbamate wastes, which may include combustion or chemical oxidation.[13] Consult with your institution's EHS department for specific procedures.
Visualized Workflows
6.1. Standard Handling Workflow
Caption: Workflow for routine handling of this compound.
6.2. Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
References
- Thorn, G. W. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 529-530. [Link]
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
- U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, 76(113), 34147-34155. [Link]
- University of California. (n.d.). Guide for Chemical Spill Response.
- Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online.
- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products.
- Pizzo, F., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals, 15(2), 248. [Link]
- U.S. Environmental Protection Agency. (1995). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
- The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of Delaware. (n.d.). Chemical Spill Clean-Up.
- Deadman, B. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 347-355. [Link]
- C.M. Engineering. (n.d.). Handling of high potency drugs: process and containment. WIT Press.
- Moody, C. A., & Field, J. A. (2000). Aquatic toxicology of perfluorinated chemicals.
- SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)25g.
- The University of British Columbia. (2015). Spill Clean up Procedure.
- Fromme, H., et al. (2016).
- Corden, T. (2015). Best Practices For Handling Potent APIs. Outsourced Pharma.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Powers, L. C., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(1), 237-247. [Link]
- Legrand, B., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(40), 35919-35926. [Link]
Sources
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- 2. ccny.cuny.edu [ccny.cuny.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agnopharma.com [agnopharma.com]
- 7. pharm-int.com [pharm-int.com]
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Methodological & Application
Step-by-step synthesis of Linezolid from Benzyl (3-fluoro-4-morpholinophenyl)carbamate
A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Clinical Significance of Linezolid
Linezolid is a synthetically derived antibiotic belonging to the oxazolidinone class.[1][2][3] It represents a critical therapeutic option for treating serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, makes cross-resistance with other antibiotic classes unlikely.[3][5][6] The development of efficient, scalable, and economically viable synthetic routes is paramount for ensuring the continued availability of this essential medicine.
This document provides a detailed, step-by-step guide for the synthesis of Linezolid. The synthesis commences from the user-specified starting material, Benzyl (3-fluoro-4-morpholinophenyl)carbamate, and proceeds through several key intermediates to the final active pharmaceutical ingredient. Each step is accompanied by a thorough explanation of the underlying chemical principles, reaction conditions, and practical considerations to ensure reproducibility and high purity of the final product.
Overall Synthetic Strategy
The synthesis of Linezolid from this compound is a multi-step process that can be conceptually divided into two main phases:
-
Phase 1: Formation of the Core Structure. This phase involves the deprotection of the carbamate starting material to yield the key aniline intermediate. This intermediate then undergoes N-alkylation and subsequent cyclization to form the chiral oxazolidinone ring, which is the central pharmacophore of Linezolid.
-
Phase 2: Side Chain Elaboration and Final Acetylation. This phase focuses on the modification of the C-5 position of the oxazolidinone ring to introduce the N-acetylmethylamino side chain, which is crucial for its antibacterial activity.
The overall workflow is depicted in the diagram below:
Caption: Overall synthetic workflow for Linezolid.
Phase 1: Synthesis of the Oxazolidinone Core
Step 1: Deprotection of this compound
Objective: To remove the benzyl carbamate protecting group to yield the free aniline, 3-fluoro-4-morpholinyl aniline, a crucial intermediate for the subsequent steps.
Rationale: The benzyl carbamate group is a common protecting group for amines. Its removal is typically achieved via catalytic hydrogenation. The benzylic C-O bond is susceptible to cleavage by hydrogenolysis over a palladium catalyst. This method is highly efficient and clean, with the byproducts being toluene and carbon dioxide, which are easily removed.
Protocol:
-
To a solution of this compound in a suitable solvent such as ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
The reaction vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield 3-fluoro-4-morpholinyl aniline, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 10% Palladium on Carbon, Hydrogen gas |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Duration | 2-6 hours |
| Typical Yield | >95% |
Step 2: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
Objective: To alkylate the aniline intermediate with (R)-epichlorohydrin to introduce the three-carbon chain required for the formation of the oxazolidinone ring.
Rationale: This reaction is a nucleophilic substitution where the aniline nitrogen attacks the terminal carbon of the epoxide ring of (R)-epichlorohydrin. The use of the (R)-enantiomer of epichlorohydrin is crucial as it establishes the desired stereochemistry at the C-5 position of the future oxazolidinone ring. The reaction is typically carried out in a protic solvent like methanol and heated to reflux to ensure a reasonable reaction rate.
Protocol:
-
Dissolve 3-fluoro-4-morpholinyl aniline in methanol.
-
To this stirred solution, add (R)-epichlorohydrin (approximately 1.0 equivalent).
-
The reaction mixture is then heated to reflux (around 60-65 °C) for 16-20 hours.[5]
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
After completion, the solvent is removed under reduced pressure to afford the crude product as a thick liquid, which is used directly in the next step.
| Parameter | Value |
| Starting Material | 3-fluoro-4-morpholinyl aniline |
| Reagents | (R)-epichlorohydrin |
| Solvent | Methanol |
| Temperature | Reflux (60-65 °C) |
| Duration | 16-20 hours |
| Typical Yield | Quantitative (used crude) |
Step 3: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
Objective: To construct the 2-oxazolidinone ring through an intramolecular cyclization.
Rationale: This step involves the reaction of the N-[3-Chloro-2-(R)-hydroxypropyl] intermediate with a carbonylating agent, such as carbonyldiimidazole (CDI). The CDI activates the hydroxyl group, which is then attacked by the secondary amine in an intramolecular fashion to form the five-membered oxazolidinone ring. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, resulting in the desired (R)-configuration at the C-5 position of the oxazolidinone.
Caption: Simplified mechanism of oxazolidinone ring formation.
Protocol:
-
Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in dichloromethane.
-
Add carbonyldiimidazole (CDI) (approximately 1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for about 20 hours.[5]
-
After the reaction is complete, wash the solution with water to remove imidazole and any unreacted CDI.
-
The organic layer is then concentrated to yield the crude (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
| Parameter | Value |
| Starting Material | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline |
| Reagents | Carbonyldiimidazole (CDI) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Duration | ~20 hours |
| Typical Yield | ~77%[5] |
Phase 2: Side Chain Elaboration and Final Acetylation
Step 4: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
Objective: To introduce a protected form of the amine at the C-5 position via nucleophilic substitution.
Rationale: The chloromethyl group on the oxazolidinone ring is a good electrophile for an S(_N)2 reaction. Potassium phthalimide is used as a nitrogen nucleophile. This method, known as the Gabriel synthesis, provides a robust way to introduce a primary amine, which is initially protected as a phthalimide to prevent side reactions. The reaction proceeds with an inversion of configuration, converting the (R)-chloromethyl intermediate to the (S)-phthalimidomethyl product, which is the correct stereochemistry for Linezolid.
Protocol:
-
To a solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone in N,N-Dimethylformamide (DMF), add potassium phthalimide (1.1-1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for approximately 5 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired phthalimide intermediate.
| Parameter | Value |
| Starting Material | (5R)-5-(Chloromethyl)-3-[...]-2-oxazolidinone |
| Reagents | Potassium Phthalimide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux |
| Duration | ~5 hours |
| Typical Yield | ~62%[5] |
Step 5: Synthesis of (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
Objective: To deprotect the phthalimide group to reveal the primary amine.
Rationale: The phthalimide protecting group can be cleaved using hydrazine hydrate. The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine. This is a standard and effective method for phthalimide deprotection.
Protocol:
-
Suspend the phthalimide intermediate in methanol.
-
Add hydrazine hydrate (4-5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.[5]
-
Cool the mixture to room temperature, dilute with water, and extract the product with dichloromethane.
-
Combine the organic extracts, wash with water, and concentrate under reduced pressure to yield the amine intermediate.[7]
| Parameter | Value |
| Starting Material | (S)-N-[[3-[3-Fluoro-4-[...]]-2-oxo-5-oxazolidinyl]methyl]phthalimide |
| Reagents | Hydrazine Hydrate |
| Solvent | Methanol |
| Temperature | Reflux |
| Duration | ~1 hour |
| Typical Yield | ~90%[5] |
Step 6: Synthesis of Linezolid ((S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl] acetamide)
Objective: The final step is to acetylate the primary amine to form the N-acetyl side chain of Linezolid.
Rationale: This is a straightforward N-acetylation reaction. Acetic anhydride is a highly reactive and common acetylating agent. A mild base like triethylamine or pyridine can be used to scavenge the acetic acid byproduct. The reaction is typically fast and clean, providing the final Linezolid product.
Protocol:
-
Dissolve the amine intermediate, (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, in a suitable solvent such as ethyl acetate.[8]
-
Add triethylamine (2-5 equivalents) to the solution.
-
Cool the mixture to 0-5 °C and add acetic anhydride (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours.[5][8]
-
Upon completion, the reaction mixture can be cooled to precipitate the product.
-
The solid is filtered, washed, and can be recrystallized from a suitable solvent like methanol to afford pure Linezolid.[5]
| Parameter | Value |
| Starting Material | (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one |
| Reagents | Acetic Anhydride, Triethylamine |
| Solvent | Ethyl Acetate |
| Temperature | 0-5 °C to Room Temperature |
| Duration | 1-2 hours |
| Typical Yield | High |
Conclusion
The synthetic route detailed in these application notes provides a reliable and well-documented pathway to Linezolid. By carefully controlling the reaction conditions and understanding the rationale behind each step, researchers can successfully synthesize this vital antibiotic with high purity and yield. The use of established procedures, such as the Gabriel synthesis for amine introduction and catalytic hydrogenation for deprotection, ensures the robustness of this synthetic strategy.
References
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
- A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. URL
- US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google P
- (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one - MySkinRecipes. URL
- Seven‐step, continuous flow synthesis of linezolid (1). The continuous...
- (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl)
- WO2011077310A1 - Process for the preparation of linezolid - Google P
- Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purific
- CN102702125B - Chemical synthesis method for linezolid - Google P
- A convenient synthesis of linezolid through Buchwald-Hartwig amination - Xi'an Jiaotong-Liverpool University (XJTLU). URL
- Synthesis of Antibiotic Linezolid Analogues. URL
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - Bentham Science Publisher. URL
- Scheme (1). Synthesis of Linezolid.
- EP2516408A1 - Process for the preparation of linezolid - Google P
- Linezolid: An oxazolidinone antimicrobial agent | Request PDF - ResearchG
- Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine C
- Linezolid: the first oxazolidinone antimicrobial - PubMed. URL
- WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl)
- Synthesis planning for linezolid (1). In the synthetic strategy...
- Amine Preparation 4 - Reductive Amin
- The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent - Taylor & Francis eBooks. URL
- Synthesis of degradation impurities of linezolid - China/Asia On Demand (CAOD) - Oriprobe. URL
- Deprotection of benzyl groups.
- Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate.
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- 2. researchgate.net [researchgate.net]
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- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
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- 7. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one [myskinrecipes.com]
- 8. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Abstract
This application note provides a comprehensive guide to the purification of Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7), a key intermediate in the synthesis of the antibiotic Linezolid.[1] Achieving high purity of this intermediate is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). We present two primary purification methodologies: recrystallization and flash column chromatography. Each protocol is detailed with step-by-step instructions, explaining the scientific rationale behind procedural choices. Furthermore, this guide outlines validated analytical techniques, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the rigorous assessment of final product purity. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.
Introduction
This compound is a vital building block in modern pharmaceutical synthesis, most notably for the oxazolidinone-class antibiotic, Linezolid, which is crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.[1] The molecular integrity and purity of this intermediate directly impact the yield, purity, and safety profile of the final API. Synthetic routes to this carbamate can introduce a variety of impurities, including unreacted starting materials such as 3-fluoro-4-morpholinoaniline, excess benzyl chloroformate, and related by-products.[2] Therefore, robust and reproducible purification strategies are paramount.
This guide details two effective and scalable purification techniques, providing scientists with the necessary protocols to obtain this compound at a purity level of ≥98.0%.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 168828-81-7 | [3] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [3] |
| Molecular Weight | 330.36 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 123–127 °C | [4] |
| Density | ~1.3 g/cm³ | |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
Carbamates can be susceptible to hydrolysis, particularly under basic conditions or at elevated temperatures.[6] It is advisable to maintain neutral or slightly acidic conditions where possible and avoid prolonged exposure to high heat.[6]
Overview of Purification Strategies
The choice between recrystallization and flash chromatography depends on the impurity profile, the required scale, and available resources.
-
Recrystallization is a cost-effective and scalable technique ideal for removing small amounts of impurities from a solid crystalline compound. Its success hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[6]
-
Flash Column Chromatography offers superior separation power for complex mixtures or when impurities have similar solubility profiles to the product. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7][8]
The following diagram illustrates the general workflow for purification and subsequent purity verification.
Caption: Workflow for purification and analysis.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying this compound, leveraging its crystalline nature and differential solubility.
4.1. Principle
This technique relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor).[6]
4.2. Materials
-
Crude this compound
-
Isopropyl Alcohol (IPA) or Ethanol (EtOH)
-
Erhlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum oven
4.3. Step-by-Step Protocol
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of IPA. The compound should be sparingly soluble at room temperature but dissolve completely upon heating. If it is too soluble in IPA at room temperature, a mixed solvent system like IPA/water or Ethanol/Hexane may be required.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., IPA). Heat the mixture gently with stirring until it begins to boil and the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.[6]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
For mixtures with significant impurities or those that are difficult to separate by recrystallization, flash chromatography provides a robust alternative.
5.1. Principle
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation. The separation is based on the compound's polarity. This compound, being a moderately polar compound, will adhere to the polar silica stationary phase and elute with a mobile phase of appropriate polarity.[7]
5.2. Materials
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptane)
-
Glass chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes or flasks
-
TLC plates (silica gel 60 F₂₅₄)
5.3. Step-by-Step Protocol
-
Mobile Phase Selection: Using TLC, determine the optimal solvent system. The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.2-0.4. A good starting point for this compound is a mixture of Ethyl Acetate and Hexanes. Test various ratios (e.g., 20:80, 30:70, 40:60 EtOAc/Hexanes).[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes). Pour the slurry into the column and use gentle pressure to pack it uniformly. Ensure there are no air bubbles or cracks. The amount of silica should be 50-100 times the weight of the crude sample.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% EtOAc/Hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.[8] For example:
-
Column volumes 1-2: 15% EtOAc/Hexanes
-
Column volumes 3-10: 30% EtOAc/Hexanes (or the pre-determined optimal mobile phase)
-
Column volumes 11-12: 50% EtOAc/Hexanes (to elute any remaining polar impurities)
-
-
Fraction Collection: Collect fractions continuously and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Purity Assessment and Characterization
Rigorous analytical testing is required to confirm the purity of the final product.
6.1. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for in-process monitoring of column chromatography fractions and for assessing the success of a recrystallization.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: 30-40% Ethyl Acetate in Hexanes
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent like potassium permanganate. A single spot should be observed for the pure compound.
6.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantitative purity determination of pharmaceutical intermediates and APIs.[9]
Caption: Key stages in the HPLC analysis protocol.
6.2.1. HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (often with 0.1% formic acid to improve peak shape).[10]
-
Example Gradient: Start at 40% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[10]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity is typically reported as area percent from the resulting chromatogram. The main peak corresponding to the product should be ≥98.0%.
Summary and Recommendations
Both recrystallization and flash chromatography are effective methods for purifying this compound.
-
For large-scale purification where the crude material is relatively clean, recrystallization with a suitable alcohol solvent is the preferred method due to its simplicity, cost-effectiveness, and scalability.
-
When dealing with complex impurity profiles or on a smaller laboratory scale, flash column chromatography using an Ethyl Acetate/Hexanes solvent system provides excellent separation and high-purity material.
In all cases, the final purity must be confirmed by a validated quantitative method such as HPLC. The protocols provided herein serve as a robust starting point for process development and can be optimized to meet specific purity requirements and scale-up considerations.
References
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- Global Pharma. (2025, October 10). Benzyl (3-Fluoro-4-morpholinophenyl)
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- PerkinElmer. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
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- Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
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- Mojca, K., & Marija, B. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
- Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. John Wiley & Sons, Ltd.
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- University of Helsinki. (n.d.).
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- Winstone, T. L., et al. (2025, January 24). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters.
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- SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)25g.
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- Vinogradova, E. V., et al. (2013).
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HPLC and NMR analysis methods for Benzyl (3-fluoro-4-morpholinophenyl)carbamate
An Application Note and Protocol for the Comprehensive Analysis of Benzyl (3-fluoro-4-morpholinophenyl)carbamate using HPLC and NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for the analytical characterization of this compound, a key fluorinated heterocyclic building block used in the synthesis of pharmaceuticals such as the antibiotic Linezolid.[1] We present robust, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Analytical Strategy
This compound (Molecular Formula: C₁₈H₁₉FN₂O₃, Molecular Weight: 330.4 g/mol ) is a moderately polar organic molecule containing multiple structural motifs critical to its function: a fluorinated phenyl ring, a morpholine heterocycle, a carbamate linker, and a benzyl protecting group.[2] The precise control of its purity and structural integrity is paramount for its use in subsequent synthetic steps, particularly in pharmaceutical manufacturing.
A dual-pronged analytical approach is essential for comprehensive characterization. HPLC provides a powerful means for separating the target compound from impurities and quantifying its purity, while multinuclear NMR spectroscopy offers an unparalleled ability to confirm the molecular structure and identify unknown components. This guide details validated starting methods for both techniques, which serve as a foundation for further method development and validation according to ICH guidelines.[3][4]
Physicochemical Properties & Analytical Considerations
Understanding the molecule's properties is the foundation of logical method development.[5][6]
-
Structure: The presence of aromatic rings provides strong UV chromophores, making UV-Vis detection in HPLC highly effective.
-
Polarity: The combination of the non-polar benzyl and phenyl groups with the polar morpholine and carbamate moieties results in a molecule of intermediate polarity. This makes it an ideal candidate for Reverse-Phase HPLC.[6]
-
Solubility: The compound is soluble in common organic solvents like acetonitrile, methanol, and chlorinated solvents (e.g., chloroform, dichloromethane), which informs the choice of sample diluent and NMR solvent.[7]
-
Fluorine Atom: The single fluorine atom is a unique spectroscopic handle. ¹⁹F NMR is an exceptionally sensitive and specific technique for confirming its presence and chemical environment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8][9]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle of the Method
Reverse-Phase HPLC (RP-HPLC) is the method of choice for this compound.[10] The analyte is dissolved in a suitable diluent and injected into the system. It partitions between a polar mobile phase and a non-polar stationary phase (typically C18-bonded silica). By gradually increasing the organic solvent content of the mobile phase (gradient elution), components are eluted from the column based on their hydrophobicity, allowing for the separation of the main compound from process-related impurities and degradation products.
Experimental Protocol: RP-HPLC
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-Phase C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance, volumetric flasks, and autosampler vials.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). Mix thoroughly.
-
-
Sample Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
-
If particulates are present, filter the solution through a 0.45 µm syringe filter compatible with the diluent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (Diluent) to ensure the system is clean.
-
Inject the standard solution five or six times to check for system suitability (e.g., retention time and peak area reproducibility).
-
Inject the sample solution.
-
Data Presentation and System Suitability
All quantitative data should be summarized for clarity.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for good resolution of moderately polar compounds.[11] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier; provides good peak shape for aromatic compounds. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B | A gradient ensures elution of both polar and non-polar impurities within a reasonable runtime.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring a good detector response. |
| Detection Wavelength | 225 nm | The aromatic rings provide strong absorbance; 225 nm offers a good balance of sensitivity and selectivity.[13] |
| Run Time | 20 minutes (including re-equilibration) | Allows for elution of late-eluting impurities and column re-equilibration. |
Method Validation Framework
To ensure the method is trustworthy and fit for its intended purpose (e.g., release testing), it must be validated according to ICH Q2(R2) guidelines.[3][14] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte in the presence of impurities, demonstrated using a PDA detector for peak purity analysis.
-
Linearity: A minimum of five concentrations are analyzed to prove a direct relationship between concentration and detector response.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) and expressed as percent recovery.
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate, column temperature, and mobile phase composition.[14]
NMR Spectroscopy for Structural Elucidation
Principle of the Method
NMR spectroscopy provides definitive structural confirmation by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). For this compound, a suite of experiments is used:
-
¹H NMR: Confirms the number and connectivity of protons. The chemical shifts, integration, and coupling patterns are unique fingerprints of the molecule's structure.
-
¹³C NMR: Identifies all unique carbon environments in the molecule.
-
¹⁹F NMR: Provides a simple, high-resolution spectrum to confirm the presence and environment of the fluorine atom. The lack of background signals makes this technique exceptionally powerful.[15][16]
Experimental Protocol: NMR Sample Preparation & Acquisition
Materials:
-
Deuterated solvent: Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.[17] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.
-
Glass Pasteur pipette with a cotton or glass wool plug for filtration.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 10-15 mg of the sample for ¹H and ¹⁹F NMR (or 20-30 mg for ¹³C NMR) into a small, clean vial.[19]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} (proton-decoupled) spectra.
-
Expected Spectral Features
The following table summarizes the anticipated chemical shifts (δ) for the key structural features of the molecule.
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Expected Multiplicity / Comments |
| ¹H | Benzyl -CH ₂- | ~5.2 | Singlet (s) |
| ¹H | Benzyl Ar-H | ~7.3-7.4 | Multiplet (m) |
| ¹H | Carbamate NH | ~6.5-7.0 | Broad singlet (br s), may exchange with D₂O |
| ¹H | Fluoro-phenyl Ar-H | ~6.8-7.5 | Complex multiplets (m) due to H-H and H-F coupling. |
| ¹H | Morpholine -O-CH ₂- | ~3.8-3.9 | Triplet-like multiplet, characteristic pattern.[20] |
| ¹H | Morpholine -N-CH ₂- | ~3.0-3.1 | Triplet-like multiplet, characteristic pattern.[20] |
| ¹³C | Carbonyl C =O | ~153 | |
| ¹³C | Fluoro-phenyl C -F | ~155 | Doublet due to ¹JCF coupling. |
| ¹³C | Other Ar-C | ~115-145 | Multiple signals, some may show smaller C-F couplings. |
| ¹³C | Benzyl -C H₂- | ~67 | |
| ¹³C | Morpholine -O-C H₂- | ~67 | |
| ¹³C | Morpholine -N-C H₂- | ~50 | |
| ¹⁹F | Fluoro-phenyl F | ~ -120 to -140 | Multiplet due to coupling with ortho and meta protons. A proton-decoupled spectrum will yield a singlet.[21] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Integrated Analytical Workflow
HPLC and NMR are complementary techniques that, when used together, provide a comprehensive quality assessment. HPLC excels at detecting and quantifying trace-level impurities, while NMR provides unequivocal proof of structure.
Caption: Integrated workflow for quality control.
Conclusion
The HPLC and NMR methods detailed in this application note provide a robust framework for the analysis of this compound. The RP-HPLC method is suitable for determining purity and assay, while the multinuclear NMR approach provides unambiguous structural confirmation. Together, these protocols constitute a comprehensive quality control strategy, ensuring that the material meets the stringent specifications required for pharmaceutical development and manufacturing. Adherence to these scientifically-grounded procedures, coupled with proper validation, will ensure data of the highest integrity and trustworthiness.
References
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. Temperature-dependent 1 H NMR spectra of fluorine compound 8 measured...
- Organomation. NMR Sample Preparation: The Complete Guide.
- ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- National Institutes of Health. New Frontiers and Developing Applications in 19F NMR.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- PharmaCompass. (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- University of Ottawa. NMR Sample Preparation.
- International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PharmaCores. HPLC analytical Method development: an overview.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
- Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Slideshare. Nmr spectroscopy of fluorine 19.
- U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
- ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
- University of Ottawa. 19Flourine NMR.
- AMSbio. ICH Guidelines for Analytical Method Validation Explained.
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.
- ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
- Pharmaguideline. Steps for HPLC Method Development.
- ACD/Labs. Recognizing the NMR pattern for morpholine.
- Grokipedia. Benzyl carbamate.
- University of Edinburgh Research Explorer. New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
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Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group
An Application Note and Protocol Guide
Abstract
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, particularly revered in peptide chemistry for its stability and reliable cleavage methods.[1][2][3] Its removal is a critical step that dictates the success of many synthetic routes. This guide provides an in-depth analysis and detailed protocols for the primary methods of Cbz deprotection: catalytic hydrogenolysis, acid-catalyzed cleavage (acidolysis), and nucleophilic cleavage. By explaining the underlying mechanisms and providing validated, step-by-step procedures, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
Introduction: The Role of the Cbz Group in Synthesis
First introduced by Leonidas Zervas and Max Bergmann in 1932, the Cbz group revolutionized peptide synthesis by enabling controlled, sequential amide bond formation.[3] It is typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under mild basic conditions.[2][3] The utility of the Cbz group stems from its robust nature, withstanding a wide range of reaction conditions, yet being susceptible to specific cleavage methods that are often orthogonal to other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[4]
Choosing the correct deprotection strategy is paramount, as it depends entirely on the functional group landscape of the substrate. This guide dissects the three most prevalent methodologies, offering the causality behind experimental choices to empower scientists to make informed decisions.
Core Deprotection Methodologies: A Comparative Overview
The selection of a Cbz deprotection method is a critical decision based on the presence of other sensitive functionalities within the molecule. The three primary pathways—hydrogenolysis, acidolysis, and nucleophilic cleavage—offer complementary reactivities.
Caption: Primary pathways for Cbz group removal.
Table 1: Comparison of Cbz Deprotection Methods
| Method | Primary Reagents | Key Advantages | Limitations & Incompatible Groups |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C; or H⁺ donor (e.g., HCOONH₄, 1,4-cyclohexadiene) with Pd/C | Very mild, neutral pH, high yielding, clean byproducts (toluene, CO₂).[3] | Reduces alkenes, alkynes, nitro groups, imines, and some aryl halides. Catalyst is poisoned by sulfur compounds.[5][6] |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid (AcOH); Lewis Acids (AlCl₃, TMSI) | Fast, effective for substrates with reducible groups.[1] | Destroys acid-labile groups (e.g., Boc, trityl). HBr/AcOH is highly corrosive. TMSI is aggressive and moisture-sensitive.[2][5][7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc | Excellent functional group tolerance (nitriles, aryl bromides). Orthogonal to benzyl ethers.[7] | Requires elevated temperatures. Less common and may require optimization. Base-sensitive groups may be affected. |
Method 1: Catalytic Hydrogenolysis
This is the most widely used and often preferred method for Cbz deprotection due to its exceptionally mild and clean nature.[5] The reaction involves the cleavage of the benzylic C–O bond, which generates an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[2]
Mechanism of Hydrogenolysis
The substrate and hydrogen adsorb onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the weak benzyl C-O bond and subsequent reduction, releasing toluene and the carbamic acid intermediate.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Protocol 3.1: Catalytic Hydrogenation with H₂ Gas
This classic protocol is highly efficient but requires specialized equipment for handling hydrogen gas safely.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C), 5-10 mol% (use w/w if molecular weight is high/unknown)
-
Anhydrous solvent (Methanol, Ethanol, or Ethyl Acetate are common)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube® system)[8]
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Setup: In a suitable hydrogenation flask, dissolve the Cbz-protected compound (1.0 eq) in the chosen solvent (e.g., methanol).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol %). Caution: Dry Pd/C can be pyrophoric; handle with care, preferably as a wet paste or under an inert atmosphere.[9]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system by evacuating the atmosphere and backfilling with an inert gas (repeat 3 times), then backfill with hydrogen gas (H₂). For benchtop scale, a balloon of H₂ is often sufficient.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (typically 1 atm to 50 psi).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-16 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step, or can be purified further if necessary.
Protocol 3.2: Catalytic Transfer Hydrogenation (CTH)
CTH is a safer and more convenient alternative that avoids the direct handling of hydrogen gas by using a hydrogen donor molecule.[6] Ammonium formate is a popular choice as it decomposes on the catalyst surface to H₂, CO₂, and ammonia.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C), 10-20 mol%
-
Ammonium formate (HCOONH₄), 5-10 equivalents
-
Methanol or Ethanol
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Catalyst Addition: Carefully add 10% Pd/C.
-
Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the mixture in portions. The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.[4]
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite™ to remove the catalyst, washing with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between a suitable organic solvent and water or a mild aqueous base to remove ammonium salts before final drying and concentration.
Method 2: Acid-Catalyzed Cleavage (Acidolysis)
For molecules containing functional groups that are sensitive to reduction (e.g., alkenes), acidolysis provides a robust alternative.[11] The most common reagent system is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1][12]
Mechanism of Acidolysis
The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1). This liberates the unstable carbamic acid, which decarboxylates.
Caption: Cbz deprotection via acidolysis with HBr.
Protocol 4.1: Deprotection with HBr in Acetic Acid
Safety: This procedure must be performed in a well-ventilated fume hood as HBr/AcOH is highly corrosive and fuming. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
Cbz-protected compound
-
33% HBr in Acetic Acid (commercially available)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 eq) in a minimal amount of glacial acetic acid if it is a solid, or use it neat if it is an oil. Place the flask in an ice bath.
-
Reagent Addition: Add the 33% HBr/AcOH solution (typically 2-5 mL per gram of substrate) to the cooled substrate.
-
Reaction: Remove the ice bath and stir the mixture at room temperature. The reaction is usually rapid, often completing within 15-60 minutes. Monitor by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold, vigorously stirring anhydrous diethyl ether. The product, as the hydrobromide salt, will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with diethyl ether to remove acetic acid and benzyl bromide.
-
Drying: Dry the solid product under high vacuum. The resulting amine hydrobromide salt can be used directly or neutralized with a base during a subsequent aqueous work-up to obtain the free amine.
Method 3: Nucleophilic Cleavage
Recently, nucleophilic deprotection has emerged as a powerful strategy for highly functionalized molecules where both hydrogenolysis and strong acidolysis would fail.[5][7] This method offers excellent orthogonality, preserving reducible groups and acid-sensitive moieties.[7]
Mechanism of Nucleophilic Cleavage
The mechanism involves an SN2 attack by a soft nucleophile, such as a thiolate, at the sterically unhindered benzylic carbon of the Cbz group.[7] This displaces the amine as a carbamate salt, which subsequently decarboxylates to the free amine.
Caption: Cbz deprotection via nucleophilic cleavage.
Protocol 5.1: Deprotection with 2-Mercaptoethanol
This protocol is based on a method developed for substrates bearing functionalities sensitive to reduction or strong acids.[7]
Materials:
-
Cbz-protected compound
-
2-Mercaptoethanol (2.0 eq)
-
Potassium phosphate tribasic (K₃PO₄), (4.0 eq)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: To a solution of the Cbz-protected substrate (1.0 eq) in DMAc, add K₃PO₄ (4.0 eq).
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 75 °C and stir until the deprotection is complete, as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove DMAc and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
References
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Request PDF.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Google Patents. (n.d.). US20160024143A1 - Deprotection method.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates. Organic Letters, 24(19), 3736–3740. [Link]
- ResearchGate. (2025, August 6). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Request PDF.
- Song, G., Huang, X., Yang, B., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]
- Organic Reactions. (n.d.). Cbz Protection - Common Conditions.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]
- Ben-Ishai, D., & Berger, A. (1952). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. The Journal of Organic Chemistry, 17(12), 1564–1570. [Link]
- Sowa, M. E., & Robins, M. J. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(26), 4885–4887. [Link]
- ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?.
- Royal Society of Chemistry. (2019, March 27). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thalesnano.com [thalesnano.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Oxazolidinone Rings from Carbamate Precursors
A Technical Guide for Medicinal Chemistry and Drug Development
Introduction: The Oxazolidinone Core in Modern Therapeutics
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of several critical therapeutic agents.[1] Its most notable application is in the field of antibiotics, with Linezolid (Zyvox®) being the first-in-class drug approved for treating multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] These synthetic agents function by a unique mechanism, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4][5] Beyond antibiotics, the N-aryl-oxazolidinone structure is also central to monoamine oxidase (MAO) inhibitors like Toloxatone, used in treating neurological disorders, and direct Factor Xa inhibitors like Rivaroxaban, an anticoagulant.[1]
Given their significance, the development of efficient, scalable, and stereospecific synthetic routes to chiral oxazolidinones is a primary focus for drug development professionals. Among the various synthetic strategies, the intramolecular cyclization of carbamate precursors offers a robust and versatile approach. This application note provides a detailed guide to this methodology, covering core mechanisms, field-proven experimental protocols, and troubleshooting insights to empower researchers in their synthetic endeavors.
Mechanistic Foundation: Intramolecular Cyclization of Carbamates
The formation of an oxazolidinone ring from a suitable carbamate precursor is fundamentally an intramolecular nucleophilic substitution reaction. The process relies on a carbamate nitrogen atom acting as an internal nucleophile to attack an electrophilic carbon center, leading to the formation of the five-membered heterocyclic ring. The most common strategy involves the base-mediated cyclization of a carbamate derived from a β-amino alcohol bearing a leaving group.
The general mechanism proceeds as follows:
-
Deprotonation: A base abstracts the acidic proton from the carbamate nitrogen, generating a highly nucleophilic carbamate anion (anion I in the diagram below).
-
Nucleophilic Attack: The carbamate anion performs an intramolecular SN2 attack on the adjacent carbon atom bearing a leaving group (e.g., a halide or sulfonate). This step is stereospecific, typically proceeding with inversion of configuration at the electrophilic carbon.
-
Ring Closure: This concerted attack and displacement of the leaving group forms the stable five-membered oxazolidinone ring.
Caption: General mechanism for base-mediated oxazolidinone synthesis.
Experimental Protocols & Methodologies
Two primary protocols are detailed below, representing common homogenous and heterogeneous catalytic approaches.
Protocol 1: Homogeneous Base-Mediated Synthesis from N-Aryl Carbamates and Epichlorohydrin
This method is highly effective for synthesizing chiral N-aryl oxazolidinones, which are direct precursors to many pharmaceutical agents.[2] The protocol leverages a readily available chiral building block, enantiopure epichlorohydrin, and a simple inorganic base.[1][2]
Workflow Overview
Caption: Experimental workflow for homogeneous oxazolidinone synthesis.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reaction Assembly:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-aryl carbamate (1.0 equiv.).
-
Add anhydrous DMF as the solvent (concentration typically 0.1-0.2 M).
-
Add enantiopure (R)- or (S)-epichlorohydrin (3.0 equiv.).
-
Add lithium hydroxide (LiOH) (1.5 equiv.) as the base.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting carbamate is consumed. Reaction times can vary depending on the substituents on the aryl ring.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure oxazolidinone product.
-
Scientist's Notes (Causality & Rationale):
Choice of Base and Solvent: Extensive optimization has shown that the combination of LiOH as the base and DMF as the solvent provides the best yields for this transformation.[2] While stronger bases like potassium tert-butoxide (t-BuOK) might seem intuitive, they often lead to lower yields in solvents like acetonitrile or THF.[2] LiOH offers a good compromise of reactivity and cost-effectiveness, while DMF effectively solvates the intermediates.[1]
Stereospecificity: The use of enantiopure epichlorohydrin is crucial for producing a single enantiomer of the oxazolidinone, a critical requirement for pharmaceutical applications.[1][2] The reaction proceeds via an SN2 mechanism, ensuring the stereochemistry is controlled. For example, using (R)-epichlorohydrin will lead to the (R)-enantiomer of the 5-(chloromethyl)oxazolidinone.
Side Products: In some cases, particularly with electron-donating groups on the aryl ring, a competing reaction pathway can lead to the formation of an epoxy derivative as a byproduct.[1][2] This occurs when the intermediate alkoxide attacks the carbamate carbonyl. Careful control of reaction conditions helps to minimize this.
Protocol 2: Heterogeneous Catalysis using Magnetic Binary Mg/Fe Oxides
This protocol presents an environmentally benign alternative using a recyclable solid base catalyst. The reaction couples an epoxide with a carbamate to form the oxazolidinone ring, avoiding the need for a stoichiometric base that requires removal during workup.[6]
Step-by-Step Protocol:
-
Catalyst Preparation:
-
Prepare the binary Mg/Fe oxide catalyst by a co-precipitation method as described in the literature.[6] The optimal catalyst often has a Mg/Fe molar ratio of 1 and is calcined at 400 °C.
-
-
Reaction Assembly:
-
In a sealed reaction vessel, combine the epoxide (e.g., propylene oxide, 1.0 equiv.), the carbamate (e.g., ethyl carbamate, 1.2 equiv.), and the MgFe-400 catalyst (e.g., 10 wt% relative to the epoxide).
-
No additional solvent is required for many liquid substrates, but a high-boiling polar aprotic solvent can be used if necessary.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
-
Catalyst Recovery and Product Isolation:
-
After cooling the reaction mixture, the magnetic Mg/Fe catalyst can be easily separated using an external magnet.[6]
-
The catalyst can be washed with a solvent, dried, and reused for subsequent runs.
-
The remaining liquid product can be purified by distillation or column chromatography.
-
Scientist's Notes (Causality & Rationale):
Catalyst Function: The basic sites on the surface of the mixed metal oxide are believed to facilitate the deprotonation of the carbamate and the activation of the epoxide, promoting the nucleophilic ring-opening and subsequent intramolecular cyclization.[6]
Green Chemistry: The primary advantage of this method is the ease of catalyst separation and reusability, which simplifies purification and reduces waste.[6] The ability to perform the reaction under solvent-free conditions further enhances its environmental credentials.
Regioselectivity: When using unsymmetrical epoxides like propylene oxide, the nucleophilic attack of the carbamate preferentially occurs at the less sterically hindered carbon atom under these basic conditions, leading to the formation of the 5-substituted oxazolidinone as the major product.[6]
Data Summary and Method Comparison
| Feature | Protocol 1: Homogeneous Base (LiOH/DMF) | Protocol 2: Heterogeneous Catalyst (Mg/Fe Oxide) |
| Precursors | N-Aryl Carbamate + Epichlorohydrin | Alkyl/Aryl Carbamate + Epoxide |
| Key Reagent | Stoichiometric LiOH | Catalytic Mg/Fe solid base |
| Temperature | Room Temperature | Elevated (e.g., 140 °C) |
| Stereocontrol | Excellent (derived from chiral epichlorohydrin) | Good (dependent on chiral epoxide) |
| Workup | Aqueous extraction required to remove base | Simple magnetic separation of catalyst |
| Advantages | Mild conditions, well-established for complex N-aryl systems.[2] | Catalyst is recyclable, often solvent-free, environmentally friendly.[6] |
| Limitations | Requires stoichiometric base, waste generation from workup. | Higher temperatures required, catalyst preparation needed. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base or catalyst. 2. Wet solvent/reagents. 3. Sterically hindered substrate. | 1. Use fresh LiOH or freshly calcined Mg/Fe catalyst. 2. Ensure use of anhydrous solvents and dry reagents. 3. Increase reaction temperature or time; consider a more potent catalytic system. |
| Formation of Epoxy Byproduct | Competing cyclization pathway is favored, especially with electron-donating groups on the aryl ring.[1][2] | 1. Strictly maintain room temperature; avoid heating. 2. Ensure the correct stoichiometry of base is used. |
| Poor Regioselectivity | With unsymmetrical epoxides, both primary and secondary carbons can be attacked. | Basic conditions (as in both protocols) strongly favor attack at the less substituted carbon. If issues persist, verify the pH and purity of reagents.[6] |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | 1. Optimize the TLC mobile phase before scaling to column chromatography. 2. Consider recrystallization as an alternative purification method. |
Case Study: Synthesis of a Key Linezolid Intermediate
The synthesis of (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a critical step in many reported syntheses of Linezolid.[3] The protocol described by Brickner et al., which involves the reaction of an N-lithiated carbamate with (R)-glycidyl butyrate at low temperatures, is a landmark method.[3][7] The principles of Protocol 1 can be adapted to understand similar transformations. A key step involves constructing the oxazolidinone ring from a suitable carbamate and a chiral C3 synthon. For example, after forming an N-aryl oxazolidinone with a protected hydroxymethyl group, subsequent steps can elaborate the side chain to complete the synthesis.[7]
The enantiospecific synthesis from N-aryl carbamates and (R)-epichlorohydrin, as detailed in Protocol 1, provides a direct route to chiral intermediates that can be converted to Linezolid and its analogues.[1][2] The resulting (R)-5-(chloromethyl) oxazolidinone can be converted to the required (S)-5-(aminomethyl) side chain via azide displacement followed by reduction and acetylation.[1]
References
- Organic Chemistry Portal. Oxazolidinone synthesis.
- Moreno, L. M., Marzullo, P., Buscemi, S., Insuasty, B., & Palumbo Piccionello, A. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate.
- Karas, J. A., et al. (2020). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. ACS Sustainable Chemistry & Engineering.
- He, L., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg/Fe oxides as magnetically separable catalysts.
- Deshmukh, M. S., & Jain, N. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters.
- Özdemir, Ü., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry.
- Al-Trawneh, M. A., & El-Abadelah, M. M. (2014). Current Updates on Oxazolidinone and Its Significance. Clinical Medicine and Diagnostics.
- Nagle, A., & Toste, F. D. (2010). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
- P. Sebök, et al. (2012). Process for the preparation of linezolid. Google Patents. EP2516408A1.
- Gallo, R. D., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry.
- ResearchGate. Uncatalyzed synthesis of oxazolidinones.
- Li, Z., et al. (2005). A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate.
- Gallo, R. D., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate.
- Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionike.com [ionike.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Benzyl (3-fluoro-4-morpholinophenyl)carbamate in Solid-Phase Synthesis
Introduction: A Privileged Scaffold for Drug Discovery
Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a key heterocyclic building block, notably utilized as an intermediate in the synthesis of the antibiotic Linezolid. Its structure incorporates three moieties of significant interest in medicinal chemistry: a fluorinated phenyl ring, a morpholine heterocycle, and a benzyl carbamate protecting group. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The morpholine ring is a recognized "privileged structure" in drug design, often improving physicochemical and pharmacokinetic properties.[4][5]
This application note details the utility of this compound as a versatile scaffold in solid-phase organic synthesis (SPOS). By immobilizing this core structure on a solid support, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs. The protocols outlined herein provide a robust framework for immobilization, on-resin modification, and final cleavage, leveraging the orthogonal nature of the benzyl carbamate group within a standard solid-phase synthesis workflow.
Core Principles and Strategy
The application of this compound in SPOS is predicated on a carefully designed protection and linkage strategy. The benzyl carbamate (Cbz) group serves as a stable protecting group for the aniline nitrogen, which is generally resistant to the acidic conditions used for final cleavage from many common resins, such as those employing a Wang linker.[4][6] This allows for the aniline nitrogen to be unveiled on the solid support for further derivatization.
The overall workflow can be conceptualized as follows:
-
Immobilization: The carbamate's nitrogen atom is anchored to a suitable solid-phase resin.
-
On-Resin Synthesis: The now resin-bound scaffold is subjected to various chemical transformations to build molecular diversity.
-
Cleavage: The final product is cleaved from the solid support to yield the desired small molecule library in solution.
Visualizing the Workflow
Caption: General workflow for the solid-phase synthesis using the carbamate scaffold.
Detailed Protocols
Part 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the carbamate scaffold to a hydroxymethyl-functionalized resin, such as Wang resin, via a carbamate linkage. This is achieved by first activating the resin's hydroxyl groups with a phosgene equivalent, followed by coupling with the aniline.
Materials:
| Reagent | Supplier | Grade |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | Sigma-Aldrich | Synthesis Grade |
| This compound | Ossila | >98% |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | ACS Grade |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | Synthesis Grade |
| Triphosgene | Alfa Aesar | >98% |
| N,N-Dimethylformamide (DMF), anhydrous | Fisher Scientific | ACS Grade |
| Methanol (MeOH) | VWR Chemicals | ACS Grade |
Protocol:
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.
-
Activation of Resin:
-
In a separate flask, dissolve triphosgene (0.5 g, 1.7 mmol) in anhydrous DCM (10 mL).
-
Drain the DCM from the swollen resin and add the triphosgene solution.
-
Add DIPEA (0.87 mL, 5.0 mmol) dropwise to the resin slurry at 0 °C.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin with anhydrous DCM (3 x 10 mL) to remove excess reagents.
-
-
Coupling of the Carbamate:
-
Dissolve this compound (0.66 g, 2.0 mmol) in anhydrous DMF (10 mL).
-
Add the solution to the activated resin.
-
Add DIPEA (0.52 mL, 3.0 mmol) to the reaction mixture.
-
Agitate the mixture at room temperature for 16 hours.
-
-
Capping and Washing:
-
Drain the reaction mixture.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
To cap any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DCM for 1 hour.
-
Wash the resin as described above and dry under vacuum.
-
Validation: The loading efficiency can be determined by cleaving a small amount of the resin and quantifying the released molecule by UV-Vis spectroscopy or HPLC.
Part 2: On-Resin Modification - Synthesis of a Small Amide Library
This protocol outlines a representative on-resin modification, specifically the deprotection of the benzyl carbamate followed by acylation of the resulting free aniline to generate a small amide library. The Cbz group can be selectively removed using catalytic hydrogenation, a mild method that leaves many other functional groups and the Wang resin linkage intact.[7]
Materials:
| Reagent | Supplier | Grade |
| Resin-bound carbamate | (From Part 1) | - |
| 10% Palladium on Carbon (Pd/C) | Strem Chemicals | Degussa type |
| Ammonium formate | Sigma-Aldrich | >99% |
| Methanol (MeOH) | VWR Chemicals | ACS Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | Synthesis Grade |
| Various Acid Chlorides (R-COCl) | TCI Chemicals | >98% |
| HOBt/HBTU/DIPEA coupling reagents | AAPPTec | Synthesis Grade |
Protocol:
-
Cbz Deprotection (Hydrogenolysis):
-
Swell the resin-bound carbamate (200 mg, ~0.2 mmol) in a 1:1 mixture of DCM/MeOH (5 mL).
-
Add ammonium formate (126 mg, 2.0 mmol) and 10% Pd/C (20 mg).
-
Agitate the mixture at room temperature for 8-12 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with MeOH (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Alternative: For substrates sensitive to transfer hydrogenation, standard catalytic hydrogenation with H2 gas can be employed.[7]
-
-
Acylation (Amide Formation):
-
Divide the deprotected resin into separate reaction vessels.
-
To each vessel, add a solution of a different acid chloride (R-COCl, 5 equivalents) and DIPEA (5 equivalents) in DCM.
-
Alternatively, for carboxylic acids, use standard peptide coupling reagents like HBTU/HOBt/DIPEA.[8]
-
Agitate the reactions for 4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solutions.
-
Wash each resin portion with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resins under vacuum.
-
Caption: On-resin library generation from the deprotected aniline scaffold.
Part 3: Cleavage from the Solid Support
The final step involves cleaving the synthesized molecules from the Wang resin. This is typically achieved under acidic conditions using a trifluoroacetic acid (TFA) cocktail. The Cbz group, if still present, is generally stable to these conditions, allowing for the synthesis of Cbz-protected anilines. If the Cbz group was removed on-resin, the final product will be the corresponding amide.
Cleavage Cocktail Composition:
| Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Reagent |
| Water (H₂O) | 2.5% | Cation Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation Scavenger, reduces side reactions |
Protocol:
-
Resin Preparation: Place the dried, derivatized resin (from Part 2) in a cleavage vessel.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL).
-
Combine the filtrates.
-
-
Precipitation and Purification:
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and decant the ether.
-
Wash the product with cold ether two more times.
-
Dry the final product under vacuum.
-
-
Analysis: Characterize the final products by HPLC and mass spectrometry to confirm identity and purity.
Conclusion and Future Directions
This compound serves as an excellent starting point for solid-phase library synthesis. The protocols described provide a foundational methodology for its immobilization and subsequent derivatization. The true power of this approach lies in its adaptability. The secondary amine of the morpholine ring, while less nucleophilic than piperidine, could also be a target for on-resin modification under specific conditions.[9] Furthermore, the aromatic ring could be subjected to electrophilic aromatic substitution prior to immobilization, further expanding the diversity of accessible scaffolds. This application note provides researchers, scientists, and drug development professionals with a validated starting point to explore the chemical space around this medicinally relevant core structure.
References
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
- Boruah, D., Das, A., & Ali, A. A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Morgenthaler, M., et al. (2007). Fluorine in drug design. Journal of Medicinal Chemistry, 50(15), 3505-3517.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3860.
- Taylor & Francis. (n.d.). Morpholine – Knowledge and References.
- Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- Wikipedia. (n.d.). Morpholine.
- AAPPTec. (n.d.). How to Synthesize a Peptide.
- ResearchGate. (2022). What is the best procedure to follow for synthesizing a C-terminal amidated peptide?
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Analytical methods for monitoring the progress of reactions involving Benzyl (3-fluoro-4-morpholinophenyl)carbamate
An Application Note from the Senior Scientist's Desk
A Multi-Modal Analytical Framework for Monitoring Reactions of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the antibiotic Linezolid.[1] The efficiency of its conversion and the purity of the resulting products are paramount to the safety and efficacy of the final drug substance. This application note presents a comprehensive, multi-modal analytical strategy for monitoring the progress of reactions involving this key starting material. We move beyond single-technique protocols to advocate for an integrated workflow employing High-Performance Liquid Chromatography (HPLC) for robust quantification, in-situ ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time mechanistic insights, and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive structural elucidation of products and impurities. This guide provides not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to make informed decisions for process optimization and control.
Introduction: The Significance of Precise Reaction Monitoring
This compound (Figure 1) is a structurally complex molecule featuring several reactive sites. Its core utility often involves transformations of the benzyl carbamate (Cbz) protecting group or subsequent reactions on the fluorinated aromatic ring.[1][2] The Cbz group is known for its stability under a range of conditions, yet its clean and efficient removal, typically via catalytic hydrogenation, is a critical step that demands careful monitoring to avoid side reactions or incomplete conversion.[2][3]
In the context of pharmaceutical development, merely tracking the disappearance of a starting material is insufficient. A robust process requires a deep understanding of reaction kinetics, the formation of transient intermediates, and the generation of process-related impurities.[4] This aligns with the principles of Process Analytical Technology (PAT), a framework that aims to ensure final product quality through real-time process monitoring and control.[5] An effective analytical strategy provides the data necessary to define critical process parameters, leading to a more efficient, reproducible, and safer manufacturing process.
Molecular Formula: C₁₈H₁₉FN₂O₃[6] Molar Mass: 330.36 g/mol [7] CAS Number: 168828-81-7[8]
The Rationale for a Multi-Modal Analytical Approach
No single analytical technique can provide a complete picture of a chemical reaction. A synergistic approach, leveraging the strengths of multiple orthogonal techniques, offers the most comprehensive understanding. Our recommended strategy integrates three core methods, each chosen for the unique information it provides.
-
High-Performance Liquid Chromatography (HPLC): Unmatched in its quantitative accuracy and precision, HPLC is the gold standard for determining the concentration of reactants, products, and impurities in a reaction mixture.[9] It is the definitive tool for calculating conversion, yield, and purity.
-
In-situ ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom in the target molecule provides a powerful and unique analytical handle. ¹⁹F NMR offers a clean, unambiguous window into the reaction, free from the complex proton signals of solvents and other reagents.[10] Its application in-situ allows for true real-time monitoring without the need for sample workup, providing invaluable kinetic and mechanistic data.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks appear in an HPLC chromatogram, LC-MS is the essential tool for identification. By providing the molecular weight and fragmentation data of separated components, it allows for the confident structural elucidation of byproducts, intermediates, and degradation products.[13]
Method 1: At-Line HPLC for Quantitative Reaction Profiling
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. In the context of a reaction involving this compound, the polarity of the molecule will change significantly upon conversion (e.g., removal of the benzyl group), allowing for excellent chromatographic separation of the starting material from its products on a C18 stationary phase. Detection is typically achieved via UV absorbance, as the aromatic rings in the reactant and expected products are strong chromophores.
Experimental Protocol: At-Line HPLC
-
Sample Preparation (Critical Step):
-
At designated time points, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent mixture (e.g., Acetonitrile/Water 50:50 v/v) in a pre-labeled HPLC vial. The quenching step is vital to halt the reaction and ensure the sample composition is representative of that specific time point.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions: The following table provides a robust starting point for method development. These parameters should be optimized for the specific reaction being monitored.
Parameter Recommended Setting Rationale (The "Why") Column C18, 250 x 4.6 mm, 5 µm The C18 stationary phase is a versatile, non-polar phase ideal for separating aromatic compounds of moderate polarity. Mobile Phase A Water + 0.1% Formic Acid Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry. Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and elution strength. Gradient Start at 30% B, ramp to 95% B over 15 min A gradient elution is necessary to ensure that both the relatively polar products and the more non-polar starting material are eluted with good peak shape in a reasonable time. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. Column Temp. 30 °C Maintaining a constant column temperature ensures reproducible retention times. Detector UV-Vis Diode Array (DAD) A DAD allows for monitoring at multiple wavelengths, which helps in peak identification and purity assessment. Monitor at 254 nm as a starting point. Injection Vol. 10 µL A typical injection volume that balances sensitivity with the risk of column overloading. -
System Suitability Testing (SST): Before analyzing any samples, inject a standard mixture of the starting material and expected product at least five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%. This confirms the reliability and consistency of the analytical system.[14]
Data Interpretation
By integrating the peak area of the starting material and the product(s) at each time point, a reaction profile can be constructed. The percentage conversion can be calculated using the following formula (assuming equal response factors, which should be verified experimentally):
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
Method 2: In-Situ ¹⁹F NMR for Real-Time Mechanistic Analysis
Principle: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a wide chemical shift range, making ¹⁹F NMR an exceptionally sensitive and specific technique.[15][16] For this compound, the single fluorine atom on the phenyl ring will produce a sharp, distinct signal in a region of the spectrum that is typically free from interference. Any chemical change to the molecule's electronic structure will induce a shift in this signal's position, allowing for direct, real-time observation of the reaction's progress.
Experimental Protocol: In-Situ NMR
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) directly within an NMR tube.
-
Add a small amount of an internal standard with a known ¹⁹F signal that does not interfere with the reaction (e.g., hexafluorobenzene).[17] This allows for precise quantification.
-
Acquire an initial spectrum (t=0) to establish the chemical shift of the starting material.
-
Initiate the reaction by injecting the final reagent (e.g., catalyst, deprotection agent) directly into the NMR tube, mix rapidly, and immediately place the tube in the spectrometer.
-
-
Acquisition Parameters: NMR experiments for reaction monitoring are set up as an array of 1D spectra acquired sequentially over time.[11]
Parameter Recommended Setting Rationale (The "Why") Spectrometer 400 MHz or higher Higher field strength provides better signal dispersion and sensitivity. Pulse Program Standard 1D ¹⁹F acquisition A simple pulse-acquire sequence is sufficient for this purpose. Acquisition Time ~1-2 seconds Must be long enough to ensure good digital resolution. Relaxation Delay (d1) 5 x T₁ To ensure the measurement is quantitative, the magnetization must fully relax between scans. The T₁ of the fluorine nucleus should be measured beforehand.[12] Number of Scans (ns) 4 to 16 A balance between achieving adequate signal-to-noise and maintaining good temporal resolution. More scans improve S/N but "blur" the data over a longer time.[11][12] Array Setup Set the experiment to repeat automatically at fixed time intervals (e.g., every 5 minutes) for the expected duration of the reaction.
Data Interpretation
The resulting dataset is a series of ¹⁹F NMR spectra over time. By integrating the signal for the starting material and the newly appearing signal(s) for the product(s) in each spectrum, a precise kinetic profile can be generated. This data is invaluable for determining reaction order, calculating rate constants, and identifying the presence of any fluorinated intermediates, which would appear and then disappear over the course of the reaction.
Method 3: LC-MS for Definitive Structural Elucidation
Principle: This hyphenated technique couples the separation power of HPLC with the detection power of mass spectrometry. As components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization, ESI) and sent to a mass analyzer, which measures their mass-to-charge ratio (m/z). This provides the molecular weight of each component. Further fragmentation (MS/MS) can be performed to gain structural information.[18]
Experimental Protocol: Byproduct Identification
-
Instrumentation and Conditions:
-
Use an HPLC method similar to the one described in Section 3. The key is to use volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile salts (e.g., phosphate buffers).
-
Couple the HPLC outlet to a mass spectrometer.
Parameter Recommended Setting Rationale (The "Why") Ion Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar, medium-sized molecules. The morpholine and carbamate nitrogens are readily protonated, making positive mode ideal. Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap TOF and Orbitrap analyzers provide high mass accuracy, allowing for the determination of elemental composition. Quadrupoles are excellent for targeted quantitative work. Scan Mode Full Scan (e.g., m/z 100-1000) To detect all potential ions in the sample. MS/MS Data-Dependent Acquisition The instrument automatically selects the most intense ions from a full scan for fragmentation, providing structural data for unknown peaks. -
Data Interpretation
For any unknown peak in the chromatogram, the corresponding mass spectrum will provide its molecular weight. For example, the protonated starting material [M+H]⁺ should be observed at m/z 331.1. If a debenzylation reaction occurs, the product would be expected at m/z 241.1. The high-resolution mass can confirm the elemental formula, and the MS/MS fragmentation pattern can confirm the structure by matching observed fragments to logical bond cleavages, such as the characteristic loss of the morpholine unit.[19]
Integrated Workflow for Process Development
A truly effective analytical strategy uses these methods in concert. The following workflow illustrates how they can be applied from early-stage research to process validation.
Principles of Method Validation
For use in a regulated drug development environment, any analytical method must be validated to prove it is fit for its intended purpose.[20] The validation process provides irrefutable evidence of a method's reliability and trustworthiness.
| Parameter | Description | Relevance |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). | Crucial for all three methods to ensure signals are not from interfering species. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Essential for quantitative HPLC. A calibration curve is generated. |
| Accuracy | The closeness of test results to the true value. | Essential for quantitative HPLC. Determined by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Essential for quantitative HPLC (repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Important for impurity methods to know what level of impurity can be seen. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | The lowest level at which an impurity can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Important for HPLC to ensure the method is reliable day-to-day (e.g., small changes in mobile phase pH or column temperature). |
Conclusion
Monitoring reactions involving this compound requires more than a single analytical measurement. By adopting a multi-modal strategy that combines the quantitative strength of HPLC , the real-time mechanistic clarity of in-situ ¹⁹F NMR , and the structural identification power of LC-MS , researchers and drug development professionals can gain a profound understanding of their chemical process. This integrated approach not only accelerates process optimization but also builds a foundation of scientific understanding that is essential for robust, reproducible, and safe pharmaceutical manufacturing.
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Scale-up synthesis considerations for Linezolid intermediates
Application Note & Protocols
Topic: Strategic Scale-up Synthesis of Key Intermediates for the Antibiotic Linezolid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Scalable Linezolid Synthesis
Linezolid, marketed as Zyvox®, represents the first of the oxazolidinone class of antibiotics and remains a critical last-resort treatment for serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, makes it a vital tool in modern medicine.[1]
However, the commercial viability of Linezolid is intrinsically linked to the efficiency and scalability of its chemical synthesis. The original synthetic routes, while effective at the bench scale, often presented significant challenges for industrial production. These challenges include the use of cryogenic temperatures (-78 °C), highly sensitive and hazardous reagents like n-butyllithium and phosgene, and lengthy multi-step processes that contribute to a high cost of goods.[1][3][4] Therefore, developing robust, safe, and cost-effective synthetic pathways for Linezolid's key intermediates is a paramount concern for pharmaceutical manufacturers.
This application note provides a detailed guide to the scale-up synthesis of two pivotal intermediates in a widely adopted and industrially feasible synthetic route for Linezolid. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss critical process considerations to ensure safety, purity, and yield on a larger scale.
Retrosynthetic Strategy: A Convergent Approach
An effective industrial synthesis prioritizes convergence, where complex molecules are assembled from smaller, independently prepared fragments. This approach minimizes the number of linear steps, thereby maximizing overall yield. For Linezolid, a common retrosynthetic disconnection strategy breaks the molecule down into three primary components: 3-fluoro-4-morpholinyl aniline, a chiral three-carbon (C3) synthon, and an acetyl group.
The chiral C3 synthon is crucial for establishing the required (S)-stereochemistry at the C5 position of the oxazolidinone ring, which is essential for its antibacterial activity. Commercially available and relatively inexpensive chiral building blocks like (S)-epichlorohydrin are ideal starting points for this purpose.[5][6][7]
Caption: Synthesis of the key chloromethyl intermediate.
Detailed Protocol: Synthesis of Intermediate I
Step A: Preparation of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
Reactor Setup: Equip a suitable temperature-controlled reactor with a mechanical stirrer, condenser, and nitrogen inlet.
-
Charging: Charge the reactor with 3-fluoro-4-morpholinyl aniline (1.0 eq) and methanol (approx. 5-8 volumes). Begin stirring.
-
Reactant Addition: Slowly add (R)-epichlorohydrin (1.05 eq) to the solution. The slight excess ensures full conversion of the aniline.
-
Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours, monitoring for completion by HPLC or TLC. [8]5. Work-up: Upon completion, cool the mixture to room temperature. The product may crystallize directly from the solution. If not, concentrate the solvent under reduced pressure to obtain the crude product as a solid or oil, which is typically used directly in the next step without further purification.
Causality Note: Methanol is an effective solvent that facilitates the reaction and is easily removed. Temperature control is critical to prevent side reactions and ensure regioselective opening of the epoxide ring.
Step B: Cyclization to form (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
-
Reactor Setup: In a separate dry, nitrogen-purged reactor, prepare for the cyclization step.
-
Charging: Dissolve the crude intermediate from Step A (1.0 eq) in dichloromethane (DCM, approx. 10 volumes). [8]3. Reagent Addition: Add carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the solution at room temperature. The addition may cause a slight exotherm and gas evolution (imidazole). Control the addition rate to maintain the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by HPLC. [8]5. Work-up and Isolation:
-
Wash the reaction mixture with water (2 x 5 volumes) to remove imidazole and any unreacted CDI.
-
Separate the organic layer and concentrate it under reduced pressure.
-
The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., isopropanol or ethyl acetate) to yield the pure intermediate as a white to off-white solid.
-
Dry the final product under vacuum at 40-50°C. A typical yield for this two-step process is around 75-85%. [8]
-
Scale-up and Optimization Considerations
-
Thermal Safety: The epoxide ring-opening is exothermic. For large-scale batches, controlled addition of epichlorohydrin and efficient reactor cooling are essential to prevent a runaway reaction.
-
Solvent Selection: While DCM is effective, its environmental and health concerns may necessitate evaluation of alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) for the cyclization step.
-
Impurity Control: A key potential impurity arises from the non-regioselective opening of the epoxide. Maintaining the recommended temperature profile minimizes this.
-
Crystallization: Developing a robust crystallization protocol is critical for ensuring high purity and consistent physical properties (e.g., crystal form, bulk density) of the isolated intermediate.
Analytical Characterization
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | Conforms to reference standard |
| ¹H NMR, ¹³C NMR | Structure conforms to reference spectra [8] |
| Mass Spec (MS) | [M+H]⁺ consistent with molecular formula |
| Purity (HPLC) | ≥ 99.0% |
Intermediate II: (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine
This primary amine is the direct precursor to Linezolid. Its synthesis involves the stereoinvertive displacement of the chloride from Intermediate I and subsequent deprotection to unmask the amine.
Synthetic Pathway: The Gabriel Synthesis Route
A reliable and high-yielding method for this transformation is the Gabriel synthesis. It involves an SN2 reaction with potassium phthalimide, which inverts the stereocenter, followed by hydrazinolysis to release the primary amine. [8][9]This classical method avoids the direct use of ammonia and minimizes the formation of over-alkylated byproducts.
Caption: Workflow for the synthesis of the amine precursor.
Detailed Protocol: Synthesis of Intermediate II
Step A: Preparation of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
-
Reactor Setup: Use a reactor equipped for heating under a nitrogen atmosphere.
-
Charging: Charge the reactor with Intermediate I (1.0 eq), potassium phthalimide (1.1 eq), and N,N-Dimethylformamide (DMF, approx. 6-8 volumes). [8]3. Reaction: Heat the stirred slurry to 100-120°C and maintain for 5-7 hours. Monitor the reaction for the disappearance of the starting material. [8]4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (approx. 20 volumes) to the mixture with vigorous stirring. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove DMF and salts, and then with a non-polar solvent like hexane to aid drying.
-
Dry the solid under vacuum. The yield is typically >90%.
-
Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation and allowing the phthalimide anion to act as a potent nucleophile.
Step B: Hydrazinolysis to (S)-...-methyl]amine
-
Reactor Setup: Set up a reactor with a condenser for reflux.
-
Charging: Suspend the phthalimide intermediate from Step A (1.0 eq) in methanol (approx. 6 volumes). [8]3. Reagent Addition: Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 1-2 hours. A thick white precipitate (phthalhydrazide) will form. [8]5. Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Filter off the phthalhydrazide byproduct and wash the filter cake with methanol.
-
Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM) and wash with water to remove any excess hydrazine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to dryness to afford the target amine, typically as a solid or viscous oil. The yield is generally >90%. [8]
-
Scale-up and Optimization Considerations
-
Alternative Amine Source: An alternative to the Gabriel synthesis is the use of sodium azide to form an azido intermediate, followed by catalytic hydrogenation (e.g., using Pd/C) to yield the amine. [10][11] * Pros: Avoids the use of hydrazine and the difficult filtration of phthalhydrazide.
-
Cons: Sodium azide is highly toxic and potentially explosive. Azide intermediates require careful handling, especially at scale.
-
-
Hydrazine Handling: Hydrazine hydrate is a corrosive and toxic reagent. Closed-system transfers and appropriate personal protective equipment (PPE) are mandatory.
-
Byproduct Removal: The filtration of the gelatinous phthalhydrazide can be slow on a large scale. Proper filter selection (e.g., a Nutsche filter dryer) and washing procedures are crucial for efficient removal.
Analytical Characterization
| Test | Specification |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR | Conforms to structure, absence of phthalimide signals [4] |
| Mass Spec (MS) | [M+H]⁺ consistent with molecular formula |
| Purity (HPLC) | ≥ 98.5% |
Final Acetylation to Linezolid
The final step is a straightforward N-acetylation of the primary amine (Intermediate II).
Protocol
-
Setup: In a suitable reactor, dissolve Intermediate II (1.0 eq) in a solvent like ethyl acetate or DCM (10 volumes).
-
Reagent Addition: Cool the solution to 0-5°C. Add triethylamine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq), keeping the temperature below 10°C. [8]3. Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete.
-
Isolation: Wash the reaction mixture with water and then a mild aqueous base (e.g., sodium bicarbonate solution). Concentrate the organic layer and recrystallize the crude product from a solvent like ethyl acetate/hexane to yield pure Linezolid.
Overall Process Flow and Safety
The entire process must be conducted with a strong emphasis on safety, particularly when transitioning from laboratory to plant scale.
Caption: Overall synthetic workflow to Linezolid.
Critical Safety Considerations:
-
(R)-Epichlorohydrin: A suspected carcinogen and toxicant. Handle in a well-ventilated area or closed system.
-
Hydrazine Hydrate: Highly toxic and corrosive. Requires stringent handling protocols.
-
Exothermic Reactions: The ring-opening and acetylation steps are exothermic. Ensure adequate cooling capacity and controlled addition rates to prevent thermal runaways.
-
Process Hazard Analysis (PHA): A thorough PHA (e.g., HAZOP study) should be conducted before any scale-up activity to identify and mitigate potential risks.
Conclusion
The industrial synthesis of Linezolid hinges on the efficient and safe production of its key chiral intermediates. The route proceeding through (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone and its subsequent conversion to the (S)-amine precursor offers a robust and scalable pathway. [9][12]By focusing on industrially compatible reagents like CDI, optimizing reaction conditions, and implementing rigorous safety protocols, manufacturers can ensure a reliable supply of this life-saving antibiotic. The protocols and considerations outlined in this note serve as a foundational guide for researchers and process chemists aiming to translate the synthesis of Linezolid intermediates from the laboratory to production scale.
References
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem.
- A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica.
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science.
- Linezolid - Wikipedia. Wikipedia.
- Chemical synthesis method for linezolid - Google Patents. Google Patents.
- A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin | Request PDF. ResearchGate.
- A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
- Method for preparing linezolid and intermediates thereof - Google Patents. Google Patents.
- Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents. Google Patents.
- Process For Preparation Of Linezolid - Google Patents. Google Patents.
- An efficient and practical synthesis of antibacterial linezolid - ResearchGate. ResearchGate.
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. ResearchGate.
- Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed. PubMed.
- Synthesis of (R)- and (S)-epichlorohydrin | The Journal of Organic Chemistry. ACS Publications.
- A process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide - Google Patents. Google Patents.
- Synthesis planning for linezolid (1). In the synthetic strategy... - ResearchGate. ResearchGate.
- Flow synthesis of the key intermediate of the antibiotic linezolid using 3D‐printed catalytic static mixers. - ResearchGate. ResearchGate.
- Process for the preparation of linezolid - Google Patents. Google Patents.
- Process Optimization Of Linezolid And Its Analogues - Globe Thesis. Globe Thesis.
- a process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide - WIPO Patentscope. WIPO.
- novel process for preparation of linezolid and its novel intermediates - WIPO Patentscope. WIPO.
- Industrial production method of linezolid - Google Patents. Google Patents.
- Linezolid impurities: An overview - Amazon S3. Amazon AWS.
- Novel process for preparation of linezolid and its novel intermediates - Google Patents. Google Patents.
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Application Notes and Protocols: Synthesis and Biological Screening of Benzyl (3-fluoro-4-morpholinophenyl)carbamate Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Fluorinated Morpholinophenyl Carbamates
The intersection of fluorine chemistry, heterocyclic scaffolds, and carbamate linkages has yielded a rich pipeline of pharmacologically significant molecules.[1][2] The carbamate moiety, a stable and versatile functional group, is a cornerstone in modern drug design, often enhancing the biological activity of parent molecules and improving pharmacokinetic profiles.[3] When incorporated into a scaffold containing a fluorinated phenyl ring and a morpholine heterocycle, the resulting derivatives present a unique combination of properties. The fluorine atom can modulate metabolic stability and binding affinity, while the morpholine group often imparts favorable solubility and ADME (absorption, distribution, metabolism, and excretion) characteristics.[2]
Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS No: 168828-81-7) is a well-established intermediate in the synthesis of the oxazolidinone antibiotic, linezolid.[4] Beyond its role in antibiotic synthesis, this structural motif is also a promising scaffold for the development of novel therapeutic agents, including inhibitors of glucose uptake in cancer cells.[4] This application note provides a comprehensive guide for the synthesis of this compound and its derivatives, followed by detailed protocols for their preliminary biological screening against cancer cell lines.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target carbamate derivatives can be logically approached in a two-step sequence, starting from commercially available materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline (Intermediate)
This protocol outlines the synthesis of the key aniline intermediate.
Materials:
-
3,4-Difluoroaniline (CAS: 3863-11-4)
-
Morpholine (CAS: 110-91-8)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-difluoroaniline (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-morpholinoaniline.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoro-4-morpholinoaniline
-
Benzyl Chloroformate (Cbz-Cl) (CAS: 501-53-1)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq) to the solution.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 168828-81-7 |
| Molecular Formula | C₁₈H₁₉FN₂O₃ |
| Molecular Weight | 330.36 g/mol |
| Appearance | Solid |
| Melting Point | 125 °C[5] |
| Purity (Typical) | >98.0% (HPLC)[5] |
Synthesis of Derivatives
To generate a library of derivatives for biological screening, modifications can be introduced at the carbamate portion. Instead of benzyl chloroformate, other chloroformates or isocyanates can be used in the final step. For example, reacting 3-fluoro-4-morpholinoaniline with various substituted phenyl isocyanates will yield a series of urea derivatives. Alternatively, using different alkyl or aryl chloroformates will produce a range of carbamate analogues.
Part 2: Biological Screening Protocols
The following protocols are designed for a preliminary in vitro assessment of the cytotoxic potential of the synthesized carbamate derivatives against cancer cell lines.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized carbamate derivatives
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the carbamate derivatives in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants from the MTT assay setup (or a parallel plate)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: After the compound treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Part 3: Safety and Handling
Reagent Safety:
-
3,4-Difluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.[2][8]
-
Benzyl Chloroformate: This reagent is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation. It is suspected of causing cancer. Handle only in a chemical fume hood with appropriate PPE.[9][10][11]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a foundational framework for the synthesis and preliminary biological evaluation of this compound derivatives. The synthetic protocols are robust and adaptable for the creation of a diverse chemical library. The in vitro screening cascade, employing standard assays, allows for the efficient identification of lead compounds with potential anticancer activity. Further studies, including mechanism of action elucidation and in vivo testing, will be necessary to fully characterize the therapeutic potential of promising derivatives.
References
- Modrić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
- Hassan, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Meyer, H., et al. (2007).
- Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.
- Bentham Science. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
- Annor-Gyamfi, J., et al. (2018).
- Sigma-Aldrich. (2023).
- Fisher Scientific. (2021).
- Apollo Scientific. (2023).
- Thermo Fisher Scientific. (2021).
- Merck Millipore. (2023).
- National Center for Biotechnology Information. (2021). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central.
- GSRS. (n.d.). This compound.
- SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)25g.
- MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
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- 4. ossila.com [ossila.com]
- 5. This compound>98.0%(HPLC)(N)25g [scisupplies.eu]
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Experimental setup for investigating non-linear optical properties of carbamates
APPLICATION NOTE & PROTOCOLS
Topic: Experimental Setup for Investigating Non-Linear Optical Properties of Carbamates
Audience: Researchers, scientists, and drug development professionals.
Authored By: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental investigation of the non-linear optical (NLO) properties of carbamate derivatives. Carbamates, a versatile class of organic compounds, are of increasing interest for applications in photonics and optoelectronics due to their tunable electronic properties and potential for large NLO responses.[1][2][3][4] This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the experimental choices involved. We detail the theoretical underpinnings and practical implementation of three key techniques for characterizing third-order NLO phenomena: the Z-scan method, Third-Harmonic Generation (THG) microscopy, and Electric-Field-Induced Second-Harmonic Generation (EFISH). Each section includes not only step-by-step protocols but also explains the causality behind the experimental design, ensuring that researchers can both replicate and adapt these methods for their specific carbamate systems.
Introduction: The Significance of Non-Linear Optics in Carbamate Research
Linear optics describes the interaction of light with a material where the material's response (polarization) is directly proportional to the strength of the light's electric field. However, when materials are subjected to the intense electric fields of laser light, this relationship can become non-linear, leading to a host of phenomena such as frequency generation and intensity-dependent refractive index.[5][6] Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO properties.[3][7]
Carbamates, with their inherent donor-acceptor functionalities and tunable molecular structures, present a promising platform for the design of novel NLO materials.[1][8][9][10] The investigation of their NLO properties is crucial for their potential application in areas like optical switching, data storage, and bio-imaging.[11][12] This guide provides the foundational experimental frameworks for such investigations.
The Z-Scan Technique: A Versatile Tool for Third-Order NLO Characterization
The Z-scan technique is a simple yet highly sensitive single-beam method for determining both the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β) of a material.[5][11][13] The core principle involves translating a sample along the propagation path (the z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity through an aperture in the far field.[5][14]
Causality of the Z-Scan Experiment
The intensity of the focused laser beam varies along the z-axis, being highest at the focal point. This spatially varying intensity induces a non-linear lens in the sample.
-
Non-linear Refraction (Closed-Aperture Z-scan): If the material has a positive non-linear refractive index (n₂ > 0), it acts as a focusing lens. When the sample is before the focal point, this self-focusing leads to a greater divergence of the beam in the far field, reducing the light passing through a partially closed aperture. Conversely, when the sample is after the focal point, the self-focusing helps to collimate the beam, increasing the light through the aperture. This results in a characteristic valley-peak transmittance curve. For a negative non-linear refractive index (n₂ < 0), the material acts as a defocusing lens, and the resulting transmittance curve is a peak followed by a valley.[15]
-
Non-linear Absorption (Open-Aperture Z-scan): By removing the aperture (or using a fully open one), the measurement becomes insensitive to beam distortion and solely dependent on the total transmitted intensity.[13] If the material exhibits non-linear absorption (e.g., two-photon absorption), the transmittance will be lowest at the focal point where the intensity is highest, resulting in a valley in the transmittance curve.[13]
Experimental Workflow: Z-Scan
Caption: Workflow for the Z-scan experimental setup.
Detailed Protocol: Z-Scan Measurement of Carbamates
2.3.1. Sample Preparation:
-
Synthesize and purify the desired carbamate derivatives.[1][16]
-
Dissolve the carbamate in a suitable solvent (e.g., chloroform, THF) to a concentration range of 1-10 mM. The solvent should have negligible NLO effects at the chosen laser wavelength and intensity.
-
Use a cuvette with a short path length (typically 1 mm) to satisfy the "thin sample" approximation (L < z₀, where L is the sample length and z₀ is the Rayleigh range of the focused beam).[17]
2.3.2. Experimental Setup & Procedure:
-
Laser Source: A femtosecond Ti:Sapphire laser is often used, providing high peak power to induce NLO effects.[14][18] Typical parameters are a wavelength of 800 nm, a pulse duration of 100-150 fs, and a repetition rate of 80 MHz.[14]
-
Beam Conditioning: The laser output is passed through a variable attenuator to control the incident power and a spatial filter to ensure a pure Gaussian (TEM₀₀) beam profile.
-
Beam Splitting: A beam splitter divides the beam into a reference path and a signal path. The reference beam is directed to a photodetector to monitor laser power fluctuations.
-
Focusing: The signal beam is focused by a lens with a focal length chosen to provide a suitable beam waist and Rayleigh range for the sample thickness.
-
Sample Translation: The sample cuvette is mounted on a computer-controlled translation stage that moves it along the z-axis through the focal point.
-
Detection:
-
Closed-Aperture: An aperture is placed in the far field before a photodetector. The aperture size is typically set to transmit 30-50% of the linear power.
-
Open-Aperture: The aperture is removed, and all the transmitted light is collected by the photodetector.
-
-
Signal Acquisition: The signals from both the signal and reference photodetectors are fed into a lock-in amplifier to improve the signal-to-noise ratio.[19][20][21] The lock-in amplifier is referenced to the laser's modulation frequency (if applicable) or a mechanical chopper.
-
Data Acquisition: A computer records the normalized transmittance (signal/reference) as a function of the sample's z-position.
2.3.3. Data Analysis:
-
The open-aperture Z-scan data is fitted to theoretical equations to extract the non-linear absorption coefficient β.
-
The closed-aperture data is then divided by the open-aperture data to isolate the effect of non-linear refraction. This corrected data is fitted to theoretical models to determine the non-linear refractive index n₂.[22]
| Parameter | Typical Value | Significance |
| Laser Wavelength | 800 nm | Avoids linear absorption in many organic molecules. |
| Pulse Duration | 100-150 fs | High peak power, minimizes thermal effects.[18] |
| Repetition Rate | 76-80 MHz | Standard for mode-locked lasers.[18] |
| Sample Concentration | 1-10 mM | Balances signal strength with potential aggregation. |
| Cuvette Path Length | 1 mm | Ensures "thin sample" approximation.[17] |
| Closed Aperture Size | 30-50% linear transmittance | Optimizes sensitivity to non-linear refraction. |
Third-Harmonic Generation (THG) Microscopy
THG is a third-order NLO process where three photons of frequency ω are converted into a single photon of frequency 3ω.[23] THG microscopy is a label-free imaging technique that is sensitive to interfaces and inhomogeneities in the refractive index and third-order susceptibility (χ⁽³⁾).[23][24][25]
Causality of THG in Carbamate Samples
THG is generated most efficiently at interfaces where there is a change in the optical properties of the medium. In a solution of carbamate derivatives, THG can be generated at the interface between the solvent and any aggregates or nanoparticles formed by the carbamates. It can also be used to visualize the morphology of thin films or crystalline structures of carbamates. The intensity of the THG signal is proportional to the square of the third-order susceptibility χ⁽³⁾ of the material.
Experimental Workflow: THG Microscopy
Caption: Workflow for THG microscopy.
Detailed Protocol: THG Imaging of Carbamates
3.3.1. Sample Preparation:
-
Solutions: Prepare solutions of carbamates as described for the Z-scan. Place a droplet on a microscope slide and cover with a coverslip.
-
Thin Films: Create thin films of the carbamate on a substrate by spin-coating or drop-casting.
-
Crystals: Grow single crystals of the carbamate derivative.
3.3.2. Experimental Setup & Procedure:
-
Laser Source: A femtosecond laser with a wavelength in the near-infrared (e.g., 1100-1300 nm) is used to provide deep penetration into the sample and to ensure the third-harmonic signal (e.g., 367-433 nm) is in the visible or near-UV range.[24]
-
Microscope: The laser is directed into a scanning microscope. Galvanometer mirrors scan the focused laser beam across the sample.[26]
-
Focusing: A high numerical aperture (NA) objective lens focuses the laser light into the sample. The high NA is crucial for efficient THG generation.[26]
-
Signal Collection: The THG signal is collected in the forward direction by a condenser.
-
Filtering: A set of filters is used to block the fundamental laser wavelength and pass only the third-harmonic signal. A bandpass filter centered at one-third of the fundamental wavelength is typically used.[24]
-
Detection: A sensitive photodetector, such as a photomultiplier tube (PMT), detects the THG signal.[23][26]
-
Image Reconstruction: A computer reconstructs the image pixel by pixel from the detected THG intensity at each scanned position.
Electric-Field-Induced Second-Harmonic Generation (EFISH)
Second-Harmonic Generation (SHG) is a second-order NLO process that is forbidden in centrosymmetric materials.[27] However, the application of an external DC electric field can break this inversion symmetry, inducing an effective second-order susceptibility and allowing for SHG.[27][28] This phenomenon is known as EFISH.[29] EFISH is a powerful technique for determining the second-order hyperpolarizability (β) of molecules in solution.
Causality of the EFISH Experiment
The applied DC electric field orients the polar carbamate molecules in the solution, creating a net non-centrosymmetric alignment. This allows for the generation of a second-harmonic signal when the solution is irradiated with a strong laser pulse. The magnitude of the EFISH signal is related to the dot product of the molecular dipole moment (μ) and the second-order hyperpolarizability (β).[29]
Experimental Workflow: EFISH
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Assay development for testing glucose uptake inhibitors derived from Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Application Notes and Protocols
Topic: Assay Development for Testing Glucose Uptake Inhibitors Derived from Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Rationale for Targeting Glucose Uptake
Enhanced glucose uptake and metabolism is a hallmark of various pathological states, most notably in cancer, where it is known as the Warburg effect.[1] Cancer cells exhibit an increased reliance on glycolysis for energy production, even in the presence of oxygen. This metabolic reprogramming necessitates a high rate of glucose import from the extracellular environment, a process mediated by glucose transporters (GLUTs).[2] The GLUT family, particularly GLUT1, is frequently overexpressed in a multitude of cancer types, making it a compelling target for therapeutic intervention.[1][3] By inhibiting glucose uptake, the aim is to induce a state of metabolic stress, leading to cell cycle arrest and apoptosis in cancer cells, which are highly dependent on a constant supply of glucose.
The compound class derived from this compound has emerged as a promising scaffold for the development of novel glucose uptake inhibitors.[4] This application note provides a detailed protocol for a robust and reproducible cell-based assay to screen and characterize the inhibitory potential of these derivatives on glucose uptake.
II. Assay Principle: Measuring Glucose Uptake with a Fluorescent Analog
To quantify glucose uptake in a high-throughput and non-radioactive manner, this protocol utilizes the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[5][6] 2-NBDG is transported into cells via glucose transporters in a manner analogous to glucose.[7] Once inside the cell, it is phosphorylated by hexokinase to 2-NBDG-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and, due to its charge, is trapped within the cell.[8] The intracellular accumulation of 2-NBDG results in a fluorescent signal that is directly proportional to the rate of glucose uptake.[7] The inhibitory effect of the test compounds can therefore be quantified by measuring the reduction in 2-NBDG-associated fluorescence.
It is important to note that while 2-NBDG is a widely used tool, some studies suggest that its uptake may not be exclusively mediated by glucose transporters in all cell lines.[9] Therefore, proper validation with known GLUT inhibitors is a critical component of this assay.
III. Experimental Workflow Overview
The following diagram outlines the key steps in the glucose uptake inhibition assay.
Caption: Experimental workflow for the 2-NBDG based glucose uptake inhibition assay.
IV. Detailed Protocols
A. Materials and Reagents
-
Cell Line: A cell line with high glucose uptake is recommended. HeLa (human cervical cancer) or L929 (mouse fibroblast) cells are suitable choices as they primarily express GLUT1.[10][11][12]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4).
-
Test Compounds: this compound derivatives dissolved in DMSO to a stock concentration of 10-50 mM.
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose): 10 mM stock solution in DMSO.
-
Positive Control (GLUT Inhibitor): Phloretin or Cytochalasin B.[7]
-
Negative Control: DMSO (vehicle).
-
Plate: 96-well, black, clear-bottom tissue culture plates.
-
Instrumentation: Fluorescence plate reader (Excitation/Emission ~485/535 nm) or a flow cytometer.
B. Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate. The optimal seeding density should be determined empirically for the chosen cell line.
-
Incubate at 37°C, 5% CO2 for 24-48 hours to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in glucose-free DMEM or KRH buffer.
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of warm, glucose-free DMEM or KRH buffer.
-
Aspirate the wash buffer and add 90 µL of the appropriate compound dilution (or control) to each well.
-
Incubate for the desired pre-treatment time (e.g., 1-4 hours) at 37°C, 5% CO2. The optimal pre-incubation time should be determined for the specific compounds.
-
-
Glucose Uptake Measurement:
-
Prepare a working solution of 2-NBDG in glucose-free DMEM or KRH buffer. A final concentration of 50-200 µM is a good starting point.[13]
-
Add 10 µL of the 2-NBDG working solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO2, protected from light.[7]
-
To stop the uptake reaction, aspirate the 2-NBDG containing medium and immediately wash the cells three times with 150 µL of ice-cold PBS.
-
-
Fluorescence Measurement:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
C. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of wells containing no cells (blank) from all other readings.
-
Percentage Inhibition Calculation:
-
Calculate the percentage of glucose uptake inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_NegativeControl) / (Fluorescence_PositiveControl - Fluorescence_NegativeControl)] * 100
-
-
IC50 Determination:
-
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the biological response.[14][15]
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[14]
-
V. Data Presentation
The results of the screening assay can be summarized in a table for easy comparison of the inhibitory potencies of the different this compound derivatives.
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) |
| BFC-001 | [Structure of BFC-001] | 15.2 ± 1.8 | 95 ± 3 |
| BFC-002 | [Structure of BFC-002] | 28.7 ± 3.1 | 92 ± 4 |
| BFC-003 | [Structure of BFC-003] | 8.5 ± 0.9 | 98 ± 2 |
| Phloretin | [Positive Control] | 50.1 ± 4.5 | 100 |
VI. Mechanistic Insights and Pathway Visualization
The primary mechanism of action for the this compound derivatives is the inhibition of glucose transport into the cell, likely through direct or allosteric interaction with GLUT1.[1][3] This leads to a cascade of downstream effects due to energy depletion.
Caption: Proposed mechanism of action for Benzyl carbamate derivatives as GLUT1 inhibitors.
VII. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete washing of cells after 2-NBDG incubation. - Autofluorescence from compounds or media components. | - Increase the number and volume of washes with ice-cold PBS. - Run a control with compounds but without 2-NBDG to assess compound autofluorescence. |
| Low Signal-to-Noise Ratio | - Low expression of glucose transporters in the chosen cell line. - Insufficient 2-NBDG concentration or incubation time. - Cell death due to compound toxicity. | - Use a cell line known for high GLUT expression (e.g., HeLa, A549). - Optimize 2-NBDG concentration and incubation time. - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel. |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Edge effects in the 96-well plate. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with PBS. - Use a multichannel pipette and ensure proper mixing. |
| No Inhibition Observed | - The compound is not a glucose uptake inhibitor. - Compound instability or precipitation. - Insufficient pre-incubation time. | - Confirm the activity of the positive control. - Check the solubility of the compound in the assay buffer. - Optimize the pre-incubation time with the inhibitors. |
For more general troubleshooting of cell-based assays, resources from Promega and other suppliers can be very helpful.[16][17][18]
VIII. Conclusion
The described 2-NBDG-based fluorescence assay provides a reliable and efficient method for screening and characterizing novel glucose uptake inhibitors derived from this compound. By following this detailed protocol and considering the potential pitfalls, researchers can generate high-quality, reproducible data to advance the development of this promising class of therapeutic agents. Proper validation with known inhibitors and parallel assessment of cell viability are crucial for the accurate interpretation of the results.
IX. References
-
Zou, C., Wang, Y., & Shen, Z. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. Journal of Biochemical and Biophysical Methods, 64(3), 207-215. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Andersen, J., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proceedings of the National Academy of Sciences, 113(16), 4711-4716. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Red. [Link]
-
Donn, T. M., et al. (2012). Hydroxylamine acutely activates glucose uptake in L929 fibroblast cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1768-1774. [Link]
-
Sravani, G., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 9(12), 64-70. [Link]
-
Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). [Link]
-
Richards, J., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Ancey, P., et al. (2018). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. Frontiers in Pharmacology, 9, 937. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Farr, A. E., et al. (2020). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Journal of Biological Chemistry, 295(4), 1004-1014. [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [Video]. YouTube. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]
-
Quinn, W. J. (2014). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. University of Arkansas. [Link]
-
Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Barnes, K., et al. (2002). Acute activation of glucose uptake by glucose deprivation in L929 fibroblast cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1586(1), 63-70. [Link]
-
Liu, Y., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682. [Link]
-
Creative Biolabs. (n.d.). Glucose Uptake Assay Kit (Fluorescent), Cell-based. [Link]
-
Wikipedia. (2024, November 26). IC50. [Link]
-
Li, Y., et al. (2022). Analysis of glucose transporter 1 (GLUT1)-inhibitory effect of small drug molecules. Biosensors and Bioelectronics, 205, 114099. [Link]
-
Bio-protocol. (2022, September 17). Glucose (2-NBDG) uptake assay. [Link]
-
Barnes, K., et al. (2002). Acute activation of glucose uptake by glucose deprivation in L929 fibroblast cells. Request PDF. [Link]
-
Shibuya, K., et al. (2015). Targeting the facilitative glucose transporter GLUT1 inhibits the self-renewal and tumor-initiating capacity of cancer stem cells. Oncotarget, 6(31), 32034–32049. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
De Min, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals, 15(2), 248. [Link]
-
Wikipedia. (2024, November 26). 2-NBDG. [Link]
-
BPS Bioscience. (2024, November 20). HeLa, CHO, HEK293T, Jurkat and More: Cell Lines from BPS Bioscience for Your Research. [Link]
-
Merz, K. E., & Soule, S. A. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55866. [Link]
-
O'Neil, R. G., et al. (2005). Uptake of a Fluorescent Deoxyglucose Analog (2-NBDG) in Tumor Cells. Molecular Imaging and Biology, 7(6), 388-392. [Link]
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- 1. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
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- 6. 2-NBDG - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Glucose Uptake-Glo Assay Technical Manual [promega.jp]
- 9. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxylamine acutely activates glucose uptake in L929 fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.biomol.com [resources.biomol.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl (3-fluoro-4-morpholinophenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl (3-fluoro-4-morpholinophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a primary focus on addressing the issue of low product yield. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds, including the antibiotic linezolid.[1] The reaction typically involves the protection of the amino group of 3-fluoro-4-morpholinoaniline with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate.[2] While seemingly straightforward, this reaction can be prone to low yields due to a variety of factors, including reagent quality, reaction conditions, and the formation of byproducts. This guide will systematically address these potential pitfalls and provide actionable solutions.
Visualizing the Reaction and Troubleshooting Logic
To effectively troubleshoot, it is essential to understand the primary reaction pathway, potential side reactions, and a logical workflow for diagnosing issues.
Reaction Scheme
Caption: General synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to low yields in the synthesis of this compound.
Q1: My TLC analysis shows a significant amount of unreacted 3-fluoro-4-morpholinoaniline. What are the likely causes and solutions?
A1: Unreacted starting material is a common issue that can often be traced back to several factors:
-
Reagent Quality and Stoichiometry:
-
Benzyl Chloroformate Degradation: Benzyl chloroformate is highly sensitive to moisture and can decompose over time, especially if not stored properly.[2][3] This decomposition reduces the effective concentration of the reagent. It is advisable to use freshly opened or recently purchased benzyl chloroformate. The quality can be checked by its appearance; it should be a colorless liquid, with yellowing indicating potential degradation.[2]
-
Incorrect Stoichiometry: Ensure that at least a stoichiometric equivalent of benzyl chloroformate is used. A slight excess (e.g., 1.1 equivalents) can sometimes be beneficial to drive the reaction to completion, but a large excess can lead to side reactions.
-
-
Insufficient Base:
-
The reaction generates hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic. A base is required to scavenge this acid.
-
Weak or Insufficient Base: If using a weak base like sodium bicarbonate, ensure at least two equivalents are used to effectively neutralize the generated HCl. For stronger, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.1-1.5 equivalents are typically sufficient.[4]
-
-
Reaction Temperature and Time:
-
The reaction is often performed at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions.[2] However, if the reaction is sluggish, allowing it to slowly warm to room temperature and extending the reaction time may be necessary. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
| Parameter | Recommendation | Rationale |
| Benzyl Chloroformate | Use fresh, high-purity reagent. | Prone to hydrolysis, leading to lower effective concentration.[3][5] |
| Base Stoichiometry | 2.0 eq. NaHCO₃ or 1.2 eq. TEA/DIPEA. | To effectively neutralize the HCl byproduct and prevent protonation of the starting amine. |
| Temperature | Start at 0 °C, then allow to warm to RT. | Balances reaction rate with minimizing side product formation. |
| Reaction Time | Monitor by TLC until completion. | Ensures the reaction is not prematurely quenched. |
Q2: I am observing multiple spots on my TLC plate, and the isolated yield of the desired product is low. What are the potential side reactions?
A2: The formation of multiple byproducts is a key contributor to low yields. The most common side reactions in this synthesis include:
-
Over-alkylation/benzylation: The starting aniline can react with benzyl chloroformate to form the desired carbamate, but it can also be N-benzylated.[6] This is more likely if a less effective base is used or if the reaction temperature is too high.
-
Formation of Symmetrical Urea: If there is any water present, benzyl chloroformate can hydrolyze to benzyl alcohol and HCl. The benzyl alcohol can then react with more benzyl chloroformate to form dibenzyl carbonate. Alternatively, the starting amine can react with any in situ formed isocyanate to produce a symmetrical urea.[4]
-
Reaction with Morpholine Moiety: While less common, under harsh conditions, the morpholine nitrogen could potentially react, though the aniline nitrogen is significantly more nucleophilic.
Solutions to Minimize Side Reactions:
-
Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. Use anhydrous solvents.[4]
-
Control Temperature: Perform the addition of benzyl chloroformate at 0 °C or below to control the reaction rate and minimize side product formation.
-
Choice of Base: Use a non-nucleophilic base like triethylamine or DIPEA to avoid the base competing with the aniline as a nucleophile.[4]
Q3: The reaction seems to work, but I am losing a significant amount of product during the work-up and purification. What are some best practices?
A3: Product loss during isolation and purification can significantly impact the final yield. Here are some tips:
-
Work-up:
-
Quenching: After the reaction is complete, it is typically quenched with water. Be mindful of the product's solubility. If the product has some water solubility, minimize the amount of water used for quenching and washing.
-
Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
-
Purification:
-
Crystallization: this compound is a solid with a reported melting point of around 125 °C.[7] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method and may be preferable to chromatography for larger scales to minimize loss.
-
Column Chromatography: If chromatography is necessary, choose an appropriate solvent system that provides good separation between your product and impurities. Dry loading the crude material onto silica can sometimes improve separation.
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis of this compound.
Materials and Reagents
-
3-Fluoro-4-morpholinoaniline
-
Benzyl chloroformate (stabilized)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 3-fluoro-4-morpholinoaniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add sodium bicarbonate (2.0 eq.) or triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
-
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is approximately 330.36 g/mol .[7]
References
- Wikipedia.
- Google Patents.
- Organic Chemistry Portal.
- ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- ResearchGate.
- Organic Syntheses. Benzylaniline. [Link]
- ResearchGate.
- Grokipedia.
- ResearchGate.
- ACS Omega.
- Organic Syntheses.
- PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
- PubChem.
- Thieme.
- DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- SciSupplies. Benzyl (3-Fluoro-4-morpholinophenyl)
- GSRS. BENZYL (3-FLUORO-4-MORPHOLINOPHENYL)
- ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)
- PubMed Central. Benzyl N-(3-chloro-4-fluorophenyl)
Sources
- 1. ossila.com [ossila.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound>98.0%(HPLC)(N)25g [scisupplies.eu]
Technical Support Center: Optimizing Oxazolidinone Formation from Carbamates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of oxazolidinones from carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.
Foundational Principles: The 'Why' of the Reaction
A robust understanding of the reaction mechanism is the cornerstone of effective troubleshooting. The formation of an oxazolidinone ring from a carbamate and an epoxide (or a precursor like epichlorohydrin) is fundamentally an intramolecular cyclization driven by a carefully selected base.
Reaction Overview & Mechanism
The most common pathway involves three key steps:
-
Deprotonation: A suitable base abstracts the proton from the carbamate nitrogen, generating a reactive carbamate anion. The efficiency of this step is highly dependent on the pKa of the carbamate N-H and the strength of the base.
-
Nucleophilic Attack: The carbamate anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. In cases using reagents like epichlorohydrin, this step is followed by an initial cyclization to an epoxy intermediate.[1][2]
-
Intramolecular Cyclization: The newly formed alkoxide (or a related intermediate) performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon, displacing the alkoxy group (e.g., -OEt) and forming the stable five-membered oxazolidinone ring.[1][2]
Caption: General mechanism for base-mediated oxazolidinone formation.
Key Reaction Parameters at a Glance
The success of this synthesis hinges on the interplay between the base, solvent, and temperature. The table below summarizes conditions reported in the literature for similar transformations.
| Parameter | Common Choices | Rationale & Key Considerations | Source(s) |
| Base | LiOH, n-BuLi, K₂CO₃, t-BuOK, DBU | The base must be strong enough to deprotonate the carbamate but not so strong as to cause side reactions. LiOH is a mild, effective, and low-cost option.[1][2] n-BuLi is used for less acidic carbamates but requires low temperatures (-78 °C).[1] | [1][2][3] |
| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the intermediates.[1][2] THF is often used with stronger bases like n-BuLi. | [1][2][4] |
| Temperature | Room Temp to 140 °C | Mild conditions (room temperature) are often sufficient, especially with optimal base/solvent combinations like LiOH/DMF.[1][2] Higher temperatures may be required for less reactive substrates or when using catalytic systems, but can also lead to side products.[5] | [1][2][5] |
| Epoxide Source | Enantiopure Epichlorohydrin, Glycidyl Esters | The choice of epoxide determines the substitution at the C5 position of the oxazolidinone. Using enantiopure starting materials is a common strategy for synthesizing chiral products.[1][2] | [1][2][3] |
Troubleshooting Guide: Common Experimental Issues
Q: My reaction yield is low or I see no product formation. What are the likely causes?
A: This is a common issue that typically points to one of three areas: insufficient deprotonation, poor nucleophilic attack, or substrate instability.
-
Cause 1: Ineffective Deprotonation. The N-H of your carbamate may be less acidic than anticipated. The choice of base is critical. While mild bases like LiOH work well for many N-aryl carbamates, others may require a stronger base.[1]
-
Solution:
-
Switch to a Stronger Base: If using LiOH or a carbonate base with no success, consider a stronger, non-nucleophilic base like DBU. For challenging substrates, a very strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) may be necessary to achieve full deprotonation.[1]
-
Verify Base Quality: Ensure your base is not old or hydrated, which would reduce its activity. Anhydrous conditions are crucial when using strong bases like n-BuLi.
-
-
-
Cause 2: Solvent Mismatch. The solvent plays a key role in solvating the carbamate anion and influencing the reaction rate.
-
Cause 3: Steric Hindrance. If your carbamate or epoxide is sterically bulky, the reaction rate may be significantly slower.
-
Solution: Increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then 80 °C) and monitor for product formation. You may also need to increase the reaction time.
-
Q: I'm observing a significant side product. How can I identify and suppress it?
A: A common side product in reactions using N-aryl carbamates and epichlorohydrin is an epoxy derivative, formed via an alternative cyclization pathway.[1][2] This is particularly prevalent when the carbamate contains electron-donating groups (EDGs), which reduce the electrophilicity of the carbamate carbonyl.[1]
-
Identification: This side product will have a mass corresponding to the addition of the glycidyl unit to the carbamate nitrogen without the loss of the carbamate's alkoxy group.
-
Solution:
-
Optimize the Base/Solvent System: The choice of conditions can favor one cyclization pathway over another. The combination of LiOH in DMF at room temperature has been shown to provide the best yields of the desired oxazolidinone for many substrates.[1][2]
-
Modify Temperature: Avoid high temperatures, which may favor the formation of thermodynamic byproducts. Stick to room temperature if possible.
-
Utilize the Side Product: In some cases, the epoxy side product can be isolated and converted into other biologically relevant oxazolidinones, effectively acting as a useful intermediate rather than a waste product.[1]
-
Q: The reaction is not going to completion, and I'm recovering my starting carbamate. What should I try?
A: This indicates that the reaction equilibrium is not being driven towards the product.
-
Solution 1: Re-evaluate Stoichiometry. Ensure you are using a sufficient amount of base and epoxide. A slight excess of the epoxide (e.g., 1.5-3 equivalents) and base (1.5-3 equivalents) can help drive the reaction to completion.[1][2]
-
Solution 2: Increase Reaction Time/Temperature. As mentioned previously, kinetics can be a barrier. Cautiously increase the temperature and allow the reaction to run for a longer period (e.g., 24-48 hours), monitoring by TLC or LC-MS.
Q: My product is difficult to purify. Any suggestions?
A: Purification challenges often arise from unreacted starting materials or closely related side products.
-
Solution 1: Optimize for Higher Conversion. The best way to simplify purification is to run a cleaner reaction. Revisit the troubleshooting steps above to maximize the conversion of your starting material.
-
Solution 2: Recrystallization. Oxazolidinones are often crystalline solids. If you can achieve a crude purity of >90%, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for obtaining a pure product.
-
Solution 3: Chromatographic Modifiers. If using column chromatography, adding a small amount of a modifier to your solvent system can improve separation. For example, if your compounds are basic, adding 0.1-1% triethylamine can prevent peak tailing.
Frequently Asked Questions (FAQs)
Q: How do I select the right base for my specific carbamate and epoxide?
A: The choice depends primarily on the acidity of your carbamate's N-H proton.
-
For N-aryl carbamates with electron-withdrawing groups: The N-H is more acidic, and mild bases like LiOH or K₂CO₃ are often sufficient and preferable due to cost and ease of handling.[1][2]
-
For N-alkyl carbamates or N-aryl carbamates with electron-donating groups: The N-H is less acidic. A stronger base like potassium tert-butoxide (t-BuOK) or, in more difficult cases, n-BuLi may be required.[1] Always start with milder conditions and escalate only if necessary.
Q: What is the role of the solvent, and how do I choose the best one?
A: The solvent must effectively dissolve your reactants and stabilize the charged intermediates. Polar aprotic solvents are ideal.
-
DMF and DMSO: Excellent choices that often give the highest yields by stabilizing the carbamate anion and the ring-opened alkoxide intermediate.[1][2]
-
Acetonitrile and THF: Can be effective but generally result in lower yields compared to DMF/DMSO in many reported cases.[1][2] THF is the standard choice for reactions involving n-BuLi.
Q: Does reaction temperature significantly impact the outcome?
A: Yes, temperature is a critical parameter.
-
Low Temperatures (-78 °C): Required for reactions using highly reactive, non-selective bases like n-BuLi to prevent side reactions.[1]
-
Room Temperature: Often the "sweet spot" for many syntheses using moderately strong bases like LiOH, providing a good balance between reaction rate and selectivity.[1][2]
-
Elevated Temperatures (50-140 °C): Can be necessary to overcome high activation barriers for sterically hindered or electronically deactivated substrates. However, this increases the risk of side product formation and decomposition.[5]
Q: Can this reaction be performed catalytically?
A: Yes. While many procedures use stoichiometric amounts of base, catalytic methods are being developed. For instance, binary Mg/Fe oxides have been reported as effective heterogeneous catalysts for the reaction between epoxides and carbamates, offering the advantage of easy magnetic separation and catalyst recycling.[5] These systems typically require higher temperatures (e.g., 140 °C) to achieve good conversion.[5]
Experimental Protocol: A General Procedure for Optimization
This protocol provides a starting point for the synthesis of a generic N-aryl oxazolidinone from an N-aryl carbamate and epichlorohydrin. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Standard workflow for oxazolidinone synthesis optimization.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-aryl carbamate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another solvent of choice) to achieve a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add the selected base (e.g., LiOH, 1.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Epoxide Addition: Add the epoxide (e.g., (R)-epichlorohydrin, 3.0 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting carbamate by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Workup: Once the reaction is complete, quench by adding water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure oxazolidinone product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This procedure, based on the successful conditions reported by Moreno, L. M. et al., serves as an excellent starting point for your optimization studies.[1][2]
References
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
- Moreno, L. M., Marzullo, P., Buscemi, S., Insuasty, B., & Palumbo Piccionello, A. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
- Shaikh, A., Khan, F., Chouthaiwale, P., & Tale, R. (2011). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2011, 1-14.
- Moreno, L. M., Marzullo, P., Buscemi, S., Insuasty, B., & Palumbo Piccionello, A. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate.
- Cinar, M. E., Cetin, C., Sututemiz, I., Tutar, A., & Genc, H. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 148-158.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Dai, W.-L., Cao, Y., Guo, X.-F., & Fan, J. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as a magnetically separable catalyst. Catalysis Communications, 27, 156-159.
- Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 247-250.
- Nikpassand, M., & Zare, A. (2010). Synthesis of N-Acyl Carbamates and Oxazolidinones Using HClO4-SiO2 as Catalyst Under Solvent-Free Conditions. E-Journal of Chemistry, 7(S1), S291-S296.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 5. ionike.com [ionike.com]
Identifying and removing impurities in Benzyl (3-fluoro-4-morpholinophenyl)carbamate
A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Synthetic Impurities.
This guide provides in-depth technical assistance for researchers working with Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a key intermediate in the synthesis of pharmaceuticals like the antibiotic Linezolid.[1][2] Ensuring the purity of this compound is critical for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document outlines the likely impurities encountered during synthesis, robust analytical methods for their identification, and validated protocols for their removal.
Section 1: Understanding Impurity Formation
The most common synthetic route to this compound involves the reaction of 3-fluoro-4-morpholinoaniline with a benzyl-based carbonyl source, typically benzyl chloroformate, in the presence of a base. The purity of the final product is highly dependent on the quality of starting materials and the precise control of reaction conditions.
Common Synthetic Pathway and Origin of Impurities
Impurities can arise from several sources: unreacted starting materials, by-products from side reactions, and degradation of the final product.
-
Starting Material-Related Impurities:
-
3-fluoro-4-morpholinoaniline: The primary amine starting material. Its presence indicates an incomplete reaction.
-
Benzyl Alcohol: Arises from the hydrolysis of benzyl chloroformate, especially in the presence of moisture.
-
Benzyl Chloroformate: A highly reactive starting material that can persist if not fully consumed.
-
-
Process-Related Impurities (Side Reactions):
-
N,N'-bis(3-fluoro-4-morpholinophenyl)urea: This urea by-product can form if phosgene or a phosgene equivalent is present as an impurity in the benzyl chloroformate, leading to the coupling of two aniline molecules.
-
Dimer Impurities: Such as the Linezolid Dimer, which can form in subsequent synthetic steps but may have related precursors at this stage.[2]
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would regenerate 3-fluoro-4-morpholinoaniline and benzyl alcohol.[3]
-
Figure 1: Synthetic pathway and impurity formation.
Section 2: Analytical Strategies for Impurity Identification
A multi-faceted analytical approach is essential for the robust identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the primary workhorse, supported by spectroscopic techniques for structural confirmation.
Frequently Asked Questions: Impurity Analysis
Q1: What is the recommended starting point for purity analysis of my sample?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most effective initial technique. It provides excellent separation of the main compound from most potential impurities, allowing for quantification.
Q2: Which HPLC column and conditions are most effective for this compound?
A: Given the aromatic and fluorinated nature of the analyte, a pentafluorophenyl (PFP) column can offer enhanced selectivity compared to standard C18 columns.[4] However, a high-quality C18 column is also a very suitable and common choice.
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Recommendation | Rationale |
| Column | PFP or C18, 250 x 4.6 mm, 5 µm | Provides good resolution for aromatic and fluorinated compounds.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for eluting the compound. |
| Gradient | Start at 50% B, ramp to 95% B over 20 min, hold for 5 min | A gradient is necessary to elute both polar (e.g., benzyl alcohol) and non-polar impurities effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | Diode Array Detector (DAD) scanning 210-400 nm. Quantify at ~254 nm. | DAD allows for peak purity assessment and identification of chromophores. Aromatic compounds typically absorb strongly around 254 nm.[6] |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
Q3: My HPLC shows an unknown peak. How can I identify it?
A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown impurities.[7] By coupling the HPLC separation to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity, which provides a direct clue to its molecular formula and identity.[8]
Q4: Can NMR spectroscopy be used for purity assessment?
A: Absolutely. Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation and impurity detection.
-
¹H NMR: Can detect impurities with distinct proton signals. For example, unreacted morpholine will have characteristic signals that can be distinguished from the morpholine moiety in the final product.[9] The presence of benzyl alcohol would show a characteristic benzylic CH₂ and hydroxyl proton signal.
-
¹³C NMR: Provides information on the carbon skeleton and can help identify isomers or structurally similar impurities.[10]
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. It provides a very clean spectrum where the main product should show a single major signal. Any other signals would indicate the presence of fluorine-containing impurities.
Figure 2: Workflow for impurity identification.
Section 3: Purification Methodologies and Troubleshooting
The selection of a purification strategy depends on the nature and quantity of the impurities present. For this compound, which is a solid at room temperature, recrystallization is the preferred method at scale.[11]
Frequently Asked Questions: Purification Strategies
Q1: What is the most effective method for purifying the crude product?
A: Recrystallization is a highly effective and scalable technique for purifying solid organic compounds.[12] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent (mother liquor).[13]
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. See Table 2 for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is crucial for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Suggested Recrystallization Solvents
| Solvent System | Application Notes |
| Isopropanol (IPA) | A good single-solvent choice. The compound is typically soluble in hot IPA and crystallizes upon cooling. |
| Ethyl Acetate / Hexanes | A binary system. Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until turbidity appears. |
| Ethanol / Water | Another effective binary system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. |
Q2: Recrystallization isn't working. The impurities are co-crystallizing with my product. What should I do?
A: If impurities have very similar solubility profiles to your product, column chromatography is the next logical step.[12] This technique separates compounds based on their differential adsorption to a stationary phase.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A typical starting gradient would be from 10% to 50% Ethyl Acetate in Hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions. The less polar compounds will elute first.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Figure 3: Decision tree for purification method selection.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used for dissolution.- The solution was cooled too quickly.- Product is too soluble in the chosen solvent even when cold. | - Use the absolute minimum amount of hot solvent.- Allow for slow, undisturbed cooling.- Try a different solvent system or add an anti-solvent (e.g., water to an alcohol solution) to reduce solubility. |
| Product Oils Out, Doesn't Crystallize | - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- Re-dissolve and try a lower-boiling point solvent.- Perform a preliminary purification by chromatography. |
| Persistent Impurity Peak in HPLC | - Impurity has identical solubility and co-crystallizes.- The impurity is a result of degradation during purification (e.g., on silica gel). | - Use column chromatography with a different stationary phase (e.g., alumina) or a high-resolution mobile phase gradient.- Ensure purification conditions are neutral and avoid excessive heat to prevent degradation.[12] |
References
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Selva, M., et al. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate.
- MDPI. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
- Pakistan Journal of Scientific and Industrial Research. (n.d.). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES.
- LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ACS Publications. (2024). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters.
- ResearchGate. (2000). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate 1.
- Grokipedia. (n.d.). Benzyl carbamate.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- ResearchGate. (2015). Various Approaches for the Synthesis of Organic Carbamates.
- ResearchGate. (2012). Methyl carbamate purification by extraction and recrystallization.
- Organic Syntheses. (n.d.). Procedure for the preparation of Benzyl hydroxymethyl carbamate.
- ResearchGate. (1979). Hindered internal rotation in carbamates: An NMR study.
- ResearchGate. (2005). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
- National Institutes of Health. (2021). Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds.
- National Institutes of Health. (2009). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles.
- Thieme. (2010). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.
- ACS Publications. (1966). Nuclear Magnetic Resonance Study of Some N,N-Dimethylcarbamates. The Journal of Organic Chemistry.
- SciSpace. (n.d.). Parsing and analysis of mass spectrometry data of complex biological and environmental mixtures.
- Royal Society of Chemistry. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- PubMed. (2024). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling.
- MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues.
- National Institutes of Health. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry.
- SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)25g.
- National Institutes of Health. (2017). Tentative Characterization of Polyphenolic Compounds in the Male Flowers of Phoenix dactylifera.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
- Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
- Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
- Austin Publishing Group. (2015). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography.
- PubMed Central. (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate.
- MDPI. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
- Google Patents. (n.d.). CN102449475A - Analysis method of ammonium carbamate aqueous solution.
- ResearchGate. (2020). Selective Ammonium Carbamate Crystallization.
- International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
Sources
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- 2. Benzyl 3-Fluoro-4-(4-morpholinyl)phenyl)carbamate, CasNo.168828-81-7 BOC Sciences United States [bocscichem.lookchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Aromatic compounds with fluorine | Sigma-Aldrich [sigmaaldrich.com]
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- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Linezolid via Carbamate Intermediates
Welcome to the technical support center for the synthesis of Linezolid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing synthetic routes involving carbamate intermediates. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthesis, improve yield and purity, and mitigate the formation of critical side products.
I. Core Synthesis Pathway Overview
The synthesis of Linezolid via a carbamate intermediate typically involves the condensation of a protected aniline derivative, such as ethyl (3-fluoro-4-morpholinophenyl)carbamate, with a chiral side-chain synthon, like (S)-1-acetamido-3-chloropropan-2-yl acetate, in the presence of a strong base.[1] While this route is effective, it is susceptible to several side reactions that can impact the final product's quality and yield.
Caption: Core reaction scheme for Linezolid synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: "My final product shows a persistent impurity peak around RRT 1.16 in the HPLC analysis. What is it and how can I prevent it?"
Answer: This is a classic and frequently encountered problem. The impurity is likely the Acetamide Impurity (Formula-IV) , a structurally related compound that can be challenging to remove via standard crystallization.[1]
A. Root Cause Analysis:
The acetamide impurity is formed during the condensation reaction.[1] The primary amine intermediate, (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]amine, is a potential precursor to this impurity. If this amine is present, it can react with another molecule of the acetylated side-chain or a related acetylating species, leading to the formation of the impurity.
Caption: Formation pathway of the Acetamide Impurity.
B. Mitigation Strategy & Protocol:
The key is to control the reaction conditions to favor the desired intramolecular cyclization over the undesired intermolecular side reaction.
Protocol: Minimizing Acetamide Impurity Formation
-
Reagent Purity: Ensure the (S)-1-acetamido-3-chloropropan-2-yl acetate starting material is of high purity and free from any excess acetylating agents.
-
Temperature Control: Maintain a strict reaction temperature between 0°C and 10°C during the addition of the base and the coupling partners.[1] Exceeding this temperature range can accelerate the rate of side product formation.
-
Base Addition: Add the base solution (e.g., Lithium tert-butoxide in THF) slowly and subsurface to the reaction mixture over 30-60 minutes. This prevents localized areas of high base concentration which can promote side reactions.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the carbamate component relative to the chloropropyl side-chain. This ensures the side-chain is the limiting reagent, reducing the chance of it reacting with amine intermediates.
-
Quenching: Upon reaction completion (monitored by HPLC), promptly quench the reaction by adding an aqueous ammonium chloride solution while maintaining a low temperature.[1] This neutralizes the strong base and halts further reactivity.
Question 2: "I'm observing a high molecular weight impurity, possibly a dimer. What causes this and how can it be avoided?"
Answer: The formation of dimeric impurities, often referred to as "bis-linezolid" or Linezolid Impurity D, is a known issue, particularly in synthetic routes that involve an amine intermediate.[1][2]
A. Root Cause Analysis:
A dimeric impurity typically forms when the amine intermediate, (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]amine (Linezolid Related Compound C)[2], acts as a nucleophile and reacts with an electrophilic species in the reaction mixture. This could be an unreacted starting material or an intermediate with a good leaving group.
B. Mitigation Strategy & Protocol:
Prevention focuses on ensuring the complete and rapid conversion of intermediates to the desired product, minimizing their availability for dimerization.
Protocol: Preventing Dimer Formation
-
Reaction Monitoring: Closely monitor the reaction progress using a validated HPLC method. The goal is to ensure the complete consumption of the amine intermediate.
-
Efficient Acetylation: If your route involves a separate acetylation step of the amine intermediate, ensure the conditions are optimized for rapid and complete conversion.
-
Use a slight excess (1.1-1.2 equivalents) of a high-purity acetylating agent (e.g., acetic anhydride).
-
Perform the reaction at a controlled temperature (e.g., 0-10°C) in a suitable solvent like ethyl acetate.[3]
-
-
Purification: If dimers are formed, they often have significantly different polarity from Linezolid. Purification can be achieved through:
-
Recrystallization: A multi-step crystallization process, first from a solvent like ethyl acetate and then from isopropanol, can effectively remove many impurities.[1]
-
Column Chromatography: For lab-scale synthesis, silica gel column chromatography is a reliable method for separating the monomeric Linezolid from higher molecular weight species.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in this synthesis? The base performs the crucial step of deprotonating the carbamate nitrogen, making it nucleophilic enough to attack the chiral side-chain. A strong, non-nucleophilic base like lithium tert-butoxide is preferred.[1] Using a weaker base can lead to incomplete reaction, while using a nucleophilic base could result in unwanted side reactions with the electrophilic starting materials. The in-situ preparation of the base can also be a cost-effective strategy for large-scale production.[1]
Q2: My overall yield is low, but I don't see significant impurity peaks. Where could my product be going? If impurities are not the issue, consider the following possibilities:
-
Incomplete Reaction: Check your HPLC chromatogram for unreacted starting materials. The ethyl (3-fluoro-4-morpholinophenyl)carbamate can often be recovered from the mother liquor, indicating the reaction did not go to completion.[1] Consider increasing the reaction time or temperature slightly (e.g., from 25°C to 30°C), but monitor closely for impurity formation.
-
Work-up Losses: Linezolid has moderate solubility in some organic solvents. Ensure your extraction steps are efficient. Multiple extractions with a solvent like dichloromethane are recommended.[1] Also, be mindful of losses during crystallization and filtration steps.
-
Degradation: Linezolid can degrade under harsh alkaline or acidic conditions. Ensure your quenching and work-up steps are performed promptly and under controlled pH to prevent hydrolysis of the amide or oxazolidinone ring.[4][5]
Q3: What are the key analytical techniques for monitoring this reaction? High-Performance Liquid Chromatography (HPLC) is indispensable. A reverse-phase C18 or C8 column is typically used.[4][6]
-
In-Process Control: Use HPLC to monitor the disappearance of starting materials and the appearance of the Linezolid peak. This determines the reaction endpoint.[1]
-
Purity Analysis: HPLC is used to quantify the purity of the final product and identify and measure the relative amounts of known and unknown impurities.[5][7]
-
Reference Standards: It is crucial to use certified reference standards for Linezolid and its known impurities (e.g., Acetamide impurity, Linezolid Related Compound B/C/D) for accurate peak identification and quantification.[8][9]
IV. Data Summary Table
| Impurity Name | Common Designation | Typical RRT (vs. Linezolid) | Potential Origin |
| (S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetate | Impurity I | ~1.53 | Side reaction during synthesis |
| Acetamide Impurity | Formula-IV | ~1.16 | Side reaction with amine precursor[1] |
| Bis-Linezolid | Impurity D | >2.0 | Dimerization of amine intermediate[2] |
| (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Linezolid Related Cmpd C | <1.0 | Incomplete acetylation[2][10] |
| (S)-N-{[3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}thioacetamide | Linezolid Related Cmpd B | Varies | Thio-analogue side reaction[8][9] |
V. References
-
Process For Preparation Of Linezolid. (2017). US Patent US20170217911A1.
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
-
Raju, T., et al. (2012). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. ResearchGate. [Link]
-
Gudisela, M. R., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
-
Linezolid-impurities. (n.d.). Pharmaffiliates. [Link]
-
Manninen, P. R., & Brickner, S. J. (1996). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Journal of Medicinal Chemistry. (Note: While this reference discusses metabolites, the synthetic strategies are relevant). [Link]
-
Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research. [Link]
-
Šebesta, R., et al. (2017). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. [Link]
-
Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1015-1020. [Link]
-
Reddy, K. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Research in Pharmacy and Chemistry. [Link]
-
The preparation method of Linezolid and its intermediate. (2018). CN Patent CN105566242B.
-
Synthesis method of linezolid degradation impurities. (2020). CN Patent CN111925343B.
-
LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. (2022). World Health Organization. [Link]
-
Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide. (2009). WO Patent WO2009063505A2.
-
Miri, M., et al. (2025). Electrochemical synthesis of new linezolid derivatives of oxazolidinone antimicrobial drug. Reactions and its toxicity mechanism. ResearchGate. [Link]
-
Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. (2023). ACS Omega. [Link]
-
A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate. [Link]
-
rac-Linezolid. (n.d.). PubChem. [Link]
-
Linezolid. (n.d.). PubChem. [Link]
-
Crystalline form of linezolid. (2010). US Patent US7718799B2. 8799B2/en)
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- 9. Linezolid Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
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Technical Support Center: Enhancing the Purity of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7). This critical intermediate, notably in the synthesis of the antibiotic Linezolid, demands high purity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API)[1][2][3]. This guide provides in-depth troubleshooting, frequently asked questions, and detailed purification protocols to help you overcome common challenges and achieve the desired purity for your experimental needs.
Troubleshooting Guide: A Proactive Approach to Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Question 1: My synthesized this compound appears as a discolored (yellow to brown) solid. What are the likely impurities, and how can I remove them?
Answer:
Discoloration in your product often points to the presence of unreacted starting materials, byproducts, or degradation products. Given the typical synthesis routes for carbamates, potential colored impurities could include:
-
Unreacted 3-fluoro-4-morpholinoaniline: This starting material can be colored, and its presence, even in trace amounts, can tint your final product.
-
Oxidation products: Anilines are susceptible to oxidation, which can form highly colored impurities.
-
Byproducts from the carbamoylation reaction: Depending on the reagents used (e.g., benzyl chloroformate), side reactions can lead to colored byproducts[4][5].
Recommended Solutions:
-
Activated Carbon Treatment during Recrystallization: The most effective method for removing colored impurities is often treatment with activated carbon during recrystallization[6]. The porous structure of activated carbon provides a large surface area for the adsorption of these color bodies.
-
Causality: Activated carbon has a high affinity for large, flat, aromatic molecules, which are often the culprits for color. It will adsorb these impurities from the hot solution, allowing for their removal via filtration.
-
-
Column Chromatography: If discoloration persists after recrystallization, column chromatography is a powerful secondary purification step[7][8][9].
Question 2: After purification by recrystallization, I'm still observing starting materials in my NMR/HPLC analysis. How can I improve the efficiency of my recrystallization?
Answer:
The persistence of starting materials after recrystallization typically points to issues with solvent selection or the cooling process.
Recommended Solutions:
-
Solvent System Optimization: The key to successful recrystallization is choosing a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures[6][11].
-
For this compound, consider the following:
-
Single Solvents: Alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate) are good starting points.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective[12]. Common pairs include ethanol/water or ethyl acetate/hexanes.
-
-
-
Controlled Cooling: Rapid cooling can lead to the precipitation of your product rather than the formation of pure crystals, trapping impurities within the crystal lattice[13].
-
Causality: Slow cooling allows for the gradual and selective formation of crystals, excluding impurities from the growing crystal structure. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Question 3: My yield is significantly low after purification. What are the common causes of product loss?
Answer:
Low yield is a frequent challenge in purification. Several factors can contribute to this issue.
Recommended Solutions:
-
Avoid Using an Excessive Amount of Solvent: Using too much solvent during recrystallization will keep a significant portion of your product dissolved in the mother liquor, even after cooling[13].
-
Causality: The goal is to create a saturated solution at the boiling point of the solvent. Adding solvent just until the solid dissolves at high temperature is key.
-
-
Minimize Transfers: Each transfer of your product from one vessel to another can result in material loss. Plan your workflow to minimize these steps.
-
Check the Mother Liquor: After filtering your crystals, analyze the mother liquor (the remaining solution) by TLC or HPLC. If a significant amount of product is present, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol outlines the steps for purifying this compound using ethanol.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your compound). Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is for situations where recrystallization alone is insufficient to achieve the desired purity.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removal of bulk impurities and color | Separation of closely related compounds |
| Throughput | High | Low to Medium |
| Solvent Consumption | Moderate | High |
| Technical Skill | Moderate | High |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A sharp melting point is a good indicator of purity[14]. While the exact melting point can vary slightly, a narrow range is expected for a pure compound. Consult a reliable source for the specific melting point range of the pure substance.
Q2: How should I store purified this compound to maintain its purity?
Carbamates can be susceptible to hydrolysis, especially under basic conditions[15]. It is advisable to store the purified compound in a cool, dry place, away from strong acids and bases.
Q3: What analytical techniques are best for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting minor impurities[16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity determination (qNMR)[17][18].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound[16].
-
Melting Point Analysis: A sharp melting point range indicates high purity[19].
Q4: Can this compound degrade during purification?
Yes, carbamates can be sensitive to heat and pH. Prolonged heating during recrystallization should be avoided, and exposure to strong acids or bases during workup could potentially lead to hydrolysis of the carbamate linkage[15].
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- Silica Gel. (n.d.). Application | Column Chromatography In Pharmacy.
- Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications.
- Wiberg, K. B. (n.d.). Recrystallization.
- Writing in Biology. (2019, February 6). Recrystallization.
- Jasperse, J. (n.d.). Recrystallization I.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
- BTL. (2025, April 21). What Is Column Chromatography? Principles and Protocols.
- IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Google Patents. (n.d.). CN1237577A - Method for refining carbamates compound.
- ChemAnalyst. (2025, October 10). This compound: A Critical Pharmaceutical Intermediate.
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Wikipedia. (n.d.). Urea.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- PharmaCompass. (n.d.). (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Grokipedia. (2026, January 7). Benzyl carbamate.
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
- eScholarship.org. (2019, July 17). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks.
- PubMed Central. (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
Sources
- 1. ossila.com [ossila.com]
- 2. Benzyl 3-Fluoro-4-(4-morpholinyl)phenyl)carbamate, CasNo.168828-81-7 BOC Sciences United States [bocscichem.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. column-chromatography.com [column-chromatography.com]
- 8. longdom.org [longdom.org]
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- 19. people.sabanciuniv.edu [people.sabanciuniv.edu]
Technical Support Center: Preventing Racemization in Chiral Oxazolidinone Synthesis
Prepared by: Senior Application Scientist
Welcome to the technical support center for chiral oxazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans-type chiral auxiliaries and seek to maximize the stereochemical integrity of their synthetic intermediates. Chiral oxazolidinones are powerful tools in asymmetric synthesis, enabling the predictable and highly selective formation of new stereocenters.[1][2] However, the loss of this hard-won stereochemistry through racemization or epimerization is a common pitfall that can compromise yields, introduce purification challenges, and ultimately impact the viability of a synthetic route.
This document provides in-depth, field-proven insights into the causes of racemization and offers practical, actionable solutions in a direct question-and-answer format. We will delve into the mechanistic underpinnings of stereochemical erosion and provide robust protocols to help you maintain the enantiopurity of your materials from acylation through to auxiliary cleavage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing stereocontrol in reactions involving chiral oxazolidinones.
Q1: What is racemization in the context of chiral oxazolidinone synthesis, and why is it a critical issue?
A1: In this context, racemization (or more accurately, epimerization) refers to the loss of stereochemical information at the newly formed chiral center adjacent to the acyl carbonyl group. The N-acyl oxazolidinone provides a chiral environment that directs an incoming electrophile to one face of the enolate, creating a new stereocenter with high diastereoselectivity.[3][4] If this center epimerizes, the result is a mixture of diastereomers. This is a critical issue because the primary purpose of using a chiral auxiliary is to produce a single enantiomer of the final product after cleavage.[3] The formation of the undesired diastereomer reduces the yield of the target molecule and necessitates challenging chromatographic separations.[3] In pharmaceutical development, controlling stereochemistry is paramount, as different enantiomers can have vastly different biological activities or toxicities.[5]
Q2: What is the primary chemical mechanism leading to epimerization during alkylation reactions?
A2: The primary mechanism involves the deprotonation of the α-proton (the proton on the carbon adjacent to the acyl carbonyl) to form a planar enolate intermediate.[6][7] Once this planar, achiral enolate is formed, the stereochemical information at the α-carbon is lost. While the chiral auxiliary still directs the subsequent reaction to favor one diastereomer, prolonged exposure to basic conditions, especially at elevated temperatures, can allow for repeated deprotonation and non-stereospecific reprotonation (e.g., by trace proton sources before the electrophile is added), leading to an equilibrium mixture of diastereomers.[6]
Q3: How does the choice of base and cation influence stereoselectivity and the risk of epimerization?
A3: The choice of base and its corresponding cation is critical. Strong, non-nucleophilic bases are required to ensure rapid and complete deprotonation, forming the enolate. Lithium bases like n-BuLi or lithium diisopropylamide (LDA) and sodium bases like sodium bis(trimethylsilyl)amide (NaHMDS) are common.[3][4] The cation plays a crucial role in organizing the transition state. Lithium and sodium cations can form a rigid, chelated (Z)-enolate where the cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[8][9] This chelation locks the conformation and effectively shields one face of the enolate, leading to high diastereoselectivity upon alkylation.[10] Using a weaker base or conditions that disfavor chelation can lead to incomplete enolization or the formation of less-organized enolates, increasing the risk of side reactions and reduced stereoselectivity.
Q4: Can racemization occur during the final auxiliary cleavage step?
A4: Yes, the auxiliary cleavage step is another critical point where stereochemical integrity can be lost. Vigorous hydrolytic conditions, such as refluxing in strong acid or base, can cause epimerization of the newly formed chiral center through acid- or base-catalyzed keto-enol tautomerism.[7] Therefore, mild cleavage protocols are essential. One of the most reliable methods is the use of lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) at low temperatures, which effectively cleaves the auxiliary to yield the carboxylic acid without compromising the stereocenter.[3][9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to stereochemical control.
Issue: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) Observed in Product
Your NMR or chiral HPLC analysis shows a higher-than-expected amount of the undesired diastereomer (or enantiomer after cleavage).
-
Logical Workflow for Troubleshooting Epimerization
// Alkylation Path review_base [label="Review Deprotonation Protocol"]; check_temp [label="Was temperature strictly controlled?\n(e.g., -78 °C)"]; check_time [label="Was reaction time minimized after enolate formation?"]; check_reagents [label="Were reagents (base, solvent) anhydrous and pure?"];
// Cleavage Path review_cleavage [label="Review Cleavage Conditions"]; harsh_cond [label="Were harsh acidic or basic conditions used?[7]"]; mild_cond [label="Switch to milder protocol\n(e.g., LiOH/H₂O₂ at 0 °C)[3][9]"];
// Solutions solution_base [label="Optimize Base:\n- Use strong, chelating base (LDA, NaHMDS).\n- Ensure full equivalent is active.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; solution_temp [label="Maintain low temperature throughout addition and reaction.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; solution_time [label="Add electrophile promptly after enolization and quench reaction upon completion.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; solution_reagents [label="Use freshly titrated base and anhydrous solvents.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; solution_cleavage [label="Adopt a validated mild cleavage method.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections start -> check_step; check_step -> alkylation [label="Alkylation Step"]; check_step -> cleavage [label="Cleavage Step"];
alkylation -> review_base; review_base -> check_temp -> check_time -> check_reagents;
review_base -> solution_base [style=dashed]; check_temp -> solution_temp [style=dashed]; check_time -> solution_time [style=dashed]; check_reagents -> solution_reagents [style=dashed];
cleavage -> review_cleavage; review_cleavage -> harsh_cond; harsh_cond -> mild_cond; mild_cond -> solution_cleavage [style=dashed]; }
Caption: Troubleshooting logic for addressing low stereoselectivity.
Section 3: Optimized Protocol for Stereochemical Control
This protocol details a general and robust procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, with critical steps highlighted to prevent epimerization.
Protocol 1: Diastereoselective Alkylation of (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (tetrahydrofuran) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. It is crucial to maintain this temperature to minimize side reactions and prevent enolate decomposition or epimerization.[9]
-
Enolate Formation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq) in THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes. Complete deprotonation is key; a slight excess of base ensures this.
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. The reaction is typically fast. Monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed (usually 1-2 hours), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not let the reaction stir for an unnecessarily long time after completion, as this increases the risk of epimerization.[6]
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Section 4: Data & Visual Guides
Table 1: Influence of Reaction Parameters on Stereoselectivity in Alkylation
| Parameter | Condition | Rationale for Stereocontrol | Potential Issue Leading to Racemization |
| Base Cation | Li⁺, Na⁺ | Forms a rigid, bidentate chelate with the (Z)-enolate, blocking one face.[8][9] | Weakly coordinating cations (e.g., K⁺) may form less-defined enolates, reducing selectivity. |
| Base Strength | Strong (e.g., LDA, NaHMDS) | Ensures rapid, irreversible, and complete enolate formation. | Incomplete deprotonation leaves starting material, which can complicate the reaction and purification. |
| Temperature | Low (-78 °C) | Stabilizes the chelated enolate intermediate and slows down potential epimerization pathways.[9] | Higher temperatures can provide enough energy to overcome the stereodirecting effect, leading to a mixture of diastereomers.[6] |
| Solvent | Aprotic (e.g., THF) | Solvates the cation without disrupting the crucial chelation. | Polar protic solvents (e.g., methanol) will protonate the enolate, leading to racemization.[6] |
| Reaction Time | Minimized | Reduces the time the enolate is exposed to conditions that could cause epimerization.[6] | Prolonged reaction times, especially if the electrophile is sluggish, can allow for enolate equilibration. |
-
Mechanism of Stereochemical Erosion
Caption: The key step for racemization is the formation of the planar enolate.
References
- Benchchem.
- University of Calgary.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
- Benchchem. A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
- Collum, D. B., et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society.
- Duarte, F. J. S., et al. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Myers, A. G.
- Majumdar, P., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
- Zhang, Y., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. Molecules.
- Majee, A., et al. Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products. Current Organic Synthesis.
- Urabe, H., et al. (2012). Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions. Organic & Biomolecular Chemistry.
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- 7. uwindsor.ca [uwindsor.ca]
- 8. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Stability issues of Benzyl (3-fluoro-4-morpholinophenyl)carbamate under storage
Welcome to the technical support center for Benzyl (3-fluoro-4-morpholinophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound during storage and experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your results.
Introduction to this compound Stability
This compound is a multifaceted organic compound featuring a carbamate linker, a fluorinated phenyl ring, a morpholine moiety, and a benzyl group.[1] Carbamates, in general, are considered chemically stable due to the resonance between the amide and ester functionalities.[2] However, the unique combination of functional groups in this molecule presents specific stability considerations that must be understood to prevent degradation. The primary degradation pathway for many carbamates is hydrolysis of the ester or amide linkage, a process that can be influenced by pH, temperature, and the electronic nature of substituents.[2][3]
This guide will delve into the potential stability issues you may encounter and provide practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What could be the cause?
A1: While low temperatures slow down most degradation processes, hydrolysis can still occur, especially if the sample has been exposed to moisture.[4] Carbamates are susceptible to hydrolysis, which can be catalyzed by acidic or basic residues.[2] The presence of even trace amounts of water in the storage container or absorbed by the solid material can lead to slow degradation over time. It is crucial to store the compound in a desiccated environment.[4]
Q2: How does the pH of a solution affect the stability of this compound?
A2: The carbamate linkage is most stable at a neutral pH. Under acidic or basic conditions, the rate of hydrolysis can increase significantly.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion can directly attack the carbonyl carbon. For N-aryl carbamates, an E1cB (Elimination Unimolecular conjugate Base) mechanism may also occur, where a proton is abstracted from the nitrogen, leading to the formation of an isocyanate intermediate that is then rapidly hydrolyzed.[2][5]
Q3: What is the likely impact of the fluoro and morpholino groups on the stability of the carbamate bond?
A3: The electronic properties of the substituents on the N-aryl ring play a crucial role in the stability of the carbamate.
-
Fluorine (Electron-Withdrawing Group): The fluorine atom is a strongly electron-withdrawing group by induction. This can make the carbamate nitrogen less basic and potentially influence the rate of hydrolysis. Electron-withdrawing groups on the N-aryl ring can decrease the barrier to C-N bond rotation.[6]
-
Morpholine (Electron-Donating Group): The nitrogen atom of the morpholine ring can donate electron density to the aromatic ring through resonance, acting as an electron-donating group. This can increase the electron density on the carbamate nitrogen, potentially affecting its reactivity. The morpholine moiety is often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties.[7][8][9]
The interplay of these opposing electronic effects will determine the overall susceptibility of the carbamate bond to hydrolysis.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing aromatic rings and carbamate functionalities can be susceptible to photodegradation. The benzyl group, in particular, can be photolabile.[10] It is recommended to store the compound in amber vials or otherwise protected from light to prevent the formation of photolytic degradation products. Studies on fluorinated pharmaceuticals have shown that while some fluorinated motifs are stable, others can undergo defluorination upon photolysis.[11]
Q5: Can I heat solutions of this compound? What are the risks of thermal degradation?
A5: Carbamates are generally more thermally labile than amides.[12] Heating solutions, especially for prolonged periods or at high temperatures, can lead to thermal decomposition. The potential degradation pathways could involve cleavage of the carbamate bond to form an isocyanate and benzyl alcohol, or other rearrangements. It is advisable to use the lowest effective temperature for any experimental procedures involving heating.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis of a stored sample. | Hydrolytic degradation due to moisture. | Store the compound in a desiccator over a drying agent (e.g., silica gel, anhydrous calcium sulfate). Ensure storage containers are tightly sealed.[4] |
| Rapid degradation of the compound in a buffered solution. | pH of the buffer is too acidic or too basic. | Adjust the pH of the solution to be as close to neutral (pH 7) as possible. If the experiment requires acidic or basic conditions, perform the experiment at a lower temperature and for the shortest possible duration. |
| Inconsistent results from experiments conducted on different days. | Photodegradation of the stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure of the solution to ambient light during handling. |
| Loss of compound after heating. | Thermal decomposition. | Avoid excessive heating. If heating is necessary, use a controlled temperature bath and monitor the reaction for the formation of degradation products by HPLC. |
| Unexpected reaction byproducts. | Oxidative degradation. | Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant to the formulation if compatible with the experimental setup. Store under an inert atmosphere (e.g., argon or nitrogen). |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Solid Form | In Solution |
| Temperature | 2-8 °C (Refrigerated) | -20 °C or -80 °C (Frozen) |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | Inert (e.g., Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with a solvent-resistant cap |
| Additional | Store in a desiccator | Use anhydrous solvents and prepare fresh solutions |
Protocol for Assessing Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3]
1. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection. LC-MS can be used for identification of degradation products.[10][12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) for 24 hours.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using LC-MS.[10]
Visualizing Degradation and Workflow
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the carbamate bond.
Caption: Potential hydrolytic degradation pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
References
- Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
- Substituent effects on the barrier to carbamate C–N rot
- Experimentally determined rate constants at 25 °C for the hydrolysis of phenyl N-phenylcarbamates, phenyl N-methylcarbamates and Hammett substituent constants.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. ([Link])
- Chromatographic Analysis of Insecticidal Carbamates.
- Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies. ([Link])
- Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. ([Link])
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. ([Link])
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. ([Link])
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. ([Link])
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Ch12: Substituent Effects. University of Calgary. ([Link])
- N to C Aryl Migration in Lithiated Carbamates: α-Arylation of Benzylic Alcohols.
- Thermal decomposition of aromatic compounds relevant to organic electronics under exposure to low-energy electrons.
- Any advice about the stability of ester and carbamate containing compounds?.
- Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. PMC. ([Link])
- Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances.
- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. Fuel Processing Technology. ([Link])
- Atlas of the microbial degradation of fluorin
- Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfon
- New thermal decomposition pathway for T
- Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Journal of the Chemical Society, Perkin Transactions 1. ([Link])
- Trichloroethylene metabolism by microorganisms that degrade aromatic compounds. Applied and Environmental Microbiology. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. www3.nd.edu [www3.nd.edu]
- 7. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in N-Cbz Deprotection
Welcome to the comprehensive technical support guide for the deprotection of the N-Carboxybenzyl (Cbz or Z) group. The Cbz group is a cornerstone in synthetic chemistry, particularly in peptide synthesis, valued for its stability under a range of conditions.[1][2] However, its removal can present significant challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable solutions to common issues encountered during this critical synthetic step.
The Foundation: Understanding N-Cbz Deprotection
The Cbz group is typically cleaved via hydrogenolysis, a catalytic reduction that breaks the benzylic C-O bond.[3] This process, while often straightforward, is sensitive to a variety of factors that can impede its efficiency and selectivity. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Core Mechanism: Catalytic Hydrogenolysis
The standard method for Cbz removal involves heterogeneous catalysis with palladium on carbon (Pd/C) and a hydrogen source. The reaction proceeds through the adsorption of the Cbz-protected compound and hydrogen onto the palladium surface, followed by the cleavage of the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.
Troubleshooting Guides: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing validated solutions.
Q1: My catalytic hydrogenation is sluggish or incomplete. What's going wrong?
This is one of the most common challenges in Cbz deprotection. Several factors can contribute to a stalled or slow reaction. A systematic approach is key to identifying and resolving the issue.
Potential Cause 1: Catalyst Poisoning
The palladium catalyst is highly susceptible to deactivation by various functional groups and impurities.
-
Sulfur Compounds: Thiols, thioethers, and residual sulfur-containing reagents are notorious for irreversibly poisoning palladium catalysts.[4][5]
-
Product Inhibition: The newly formed amine product can coordinate to the palladium surface, inhibiting further catalytic activity.[4][6][7]
Solutions:
-
Substrate Purity: Ensure the starting material is meticulously purified to remove any sulfur-containing contaminants.
-
Product Protonation: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the product amine, reducing its ability to coordinate with and inhibit the catalyst.[4][6]
-
Alternative Methods: If the substrate inherently contains sulfur (e.g., in methionine or cysteine residues), catalytic hydrogenolysis is often unsuitable. Consider alternative deprotection methods that are not susceptible to sulfur poisoning.[8]
Potential Cause 2: Poor Catalyst Activity or Quality
The effectiveness of Pd/C can vary significantly between batches and diminishes with age and improper storage.
Solutions:
-
Use Fresh Catalyst: Always use a fresh, high-quality batch of Pd/C. If a reaction is failing, one of the first troubleshooting steps should be to try a new bottle of catalyst.[4]
-
Increase Catalyst Loading: While typical loadings are 5-10 mol%, increasing the loading to 10-20 mol% can sometimes overcome sluggishness.[6]
-
Consider Pearlman's Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be effective for more challenging deprotections.[4]
Potential Cause 3: Insufficient Hydrogen Availability
For the reaction to proceed, there must be an adequate supply of hydrogen at the catalyst surface.
Solutions:
-
Increase Hydrogen Pressure: Atmospheric pressure (using a balloon) may not be sufficient for difficult substrates.[4][6] Employing a hydrogenation apparatus to increase the pressure to 50 psi or higher can significantly accelerate the reaction rate.[6][9]
-
Improve Agitation: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in constant contact.[4][6] Use a robust stir bar and a stir plate capable of vigorous agitation.
Workflow for Troubleshooting Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Q2: I'm observing side reactions and the reduction of other functional groups. How can I improve selectivity?
A significant challenge with catalytic hydrogenation is its potential to reduce other sensitive functional groups within the molecule.
Commonly Reduced Functional Groups:
-
Alkenes and Alkynes
-
Nitro Groups
-
Aryl Halides (I > Br > Cl)
-
Benzyl ethers (O-Bn)
Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This method often provides superior selectivity.[4] Instead of pressurized hydrogen gas, a hydrogen donor is used in situ. Common donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[3][4][10][11] CTH can often selectively remove a Cbz group in the presence of other reducible moieties.[12]
-
Alternative Chemical Methods: When hydrogenation is not viable due to a lack of selectivity, other chemical methods should be employed.
-
Acidic Cleavage: Strong acids can cleave the Cbz group. A common reagent is HBr in acetic acid.[2] While effective, this method is harsh and not suitable for acid-labile substrates.
-
Lewis Acid-Mediated Deprotection: Milder conditions can be achieved using Lewis acids. A recently developed system is AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has shown good functional group tolerance.[2][13]
-
Nucleophilic Cleavage: For substrates with functionalities sensitive to both reduction and acid, a nucleophilic approach can be used. For example, 2-mercaptoethanol in the presence of a base can deprotect Cbz groups.[6][13]
-
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate Cbz deprotection method.
Q3: My reaction is complete, but I'm getting an unexpected N-benzyl side product. Why?
This side reaction can occur under conditions of insufficient hydrogen. The initially formed carbamic acid intermediate can decarboxylate to the amine, which can then be reductively alkylated by the toluene byproduct.
Solution:
-
Ensure Sufficient Hydrogen Source: This issue is more prevalent when the hydrogen supply is limited.[2] When using catalytic transfer hydrogenation, ensure an adequate excess of the hydrogen donor is used. For reactions with H₂ gas, ensure the system is well-sealed and a positive pressure of hydrogen is maintained throughout the reaction.[2]
Data Summary: Comparison of Deprotection Methods
The following table summarizes typical conditions for various Cbz deprotection methods. Note that optimal conditions are substrate-dependent and require empirical validation.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1 atm to high pressure), 5-10% Pd/C, in MeOH, EtOH, or EtOAc | Clean byproducts (toluene, CO₂), high yielding | Susceptible to catalyst poisoning, can reduce other functional groups |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate or formic acid, Pd/C, in MeOH or EtOH | Often more selective, avoids pressurized H₂ | Requires removal of donor byproducts |
| Acidic Cleavage | 33% HBr in Acetic Acid | Fast, effective for sulfur-containing substrates | Harsh conditions, not suitable for acid-labile groups |
| Lewis Acid Cleavage | AlCl₃, in HFIP | Milder than strong Brønsted acids, good functional group tolerance | Requires specific fluorinated solvent, careful quenching |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMAc | Orthogonal to hydrogenation and acidolysis | Requires heating, potential for side reactions with electrophiles |
Experimental Protocols
General Protocol for Catalytic Hydrogenolysis (H₂ Gas)
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[4]
-
Catalyst Addition: Add 10% Pd/C (5-10% by weight relative to the substrate).
-
Hydrogenation: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[4] Place the mixture under a hydrogen atmosphere (either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures).[4]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
General Protocol for Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Setup: To a solution of the Cbz-protected starting material in methanol or ethanol, add 10% Pd/C (10-20% w/w).
-
Reagent Addition: Add ammonium formate (3-5 equivalents) in portions to control the initial effervescence.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS.
-
Work-up: Filter the reaction through Celite® to remove the catalyst and wash the filter cake with the solvent. The filtrate can then be concentrated and purified.
General Protocol for Acid-Catalyzed Deprotection (HBr in Acetic Acid)
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of glacial acetic acid.[4]
-
Reagent Addition: Add a 33% (w/w) solution of HBr in acetic acid (2-5 equivalents).[4]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few minutes to a couple of hours. Monitor by TLC or LC-MS.[4][6]
-
Work-up: Upon completion, precipitate the product amine salt by adding a large volume of cold diethyl ether.[4] Collect the solid by filtration.
Frequently Asked Questions (FAQs)
Q: Can I use other catalysts besides Pd/C? A: Yes, while Pd/C is the most common, other catalysts like Pd/Al₂O₃ or Pd/CaCO₃ (Lindlar's catalyst) can be used, although they may exhibit lower activity due to a smaller surface area.[5] Pearlman's catalyst, Pd(OH)₂/C, is a more active alternative.[4]
Q: My substrate is not soluble in typical hydrogenation solvents like methanol or ethanol. What should I use? A: Solvents like THF, 1,4-dioxane, or ethyl acetate can be used.[14] Sometimes, adding a co-solvent like acetic acid can improve solubility and aid the reaction by preventing product inhibition.
Q: How do I know if my catalyst is poisoned? A: A key indicator is a reaction that starts but does not proceed to completion, even with extended reaction times or additional hydrogen. If adding a fresh batch of catalyst restarts the reaction, poisoning is a likely cause.
Q: Is it possible to regenerate a poisoned Pd/C catalyst? A: While regeneration is possible, it is often not practical or effective in a standard research lab setting. For consistent results, it is highly recommended to use a fresh catalyst for each reaction, especially when troubleshooting.[5]
Q: Can Cbz deprotection be performed under basic conditions? A: Generally, the Cbz group is stable to basic conditions.[1] However, under specific circumstances, such as with certain heterocyclic compounds, removal with lower alcohols has been reported.[2][15] This is not a general method.
References
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Li, J., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7).
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
- D'Angeli, F., et al. (2004). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate.
- Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2244-2251.
- Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
- ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
- Lelièvre, D., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications.
- Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst.
- Serra, H. O., & Bucher, C. (2007). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate.
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
- Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567-580.
- Kabalka, G. W., et al. (2019). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. NIH.
- Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. eurekaselect.com [eurekaselect.com]
Technical Support Center: Overcoming Poor Solubility of Carbamate Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of carbamate intermediates in reaction solvents. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed, effective decisions in the lab.
Part 1: Understanding the Problem - Core Principles & FAQs
Carbamate intermediates, especially those with protecting groups like Boc, Cbz, and Fmoc, are notorious for their challenging solubility profiles.[1][2] Understanding the root cause is the first step toward a rational solution.
Q1: Why are my carbamate intermediates so often poorly soluble?
A1: The poor solubility of carbamate intermediates stems from a combination of their structural and electronic properties. The carbamate functional group itself is a hybrid of an amide and an ester, leading to a unique polarity and a high propensity for hydrogen bonding.[3]
-
Amide Resonance and Rigidity: The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond significant double-bond character.[4] This resonance restricts rotation, making the molecule more rigid and planar, which can favor efficient packing into a stable, less soluble crystal lattice.
-
Hydrogen Bonding: The N-H proton on a primary or secondary carbamate is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor.[4] This allows carbamate molecules to form strong intermolecular hydrogen-bonded networks, increasing the energy required to dissolve them in a solvent.
-
Influence of Protecting Groups: Large, bulky protecting groups significantly influence the overall polarity and shape of the molecule.
-
Boc (tert-butyloxycarbonyl): The bulky, nonpolar tert-butyl group generally increases the molecule's lipophilicity, which can decrease solubility in polar solvents.[5]
-
Cbz (Carboxybenzyl): The aromatic benzyl group can lead to π-stacking interactions between molecules, contributing to crystal lattice stability and lower solubility.
-
Fmoc (9-Fluorenylmethoxycarbonyl): This is a very large, planar, and aromatic group that can lead to significant π-stacking and insolubility, especially in non-aromatic solvents.[6]
-
Q2: Does the synthetic route used to form the carbamate affect its solubility?
A2: Yes, indirectly. The reaction conditions and byproducts can influence the physical form and purity of the isolated intermediate. For instance, a reaction that produces the carbamate as a fine, crystalline precipitate may yield a product that is harder to redissolve than one isolated by extraction and solvent evaporation, which might initially be amorphous. Traditional methods using reagents like alkyl chloroformates can sometimes require excess base, and the resulting salts can complicate purification and affect the final product's characteristics.[1]
Q3: My starting amine is perfectly soluble, but the Boc-protected product crashes out of solution. Is this normal?
A3: This is a very common scenario. The addition of the large, nonpolar Boc group drastically changes the molecule's physical properties.[5] While the parent amine may have been soluble due to its polarity and ability to hydrogen bond with the solvent, the Boc-protected carbamate has a different balance of polar and nonpolar regions. This shift in overall polarity often leads to insolubility in the original reaction solvent. The formation of Boc-protected amines is typically conducted using di-tert-butyl dicarbonate (Boc₂O) and a base, and the resulting carbamate's solubility profile is fundamentally different from the starting amine.[7]
Part 2: Troubleshooting Guide - Strategies and Solutions
When an intermediate precipitates unexpectedly or fails to dissolve, a systematic approach is crucial. The following Q&A guide provides actionable strategies to overcome these challenges.
Solvent Selection & Screening
Q4: My carbamate intermediate is insoluble in my current reaction solvent. What is the first thing I should do?
A4: The first and most critical step is to perform a systematic solvent screening. Do not rely on trial-and-error with just one or two alternatives. A solubility screen will provide a clear picture of your intermediate's behavior across a range of solvent polarities and types. Often, a small amount of solubility is sufficient for a reaction to proceed, as the dissolved material reacts and more solid dissolves to maintain equilibrium, following Le Châtelier's principle.[8]
A good starting point includes a selection of aprotic polar solvents, ethers, and hydrocarbons.
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High-boiling, polar aprotic; excellent for many polar organics.[9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very high-boiling, highly polar aprotic; can dissolve many "brick dust" compounds.[8][9] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | High-boiling, polar aprotic; similar to DMF but with a higher boiling point.[8] |
| Acetonitrile (ACN) | 5.8 | 82 | Polar aprotic; lower boiling point, useful for easier removal. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Common ether; good general-purpose solvent.[10] |
| 2-Methyl-THF (2-MeTHF) | 3.0 | 80 | Greener alternative to THF with a higher boiling point.[10] |
| Dichloromethane (DCM) | 3.1 | 40 | Common chlorinated solvent; often used for Boc deprotection with TFA.[10] |
| Toluene | 2.4 | 111 | Aromatic hydrocarbon; useful for less polar intermediates. |
| Dioxane | 4.8 | 101 | Cyclic ether; often used in aqueous mixtures for Boc protection.[11] |
Q5: Are there any "go-to" solvents for carbamate chemistry?
A5: While every compound is unique, highly polar aprotic solvents like DMF, DMSO, and NMP are excellent starting points for dissolving stubborn carbamate intermediates.[8][9] Their strong dipole moments are effective at disrupting the intermolecular hydrogen bonds that hold the crystal lattice together. Ethers like THF and 2-MeTHF are also very common and effective for a wide range of carbamates.[10]
The Role of Temperature
Q6: Can I simply heat the reaction to force my intermediate to dissolve?
A6: Increasing the temperature is a valid and common strategy to increase solubility.[8] However, it must be approached with caution. You must consider the thermal stability of your substrate and reagents.
-
Benefit: Increased kinetic energy helps overcome the lattice energy of the solid, leading to higher solubility.[12]
-
Risk (Especially for Boc-protected intermediates): The Boc group is known to be thermally labile. Heating, especially in certain solvents like methanol or trifluoroethanol (TFE), can cause premature deprotection, leading to unwanted side reactions.[13] Studies have shown that thermal N-Boc deprotection can occur in flow chemistry setups at temperatures ranging from 150-240 °C, depending on the substrate and solvent.[13]
-
Risk (General): Higher temperatures can accelerate decomposition pathways or side reactions, reducing the overall yield and purity of your desired product.
Recommendation: Before heating a reaction, run a small-scale stability test. Dissolve or suspend your intermediate in the chosen solvent, heat it to the target temperature for the planned reaction time, and then analyze the sample (e.g., by LCMS or TLC) to check for degradation or deprotection.
Co-solvents and Additives
Q7: My intermediate is sparingly soluble in my ideal solvent. How can a co-solvent help?
A7: A co-solvent is a water-miscible or solvent-miscible organic solvent added in a small or moderate amount to the primary solvent to enhance the solubility of a solute.[14][15] Co-solvents work by altering the bulk properties of the primary solvent, creating a micro-environment around the solute that is more favorable for dissolution. For example, adding a more polar solvent like methanol to a less polar one like dichloromethane can disrupt hydrogen bonding, while adding a less polar solvent to a polar one can better solvate nonpolar regions of the molecule.[15][16]
Common Co-solvent Systems:
-
Toluene/Ethanol
-
Dichloromethane/Methanol
-
THF/Acetonitrile
-
Dioxane/Water (often used for the protection step itself)[11]
Q8: My intermediate has an acidic proton (e.g., a carboxylic acid). Can I use additives to improve solubility?
A8: Absolutely. If your carbamate intermediate also contains an acidic functional group, adding a base can deprotonate it to form a salt. This salt is often significantly more soluble in polar organic solvents than the neutral parent molecule.
For example, in an amide coupling reaction, a common strategy is to suspend the insoluble carboxylic acid intermediate and then add a tertiary amine base like triethylamine (TEA) or Hünig's base (DIPEA).[8] The formation of the ammonium carboxylate salt in situ often brings the material into solution, allowing the coupling reagents (e.g., HATU, EDCI) to react efficiently.[8]
Process & Engineering Solutions
Q9: What can I do if my intermediate is truly "brick dust" and remains a slurry even after trying different solvents and temperatures?
A9: In cases of extreme insolubility, you may need to employ process-based solutions.
-
Run the Reaction as a Slurry: As long as there is some minimal solubility, the reaction can often still proceed. The small amount of dissolved intermediate reacts, and more solid dissolves to replace it, driving the reaction to completion. This requires efficient stirring to ensure good mass transfer between the solid and liquid phases.[8]
-
Use Sonication: Applying ultrasonic energy can help break down the solid particles and accelerate the dissolution process.[17] This is particularly useful for getting a reaction started. An ultrasonic bath is a simple way to apply this technique.
-
Change the Protecting Group: If you are early in a synthetic sequence, consider if a different N-protecting group might offer a better solubility profile for downstream steps.
-
Continuous Flow Chemistry: In a flow reactor, the small reactor volume and excellent heat/mass transfer can sometimes manage slurries more effectively than in a batch reactor. Thermal deprotection of Boc groups, for instance, has been successfully demonstrated in flow systems.[13]
Part 3: Diagrams & Visual Workflows
Decision Workflow for Solubility Issues
The following diagram outlines a logical progression for troubleshooting the poor solubility of a carbamate intermediate.
Caption: A decision tree for troubleshooting poor carbamate solubility.
Mechanism of Co-Solvency
This diagram illustrates how a co-solvent mixture creates a more favorable environment for a partially polar carbamate intermediate.
Caption: Co-solvents modify the solvent bulk to better solvate intermediates.
Part 4: Experimental Protocols
Protocol 1: Systematic Qualitative Solubility Screening
This protocol provides a rapid method to assess the solubility of your carbamate intermediate in a range of solvents.
Materials:
-
Your carbamate intermediate (solid)
-
A selection of solvents (see Table 1)
-
Small vials or test tubes (e.g., 1 mL)
-
Vortex mixer
Procedure:
-
Preparation: Aliquot a small, consistent amount of your solid intermediate (e.g., 2-5 mg) into each labeled vial. It is important that the amount is visually similar in each vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Agitation: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background. Record your observation using one of the following categories:
-
Freely Soluble: The solid dissolves completely, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved. The solution may be hazy.
-
Insoluble: Little to no solid dissolves.
-
-
Repeat: Repeat steps 2-4 for each solvent in your screening panel.
-
Analysis: Compile your results in a table to identify the most promising solvent(s) to move forward with for your reaction.
Protocol 2: Setting Up a Reaction with a Co-Solvent
This protocol describes how to set up a reaction when a co-solvent is required to dissolve the starting material.
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add your poorly soluble carbamate intermediate.
-
Primary Solvent Addition: Add the primary solvent in which the intermediate is sparingly soluble but in which the reaction is known to perform well.
-
Initiate Stirring: Begin stirring the suspension.
-
Co-solvent Titration: Slowly add the co-solvent (the one identified to improve solubility) dropwise to the stirring suspension.
-
Monitor Dissolution: Continue adding the co-solvent until the solid fully dissolves. Crucially, record the volume of each solvent used. This gives you the optimal solvent ratio for future experiments. Note: Use the minimum amount of co-solvent necessary to achieve a homogenous solution to keep the reactant concentration high.
-
Reagent Addition: Once the solution is homogenous, add the other reagents as required by your reaction procedure.
-
Reaction: Proceed with the reaction under the desired conditions (e.g., heating, cooling).
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Reddit r/Chempros. (2023). Reaction intermediate being poorly soluble - any workarounds?. Reddit. [Link]
- Dell’Amico, D. B., et al. (2017).
- Master Organic Chemistry. (2018).
- Aresta, M., et al. (2003). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
- Thompson, C. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Wikipedia. Urea. Wikipedia. [Link]
- Madunić, J. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
- Wikipedia.
- ResearchGate. (2015). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions.
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- ResearchGate. (2015). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME.
- Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]
- ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. [Link]
- Solubility of Things.
- Wikipedia. Cosolvent. Wikipedia. [Link]
- ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. American Chemical Society. [Link]
- PMC - PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
- ACS Publications. (2022). Solvation Effects in Organic Chemistry. American Chemical Society. [Link]
- ResearchGate. (2007). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- PMC - NIH. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH. [Link]
- Cedarville Digital Commons. (2015).
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
- Int J Pharm Chem Anal. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
- ResearchGate. (2004). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- ACS Publications. (2023). Solvent Effect on the Chemical Equilibrium of Ammonium Carbamate for Chemical Heat Pump. Industrial & Engineering Chemistry Research. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. solubilityofthings.com [solubilityofthings.com]
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- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Carbamate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing reaction exotherms during the large-scale synthesis of carbamates. This document offers troubleshooting guidance and frequently asked questions to ensure procedural safety and optimal reaction outcomes.
Section 1: Fundamental Principles of Carbamate Synthesis Exotherms
Q1: Why is managing exotherms critical in large-scale carbamate synthesis?
A1: Carbamate synthesis, particularly from isocyanates and alcohols, is often a highly exothermic reaction.[1][2] As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, which significantly limits heat dissipation.[3] Failure to adequately manage the heat generated can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[4][5] A thermal runaway can result in side reactions, product degradation, and, in severe cases, reactor failure and explosions.[6]
Q2: What are the primary sources of heat generation in common carbamate synthesis routes?
A2: The primary exothermic step in many common carbamate syntheses is the formation of the carbamate bond itself. Key exothermic routes include:
-
Reaction of Isocyanates with Alcohols: This is a rapid and highly exothermic reaction where the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate.[1][7]
-
From Amines and Carbon Dioxide (via Ammonium Carbamate): The initial reaction between ammonia (or an amine) and carbon dioxide to form ammonium carbamate is a fast and highly exothermic process.[8][9][10] The subsequent dehydration to urea (a related compound) is endothermic, but the overall process is exothermic.[9]
-
Hofmann, Curtius, and Lossen Rearrangements: These rearrangements form an isocyanate intermediate, which is then trapped by an alcohol.[11][12] The rearrangement step itself can be exothermic, and the subsequent reaction of the isocyanate is highly exothermic.
Section 2: Troubleshooting Guide for Exotherm Management
This section provides practical, step-by-step guidance for addressing specific issues that may arise during your experiments.
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Q3: My reactor temperature is rising much faster than predicted during the addition of the isocyanate. What should I do immediately, and what are the likely causes?
A3: Immediate Actions:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.[13]
-
Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at maximum capacity.
-
Monitor Temperature and Pressure Closely: Keep a vigilant watch on the reactor's temperature and pressure readings.
-
Prepare for Emergency Procedures: Be ready to implement your laboratory's emergency shutdown procedures if the temperature continues to rise uncontrollably.[14]
Likely Causes and Long-Term Solutions:
-
Incorrect Reagent Addition Rate: The addition rate may be too high for the reactor's heat removal capacity.
-
Solution: Reduce the addition rate. For highly exothermic reactions, a slow, dropwise addition is recommended.[13]
-
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Solution: Before scaling up, perform a thorough heat transfer calculation to ensure your cooling system is adequate.[4] Consider upgrading your cooling system or using a more efficient heat transfer fluid.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is proceeding much faster.[15]
-
Solution: Ensure the agitator is properly designed and operating at a speed that provides sufficient mixing for the reaction volume.
-
-
Incorrect Reaction Concentration: A more concentrated reaction will generate heat more rapidly.
-
Solution: Consider diluting the reaction mixture to provide a larger thermal mass to absorb the heat of reaction.[15]
-
Scenario 2: Temperature Spike After a Period of No Apparent Reaction
Q4: I've been adding my alcohol to the isocyanate, and the temperature remained stable, but now it's suddenly spiking. What is happening and how can I prevent this?
A4: This phenomenon is often due to an "induction period" followed by a rapid, uncontrolled reaction.
Explanation:
An induction period can occur if the initial reaction is slow to start, leading to an accumulation of unreacted reagents. Once the reaction initiates, the large amount of accumulated reactants reacts very quickly, releasing a burst of energy that can overwhelm the cooling system.
Prevention Strategies:
-
Initial "Priming" of the Reaction: Add a small amount of one reagent to the other and wait for the exotherm to begin before starting the continuous addition. This ensures the reaction is active before adding the bulk of the reagents.
-
Controlled Heating to Initiate: For reactions with a known activation energy, gentle heating at the beginning can help to initiate the reaction in a controlled manner before starting the main reagent feed.
-
Use of a Catalyst: A suitable catalyst can lower the activation energy and provide a more controlled reaction initiation. For some carbamate syntheses, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.[1]
Experimental Protocol: Small-Scale Calorimetry for Safe Scale-Up
Reaction calorimetry is an essential tool for understanding the thermal hazards of a reaction before scaling up.[16]
Objective: To determine the heat of reaction and the maximum adiabatic temperature rise.
Materials:
-
Reaction calorimeter (e.g., RC1, Mettler-Toledo)
-
Reactants and solvents for the carbamate synthesis
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient.
-
Charge the Reactor: Add the initial reactants and solvent to the calorimeter vessel.
-
Establish a Stable Baseline: Stir the mixture at the desired reaction temperature until a stable baseline heat flow is observed.
-
Controlled Addition: Add the second reactant at a slow, controlled rate, mimicking the planned addition profile for the large-scale reaction.
-
Monitor Heat Flow: The calorimeter will measure the heat flow in real-time.
-
Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. Use this data to calculate the maximum adiabatic temperature rise.[17][18][19]
Visualization: Decision Workflow for Managing a Temperature Excursion
Caption: Decision workflow for managing a temperature excursion.
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the key parameters to monitor during a large-scale exothermic carbamate synthesis?
A5: Continuous monitoring of the following parameters is crucial:
-
Internal Reactor Temperature: This is the most critical parameter. Use multiple temperature probes if possible to detect hot spots.[20][21]
-
Jacket Inlet and Outlet Temperatures: This helps to assess the efficiency of the cooling system.
-
Reagent Addition Rate: Ensure this is accurately controlled and monitored.
-
Agitator Speed and Power Draw: Changes in power draw can indicate changes in viscosity, which may affect mixing and heat transfer.
-
Reactor Pressure: A rise in pressure can indicate boiling of the solvent or gas evolution from side reactions.
Q6: How can I improve heat transfer in my reactor?
A6:
-
Maximize Heat Transfer Area: Use a reactor with a high surface area to volume ratio, such as a jacketed reactor with internal cooling coils.[22]
-
Optimize Agitation: Vigorous agitation improves the heat transfer from the bulk of the reaction mixture to the reactor walls.
-
Select an Appropriate Heat Transfer Fluid: Use a fluid with a high heat capacity and low viscosity for efficient heat removal.
-
Consider a Continuous Flow Reactor: For highly exothermic reactions, a continuous flow reactor offers superior heat transfer and safety due to the very small reaction volume at any given time.[23]
Q7: Are there any non-invasive methods for monitoring reactor temperature?
A7: Yes, non-invasive techniques are being developed to avoid the challenges associated with inserting probes into a reactor. These include:
-
Infrared (IR) Thermography: Can measure the external surface temperature of the reactor.[20]
-
Ultrasound Transducers: Can be used to measure the temperature inside a stainless-steel tank.[24]
-
Electrical Capacitance Tomography (ECT): This method can be used to monitor the temperature distribution inside fixed-bed reactors.[25]
Q8: What are the essential components of an emergency plan for a thermal runaway?
A8: A robust emergency plan should include:
-
Emergency Shutdown Procedures: A clear, step-by-step guide for safely stopping the reaction.[14]
-
Quenching System: A pre-determined method for rapidly stopping the reaction, such as the addition of a chemical inhibitor or a cold, inert solvent.
-
Pressure Relief System: A properly sized rupture disc or relief valve to safely vent excess pressure.
-
Containment: The reactor should be in a designated area with secondary containment to manage any potential spills.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.
Visualization: Heat Management in a Jacketed Reactor
Sources
- 1. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. monash.edu [monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fauske.com [fauske.com]
- 5. icheme.org [icheme.org]
- 6. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ureaknowhow.com [ureaknowhow.com]
- 10. Urea - Wikipedia [en.wikipedia.org]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 13. labproinc.com [labproinc.com]
- 14. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. CH362: Calorimetry [sites.science.oregonstate.edu]
- 20. zeroinstrument.com [zeroinstrument.com]
- 21. Temperature Controlled Reactor - Analytical Sales and Services, Inc. [analytical-sales.com]
- 22. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 23. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 24. Innovative Non-Invasive and Non-Intrusive Precision Thermometry in Stainless-Steel Tanks Using Ultrasound Transducers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the unique challenges posed by organofluorine compounds in column chromatography. Instead of a generic protocol, we will explore the underlying principles and address specific, field-tested troubleshooting scenarios in a direct question-and-answer format.
Section 1: Frequently Asked Questions - The "Why" Behind Fluorine's Unique Behavior
This section addresses the fundamental principles that govern the chromatographic behavior of fluorinated molecules. Understanding these concepts is the first step toward developing robust purification methods.
Q1: How does adding fluorine to my organic molecule affect its polarity and chromatographic behavior?
A: The effect of fluorine is complex and often counterintuitive. While the carbon-fluorine (C-F) bond is highly polar due to fluorine's extreme electronegativity, the overall impact on molecular polarity is not straightforward.[1]
-
Localized Polarity vs. Overall Lipophilicity: A single trifluoromethyl (-CF₃) group can increase a molecule's overall lipophilicity (making it less polar in the traditional sense) because the fluorine atoms are poor hydrogen bond acceptors. However, monofluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups can introduce a significant polar aspect, sometimes leading to a decrease in lipophilicity compared to a standard methyl group.[2]
-
Unique Interactions: Fluorinated segments of a molecule can engage in "fluorous-fluorous" interactions and have a strong affinity for other fluorinated materials.[3] They also exhibit different dipole-dipole and π-π interactions compared to their non-fluorinated analogs, which can be exploited for separation.[4] This dual nature means that predicting elution order based solely on simple "polarity" rules can be misleading.
Q2: What are the main types of stationary phases for purifying fluorinated compounds, and when should I use them?
A: Your choice of stationary phase is the most critical parameter for a successful separation. While standard phases are often sufficient, specialized fluorinated phases provide an orthogonal separation mechanism that can resolve otherwise inseparable mixtures.[5][6]
-
Standard Phases (Silica Gel, C8/C18): These are the first-line choices. Normal-phase silica gel is used for moderately polar compounds, while reversed-phase C8 or C18 columns are workhorses for a wide range of less polar to moderately polar fluorinated molecules.[6][7]
-
Fluorinated Phases (PFP, TDF): These are specialty reversed-phase supports that offer alternative selectivity.[8]
-
Pentafluorophenyl (PFP): These phases are excellent for separating aromatic and halogenated compounds. They provide multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge transfer interactions.[4][6] They can often provide a different elution order compared to a C18 column, which is invaluable for difficult separations.[5][7]
-
Perfluoroalkyl (e.g., Tridecafluoro - TDF): These phases are highly selective for fluorinated compounds themselves, leveraging "fluorous-fluorous" interactions.[8] The retention of a molecule is strongly influenced by its fluorine content; the more fluorinated the analyte, the more strongly it is retained.[8]
-
Table 1: Comparison of Common Stationary Phases
| Stationary Phase | Primary Interaction Mechanism(s) | Best Use Case for Fluorinated Compounds |
| Silica Gel | Adsorption (Polar interactions) | Purification of moderately polar, non-ionic fluorinated compounds. |
| C18 (ODS) | Hydrophobic (van der Waals) | General-purpose reversed-phase separation of a wide range of fluorinated molecules. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Charge Transfer | Separating aromatic or positional isomers, halogenated compounds, and when C18 fails to provide resolution.[6][8] |
| TDF (Tridecafluoro) | Hydrophobic, Fluorous-Fluorous | Separating mixtures of fluorinated compounds from each other or from non-fluorinated analogs.[8] |
Section 2: Experimental Workflow & Protocol Development
A systematic approach, starting with Thin-Layer Chromatography (TLC), is essential for developing a successful column chromatography method.
Q3: My fluorinated compound is not UV-active and doesn't stain with permanganate or PMA. How can I possibly develop a method using TLC?
A: This is one of the most common and frustrating challenges in organofluorine chemistry. Many fluorinated compounds are difficult to visualize on TLC plates because they are often UV-inactive and resistant to oxidation by common stains.[9][10]
-
Step 1: Use UV-Indicator Plates First. Always use TLC plates with a fluorescent indicator (F₂₅₄). Even if your product isn't UV-active, your starting materials or key impurities might be.[11] Tracking the disappearance of a starting material can be an effective way to monitor the reaction and purification.
-
Step 2: Try Less Common Stains. While often ineffective, p-anisaldehyde or vanillin stains can sometimes work where others fail, especially if other functional groups are present.[10]
-
Step 3: The "Co-spot" Technique. If a major impurity or the starting material is visible, you can run a "co-spot" lane on your TLC plate containing both your crude mixture and the visible compound. This can help you infer the position of your invisible product relative to the visible spot.
-
Step 4: "Blind" Column Chromatography. If all visualization methods fail, you may need to run the column "blind." In this case, you must collect many small fractions and analyze them individually using a more sensitive technique, such as ¹⁹F NMR or LC-MS, to locate your product.[12][13]
Q4: What is a robust, step-by-step protocol for setting up and running a column for a new fluorinated compound?
A: The following protocol outlines a systematic workflow from method development to execution.
-
TLC Method Development:
-
Begin with a standard binary eluent system (e.g., Hexane/Ethyl Acetate for normal-phase; Acetonitrile/Water for reversed-phase).
-
Test various ratios to find a system that gives your target compound a Retention Factor (R_f) of ~0.2-0.35 .[14][15] An ideal R_f in this range provides a good balance between resolution and run time on the column.
-
If separation is poor on standard silica, repeat the TLC screen on a reversed-phase plate (e.g., C18) or, if available, a PFP plate to assess alternative selectivity.
-
-
Column Packing (Slurry Method for Silica Gel):
-
Select a column with a diameter appropriate for your sample size.[14]
-
Place a small plug of cotton or glass wool at the bottom.[14]
-
In a separate beaker, create a slurry of silica gel in your starting, least polar eluent. Stir to remove air bubbles.[14]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure a homogenous bed. Never let the column run dry.[16]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of a suitable solvent (ideally, your mobile phase).[16] Carefully apply the solution to the top of the column bed.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[16][17] Carefully add this powder to the top of the packed column. This technique is excellent for preventing band broadening caused by strong loading solvents.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
If separation is difficult, a gradient elution is highly effective. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent.[18] This sharpens peaks and reduces run time.
-
Collect fractions and analyze them by TLC or another appropriate method (e.g., ¹⁹F NMR) to identify those containing the pure product.
-
Caption: A standard workflow for purifying organic compounds.
Section 3: Troubleshooting Guide
This section tackles specific problems encountered during the purification of fluorinated compounds.
Problem: Poor Separation or Co-elution
Q5: My fluorinated product is co-eluting with a non-fluorinated impurity on a C18 column. What is the most effective strategy to resolve them?
A: This is a classic scenario where exploiting fluorine's unique properties is essential.
-
Strategy 1: Switch to an Orthogonal Stationary Phase. This is the most powerful solution. A Pentafluorophenyl (PFP) column is the ideal next choice. The PFP phase interacts differently with your molecules, often changing or even reversing the elution order, which can turn a co-eluting pair into a baseline-separated one.[4][5]
-
Strategy 2: Change the Organic Modifier. If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different strengths and interactions with both the analyte and the stationary phase, which can significantly alter selectivity.[19]
-
Strategy 3: Use a Fluorinated Eluent. For highly fluorinated compounds, pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can induce a "fluorous" separation mode.[20][21] This "hetero-pairing" can achieve separation based on the molecule's overall fluorine percentage (F%).[20][21]
-
Strategy 4: Adjust Temperature. Increasing the column temperature can sometimes improve separation, especially when dealing with fluorinated compounds whose interactions can be temperature-sensitive.[20][21]
Caption: Decision tree for improving poor separation.
Problem: Low Recovery or Peak Tailing
Q6: I'm getting very low recovery of my fluorinated aromatic compound, and the peaks are tailing badly on silica gel. What's happening?
A: This strongly suggests an undesirable secondary interaction between your compound and the stationary phase, a common issue with silica.
-
Cause: The likely culprit is the interaction of your compound with acidic silanol groups (Si-OH) on the surface of the silica gel.[19] If your fluorinated compound has basic nitrogen atoms or other groups that can be protonated, this interaction can be very strong, leading to irreversible binding (low recovery) and tailing.
-
Solution 1: Add a Mobile Phase Modifier.
-
For acidic or neutral compounds: Add a small amount (0.1-1% ) of a weak acid like acetic acid or formic acid to your eluent. This suppresses the ionization of silanol groups and improves peak shape.[19]
-
For basic compounds: Add a small amount (0.1-1% ) of a weak base like triethylamine (TEA) or pyridine to the eluent. TEA will compete with your compound for the active silanol sites, preventing strong binding and tailing.[18]
-
-
Solution 2: Use a Deactivated Stationary Phase. You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[18] Alternatively, for reversed-phase, using a high-quality, "end-capped" C18 column minimizes the number of free silanol groups available for interaction.[19]
-
Solution 3: Switch to a More Inert Stationary Phase. If the problem persists, consider using a more inert stationary phase like alumina, which has different surface properties than silica.[22]
Section 4: Post-Purification Analysis
Confirming the identity and purity of your final compound is the last critical step. For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful tool.
Q7: Why is ¹⁹F NMR so useful for analyzing my purified fractions?
A: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is perfectly suited for analyzing organofluorine compounds for several key reasons:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, and it is the only naturally occurring isotope of fluorine.[23] This means you can get a strong signal from a small amount of material.
-
No Background Signal: Unlike ¹H NMR where solvent or grease impurities are a constant concern, there are virtually no naturally occurring fluorinated compounds to create background signals.[12][24] This results in exceptionally clean spectra, making it easy to spot even tiny impurities.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~800 ppm), which is much larger than for ¹H NMR.[23] This leads to excellent signal dispersion, meaning that fluorine atoms in slightly different chemical environments will have clearly distinct and well-resolved peaks. This makes it an excellent tool for assessing purity and identifying isomers.[25]
-
Quantitative Accuracy: With proper setup, ¹⁹F NMR can be used for highly accurate quantitative analysis to determine the purity of fluorinated compounds, sometimes even without a reference standard of the target analyte.[26]
You can often screen column fractions directly by taking a quick ¹⁹F NMR spectrum of a small aliquot, providing unambiguous confirmation of which fractions contain your desired product.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Working with fluorin
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Are there TLC stains that work with fluoride or organofluorine compounds?. brainly.com.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- NMR | Speeding Fluorine Analysis. Oxford Instruments.
- 19F-centred NMR analysis of mono-fluorin
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Halogenated Molecule Sticking to Column.
- On the polarity of partially fluorinated methyl groups.
- TLC Visualiz
- Technical Support Center: Column Chromatography of Fluorin
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Are there TLC stains for organo fluor compounds or anorg.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Column chrom
- Is f-cl polar or nonpolar?. Guidechem.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- How To Choose The Best Eluent For Thin Layer Chrom
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- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
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- 9. brainly.com [brainly.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. chromtech.com [chromtech.com]
- 18. Purification [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chromatography [chem.rochester.edu]
- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 25. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 26. acgpubs.org [acgpubs.org]
Troubleshooting guide for carbamate synthesis.
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of carbamate compounds. Carbamates are crucial structural motifs in pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1] However, their synthesis is often plagued by issues such as low yields, competing side reactions, and purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical, field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering causal explanations and actionable solutions.
Problem 1: Low or No Yield of Carbamate
Q: My carbamate synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
A: A low or non-existent yield is a common but solvable issue that typically points to problems with reagents, reaction conditions, or competing pathways. A systematic check is the most effective approach.[2]
1. Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: The most frequent culprit is the presence of water. Isocyanates, chloroformates, and other activated carbonyl sources are highly susceptible to hydrolysis.[2] Water will react with an isocyanate to form an unstable carbamic acid, which rapidly decomposes into an amine and CO₂, consuming your starting material and introducing potential side reactions.[2]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).[3] Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Purity: Ensure the purity of your alcohol/amine and isocyanate/carbonyl source. Isocyanates can dimerize or trimerize upon storage, and chloroformates can decompose.
-
Solution: Use freshly opened reagents or purify them before use (e.g., distillation of liquid reagents). Verify purity by NMR or other appropriate analytical methods.
-
2. Reaction Conditions:
-
Temperature: Carbamate formation is an exothermic reaction. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or heating to overcome activation barriers, especially with less reactive alcohols or amines.
-
Solution: Start the reaction at 0 °C, especially during the addition of the isocyanate, to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS. If no reaction occurs, gentle heating (e.g., 40-60 °C) may be necessary.
-
-
Solvent Choice: The solvent must be inert to the reactants. Protic solvents like alcohols are generally unsuitable unless they are the intended reactant.
-
Solution: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or toluene are standard choices. The polarity of the solvent can influence reaction rates.
-
3. Catalyst Issues (if applicable):
-
Catalyst Activity: Many carbamate syntheses are accelerated by catalysts. Basic catalysts (e.g., tertiary amines like triethylamine or DBU) or organometallic catalysts (e.g., dibutyltin dilaurate) can lose activity if improperly stored.
-
Solution: Use a fresh batch of catalyst. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the alcohol/amine sufficiently to facilitate nucleophilic attack.
-
Below is a troubleshooting workflow to diagnose yield issues:
Caption: Troubleshooting workflow for low yield issues.
Problem 2: Significant Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC or peaks in LC-MS besides my desired carbamate. What are these byproducts and how can I minimize them?
A: The high reactivity of the isocyanate functional group is a double-edged sword, leading to several common side reactions. Identifying the byproduct is key to mitigating its formation.
1. Urea Formation (from Isocyanate + Water/Amine):
-
Cause: This is the most common side reaction, occurring when the isocyanate reacts with trace water or a primary/secondary amine. The reaction with water forms an unstable carbamic acid that decarboxylates to a primary amine; this newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea.[2]
-
Minimization Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and oven-dried glassware as detailed in Problem 1.[2]
-
Order of Addition: If using a base like triethylamine, add the isocyanate slowly to the solution of the alcohol and base. This ensures the isocyanate preferentially reacts with the more nucleophilic alkoxide rather than any trace moisture.
-
2. Allophanate Formation (from Isocyanate + Carbamate):
-
Cause: The carbamate product itself has an N-H bond that can act as a nucleophile, reacting with another molecule of isocyanate, especially at elevated temperatures or in the presence of certain catalysts.
-
Minimization Strategies:
-
Temperature Control: Avoid excessive heating. Running the reaction at or below room temperature is often sufficient.
-
Stoichiometry: Avoid using a large excess of the isocyanate. A slight excess (1.05-1.1 equivalents) is often optimal.
-
3. Isocyanurate Formation (Trimerization of Isocyanate):
-
Cause: In the presence of specific catalysts (e.g., sodium methoxide, certain tertiary amines) and often at higher temperatures, isocyanates can trimerize to form a highly stable six-membered ring called an isocyanurate.
-
Minimization Strategies:
-
Catalyst Choice: Select a catalyst that favors carbamate formation over trimerization. For many applications, non-nucleophilic bases or organotin catalysts are preferred.
-
Temperature and Concentration: Keep the reaction temperature and isocyanate concentration as low as practically possible to disfavor this higher-order reaction.
-
Caption: Competing reactions in carbamate synthesis.
Problem 3: Difficulty in Product Purification
Q: I'm struggling to isolate my pure carbamate from the reaction mixture. What purification strategies are most effective?
A: Carbamate purification can be challenging due to the similar polarities of the product and potential byproducts.
1. Work-up Procedure:
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), quench any remaining isocyanate. Adding a small amount of methanol or water will convert it to a methyl carbamate or urea, which can be easier to separate.
-
Aqueous Wash: A standard aqueous work-up is often effective.
2. Chromatographic Separation:
-
Flash Column Chromatography: This is the most common method for purifying carbamates.[4]
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Degradation on Silica: Some carbamates, particularly those with sensitive functional groups like tert-butyl carbamates (Boc-groups), can be susceptible to degradation on acidic silica gel. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%).
-
3. Recrystallization:
-
If your carbamate product is a solid, recrystallization is an excellent method for achieving high purity.[4] The key is finding a suitable solvent system where the carbamate is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[4]
| Purification Method | Best For | Key Considerations |
| Aqueous Extraction | Removing ionic impurities (catalysts, salts). | Ensure the carbamate is stable to acidic/basic conditions.[4] |
| Column Chromatography | Separating non-polar byproducts (e.g., ureas) and unreacted starting materials. | Potential for degradation on silica gel; consider neutral alumina or treated silica.[4] |
| Recrystallization | Obtaining high-purity crystalline solid products. | Requires screening for an appropriate solvent system.[4][5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my carbamate synthesis? The choice of catalyst depends on the reactivity of your substrates. For simple, reactive alcohols and isocyanates, a catalyst may not be necessary. For less reactive substrates, a tertiary amine (e.g., triethylamine, DBU) or an organometallic catalyst (e.g., dibutyltin dilaurate) is often used. Lewis acids can also catalyze the reaction, particularly when using chloroformates.[6] It is crucial to screen catalysts as some can promote side reactions like isocyanurate formation.[7]
Q2: What are the best practices for handling isocyanates safely? Isocyanates are toxic, potent respiratory and skin sensitizers, and potential carcinogens.[8] Always handle them in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[9][11] For operations with a high risk of aerosol generation, such as spraying, a supplied-air respirator is required.[9] Have an emergency eyewash and shower readily available.
Q3: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the concentration of reactants and products over time.[12]
Q4: What are the key differences between synthesizing N-aryl and N-alkyl carbamates? Aromatic amines (anilines) are generally less nucleophilic than aliphatic (alkyl) amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[13] Consequently, reactions to form N-aryl carbamates often require more forcing conditions, such as higher temperatures or more active catalysts, compared to their N-alkyl counterparts.[13]
Key Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis from an Alcohol and Isocyanate
-
Preparation: Add the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., THF, ~0.5 M) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition (Optional): If a base catalyst is used (e.g., triethylamine, 1.1 eq.), add it to the cooled solution.
-
Isocyanate Addition: Add the isocyanate (1.05 eq.) dropwise to the stirred solution via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-12 hours).
-
Work-up: Quench the reaction with a small amount of methanol. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Preparation of Anhydrous Solvent (THF)
-
Pre-drying: Add sodium metal shavings and benzophenone to a distillation flask containing THF under an inert atmosphere.[3]
-
Reflux: Heat the solution to reflux. The solution will turn from yellow to a deep blue or purple color, indicating that the solvent is anhydrous.[3]
-
Distillation: Distill the solvent directly into a dry collection flask under an inert atmosphere. Use the freshly distilled solvent immediately for the best results.[3]
References
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- Safe Work Australia. (2020). Guide to Handling Isocyanates.
- Jeevanandam, P., & Srinivasan, S. (1999). Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes. Industrial & Engineering Chemistry Research, 38(10), 3768–3774. [Link]
- Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11, 6604-6613. [Link]
- Chen, C., et al. (2018). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. ACS Sustainable Chemistry & Engineering, 6(5), 6859–6865. [Link]
- Reddy, B. M., et al. (2007). Synthesis of Carbamates Using Yttria-Zirconia Based Lewis Acid Catalyst.
- DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- McCann, N., et al. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. The Journal of Physical Chemistry A, 113(17), 5022-5029. [Link]
- Thompson, R. J., et al. (2021). Dehydrogenative synthesis of carbamates using a pincer-supported iron catalyst. Dalton Transactions, 50(34), 11729-11738. [Link]
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Bakonyi, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47045–47054. [Link]
- Wikipedia. (n.d.). Carbamate.
- Zhang, Y., et al. (2012). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 550-553, 1030-1033. [Link]
- Google Patents. (n.d.). CN1237577A - Method for refining carbamates compound.
- Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–32. [Link]
- Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11-32. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (n.d.). Isocyanate reactions with alcohol (a) and with water (b,c).
- Canadian Science Publishing. (n.d.). Thermochemical studies of some alcohol-isocyanate reactions.
- Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
- Bakonyi, P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47045-47054. [Link]
- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. [Link]
Sources
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- 11. lakeland.com [lakeland.com]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Impact of moisture on carbamate reactions and how to mitigate it
A Senior Application Scientist's Guide to Overcoming Moisture-Related Challenges in Carbamate Reactions
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize carbamate chemistry in their work. Carbamate synthesis, particularly methods involving highly reactive isocyanate intermediates, is notoriously sensitive to moisture. Even trace amounts of water can lead to significant yield reduction, byproduct formation, and inconsistencies in product quality.
As application scientists with extensive field experience, we understand that troubleshooting these reactions requires more than just a set of instructions; it demands a deep understanding of the underlying chemical principles. This guide provides not only solutions but also the causal explanations behind them, empowering you to design robust, self-validating experimental systems.
Troubleshooting Guide: Common Issues & In-Depth Solutions
This section addresses the most frequent challenges encountered during carbamate synthesis in a direct question-and-answer format.
Q1: My reaction to form a carbamate from an isocyanate has a very low yield, and I observed gas bubbling. What is the most likely cause?
A1: The primary suspect is moisture contamination. The symptoms you've described—low yield and gas evolution—point directly to a well-known side reaction where the isocyanate starting material reacts with water instead of your intended nucleophile (e.g., an alcohol).
This reaction proceeds through a highly unfavorable pathway for your desired synthesis:
-
Reaction with Water: The isocyanate group (R-N=C=O) is highly electrophilic and reacts readily with water (H₂O).[1][2][3][4]
-
Formation of Carbamic Acid: This initial reaction forms an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas—this is the source of the bubbling you observed.[1][4]
-
Amine Formation: The decomposition also produces a primary amine (R-NH₂).[1][2]
-
Byproduct Formation: This newly formed amine is a potent nucleophile and can react with another molecule of your isocyanate starting material much faster than most alcohols. This leads to the formation of a stable, often insoluble, symmetric urea byproduct (R-NH-C(O)-NH-R).[1][3]
This cascade of reactions not only consumes two equivalents of your isocyanate for every one molecule of water but also introduces a significant impurity that can complicate purification. The generation of CO₂ gas can also lead to foaming and pressure buildup, negatively impacting the physical properties of materials like polyurethanes.[1][5]
The following diagram illustrates the destructive reaction cascade initiated by water contamination.
Caption: The competitive reaction of isocyanate with water, leading to yield loss and urea byproduct formation.
Q2: How can I effectively dry my solvents and reagents to prevent these side reactions?
A2: Implementing rigorous anhydrous techniques is non-negotiable for successful carbamate synthesis. This involves meticulous preparation of your entire reaction system—glassware, solvents, and atmosphere.
Never assume your glassware is dry. Water adsorbs onto glass surfaces from the atmosphere.
-
Protocol:
-
Clean all glassware thoroughly.
-
Place glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably, overnight.
-
Assemble the glassware (e.g., flask, condenser) while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Allow the apparatus to cool to room temperature under the inert atmosphere before adding any reagents.
-
Many common organic solvents are hygroscopic and will absorb significant amounts of water from the air. Using a solvent from a freshly opened "anhydrous" bottle is a good start, but verifying and ensuring dryness is critical for sensitive reactions.
Table 1: Recommended Drying Agents for Common Solvents in Carbamate Synthesis
| Solvent | Primary Drying Agent(s) | Notes & Cautions |
| Tetrahydrofuran (THF) | Sodium/Benzophenone, Activated 3Å Molecular Sieves, Activated Alumina | Na/benzophenone provides a visual indicator (deep blue ketyl radical) of dryness.[6][7] Molecular sieves are safer and effective but slower.[7] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀) | Distill from CaH₂ for best results.[7] P₄O₁₀ is a very aggressive drying agent but can be difficult to handle. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO), Activated 3Å or 4Å Molecular Sieves | Dry by stirring with BaO or sieves followed by distillation under reduced pressure to avoid decomposition. Store rigorously over sieves. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀) | Repeated stirring with CaH₂ followed by distillation is effective. Store over 3Å molecular sieves.[7] |
| Toluene | Sodium/Benzophenone, Calcium Hydride (CaH₂) | Easily dried over sodium wire or by refluxing over CaH₂ followed by distillation.[7] |
Source: Data compiled from various laboratory chemical resources.[6][7][8]
This is a classic method for achieving exceptionally dry ethereal solvents.
-
Pre-drying: Add sodium wire or chunks to a flask of commercial-grade THF and let it stand overnight to remove bulk water.
-
Setup: In a separate, oven-dried flask under an inert atmosphere, add fresh sodium wire or chunks.
-
Add Benzophenone: Add a small amount of benzophenone to act as an indicator.
-
Distillation: Decant the pre-dried THF into the still. Reflux the solvent. A persistent deep blue or purple color from the benzophenone ketyl radical indicates the solvent is anhydrous and oxygen-free.
-
Collection: Distill the required volume directly into your reaction flask under an inert atmosphere immediately before use.
In some systems, particularly in industrial formulations for coatings, adhesives, or sealants, adding a chemical moisture scavenger is a practical approach.[1][5] These additives react with trace moisture more rapidly than the isocyanate.
-
Additive TI (p-Toluenesulfonyl isocyanate - PTSI): Reacts with water to form toluenesulfonamide and CO₂. It is highly reactive and provides immediate dehydration.[5]
-
Additive OF (Orthoformates): Reacts more gently with water without releasing gas. It is suitable as a stabilizer for long-term dehydration.[9]
These should be used judiciously, as they can introduce other chemicals into your system. Their use is more common for ensuring the long-term stability of a formulated product rather than in delicate, multi-step organic syntheses where purification is paramount.[5][9]
Q3: I've dried my components, but I still suspect moisture ingress during the reaction. What experimental setup should I use?
A3: Maintaining an inert atmosphere throughout the experiment is crucial. Air contains ~21% oxygen and variable amounts of water vapor, both of which can be detrimental.
The goal is to create a closed system under positive pressure with a dry, inert gas like Nitrogen (N₂) or Argon (Ar).
Caption: A standard workflow for ensuring rigorous anhydrous reaction conditions.
-
Techniques for Liquid Transfer: Never pour anhydrous solvents or liquid reagents through the air. Use gas-tight syringes or a double-tipped needle (cannula) to transfer liquids from a storage vessel (like a Sure/Seal™ bottle) to your reaction flask, always under a counter-flow of inert gas.
Frequently Asked Questions (FAQs)
-
Q: What are the visual signs of a moisture-contaminated isocyanate?
-
Q: Why is my polyurethane product full of bubbles or foam?
-
Q: Are all isocyanates equally sensitive to water?
-
A: No. Aromatic isocyanates (like MDI and TDI) are generally more reactive with water than aliphatic isocyanates (like HDI and IPDI).[1] This is a key consideration in formulating moisture-curable systems.
-
-
Q: How can I accurately measure the water content in my solvent?
-
A: The gold standard for quantitative water determination is Karl Fischer (KF) titration.[11][12][13] This electrochemical method is highly accurate and can detect water at parts-per-million (ppm) levels. For many synthetic labs, using a solvent still with a chemical indicator like the sodium/benzophenone ketyl radical is a sufficient qualitative check for dryness.[6]
-
-
Q: My reaction involves an amine and CO₂ to form the carbamate. Is this also sensitive to water?
-
A: Yes, though the mechanism is different. In methods that generate a carbamate anion from an amine and CO₂, the presence of water can lead to catalyst deactivation and unfavorable thermodynamic equilibria, resulting in low conversion to the desired product.[14][15] Anhydrous conditions are still highly recommended for these reactions.[14][15]
-
References
- Organic Carbamates in Drug Design and Medicinal Chemistry.Journal of Medicinal Chemistry. [Link]
- Synthesis of carbamates by carbamoyl
- Moisture Contamin
- Reaction of Isocyanates with water.
- Carbamate synthesis by amination (carboxylation) or rearrangement.Organic Chemistry Portal. [Link]
- Catalyzed Reaction of Isocyanates (RNCO)
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- Catalyzed reaction of isocyanates (RNCO)
- Polyurethane Reactions.Werner Blank. [Link]
- Solvent drying and drying agents.Delloyd's Lab-Tech Chemistry resource. [Link]
- Process and apparatus for the removal of ammonium carbamate from a urea-synthesis solution.
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach.National Institutes of Health (NIH). [Link]
- Effect of relative humidity on the curing and dielectric properties of polyurethane-based composites.
- Operational difficulties & measures of low pressure carbamate condenser due to crystalliz
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.Journal of Organic Chemistry. [Link]
- BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOL
- Say Goodbye to Moisture, The Secret to "Dry" Polyurethane Products, Starting with Choosing A Professional Dehydr
- A test method for determining water in organic solvents.
- Kinetics of Carbamate Formation and Breakdown.
- How to Determine Water content of Organic Solvents.Mettler Toledo. [Link]
- Study of coatings based on polyisocyanates of moisture cure depending on its resins and w
- Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols.National Institutes of Health (NIH). [Link]
- Moisture Contamination with Polyurethanes.EXACT Dispensing Systems. [Link]
- Effects of humidity and filter material on diffusive sampling of isocyanates using reagent-co
- Continuous process for the production of moisture-cure, polyurethane sealants and adhesives.
- Drying Organic Solutions.
- How To Get Isocyan
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach.RSC Publishing. [Link]
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- Drying solvents.Sciencemadness Wiki. [Link]
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Technical Support Center: Optimizing Catalyst Loading for Benzyl Carbamate Deprotection
Welcome to the Technical Support Center for optimizing the deprotection of benzyl carbamate (Cbz or Z group). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on a critical step in organic synthesis: the removal of the Cbz protecting group. Here, we will delve into the nuances of catalyst loading, troubleshooting common issues, and providing a framework for robust and reproducible deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for Cbz deprotection?
The most prevalent and generally mildest method for removing the Cbz group is catalytic hydrogenolysis.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[2] The key advantages of this method are its clean reaction profile, yielding the deprotected amine, along with volatile byproducts toluene and carbon dioxide, which are easily removed.[1][2]
Q2: What is a typical catalyst loading for Pd/C in a Cbz deprotection reaction?
A typical catalyst loading for 10% Pd/C is between 5-20% by weight of the substrate.[3] For routine deprotections, a 10% w/w loading is a good starting point.[4] However, the optimal loading is highly dependent on the specific substrate, the purity of the starting materials, and the reaction conditions.
Q3: Can I use other catalysts besides Pd/C?
Yes, while Pd/C is the most common, other catalysts can be employed. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more active and can be effective for more challenging substrates.[3][5] Catalysts such as palladium on aluminum oxide (Pd/Al₂O₃) or calcium carbonate (Pd/CaCO₃) may also work, but they generally have a lower surface area compared to Pd/C, which could result in slower reaction rates.[6]
Q4: My substrate contains functional groups sensitive to reduction, like alkenes or alkynes. Can I still use catalytic hydrogenation?
This is a critical consideration. Standard catalytic hydrogenation will likely reduce sensitive functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[7][8] In such cases, alternative deprotection methods are necessary. These include:
-
Acid-Mediated Cleavage: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can effectively cleave the Cbz group.[1] However, these are harsh conditions that can affect other acid-labile groups.[7]
-
Nucleophilic Cleavage: A milder alternative involves using a nucleophile, such as 2-mercaptoethanol with a base like potassium phosphate in a solvent like N,N-dimethylacetamide (DMAC).[4][9] This method is particularly advantageous for substrates with functionalities sensitive to reduction or strong acids.[9][10]
Q5: What are the primary safety concerns when performing catalytic hydrogenation?
The primary safety concern is the use of hydrogen gas, which is highly flammable.[3] All hydrogenation reactions should be conducted in a well-ventilated fume hood. Additionally, the Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It is crucial to handle the catalyst carefully, and it should not be allowed to dry in the air.[8] Quenching the catalyst on the filter paper with water before disposal is a recommended safety measure.[8]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of catalyst loading for Cbz deprotection.
Issue 1: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete.
A slow or incomplete reaction is a frequent challenge. The following decision tree can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[4][6]
-
Solution: Ensure your starting material is of high purity. If the substrate itself contains sulfur, catalytic hydrogenation may not be a viable option, and alternative deprotection methods should be considered.[4][5] In some cases, a significant increase in catalyst loading may be necessary to overcome poisoning.[5]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.[4][8] The physical and chemical properties of the catalyst, such as palladium particle size and oxidation state, are good predictors of its efficiency.[11]
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, particularly with sterically hindered substrates.[4][8]
-
Poor Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in intimate contact.[4][12]
-
Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, thereby inhibiting its activity.[4][5] This is particularly common in N-debenzylation reactions.[13]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its ability to coordinate to the catalyst.[4] Alternatively, using a heterogeneous acid co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the reaction.[13]
-
Issue 2: I am observing over-reduction of other functional groups.
-
Cause: The catalyst and reaction conditions are not selective enough for your substrate.
-
Solution:
-
Reduce Catalyst Loading: A lower catalyst loading may provide the desired chemoselectivity.
-
Change Hydrogen Source: Switch from hydrogen gas to a transfer hydrogenation reagent like ammonium formate.[3][6] This can sometimes offer different selectivity profiles.
-
Use a Poisoned Catalyst: In some cases, a "poisoned" or less active catalyst can be used to selectively reduce one functional group in the presence of another.
-
Switch to a Non-Reductive Method: If over-reduction remains an issue, switching to an acid-mediated or nucleophilic cleavage method is the most robust solution.[7][9]
-
Experimental Protocols & Data
Table 1: Key Parameters for Optimizing Cbz Deprotection via Catalytic Hydrogenolysis
| Parameter | Typical Range | Considerations |
| Catalyst | 10% Pd/C, 5% Pd/C, Pd(OH)₂/C | Pearlman's catalyst (Pd(OH)₂/C) may be more active for challenging substrates.[3] |
| Catalyst Loading | 5-20% (w/w) | Higher loading may be necessary in cases of catalyst poisoning.[3] |
| Hydrogen Source | H₂ gas (1 atm to 50 psi), Ammonium formate | Atmospheric pressure is often sufficient, but higher pressure can accelerate the reaction.[3] Ammonium formate is a safer alternative to H₂ gas.[7] |
| Solvent | MeOH, EtOH, EtOAc, THF | Alcohols are common and effective solvents.[3][14] |
| Temperature | Room Temperature to 60 °C | Elevated temperatures can increase the reaction rate but may also lead to side reactions.[15] |
| Reaction Time | 1 to 24 hours | Monitor by TLC or LC-MS to determine completion. |
Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂ Gas
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 10% by weight of the substrate).[1][4]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus (e.g., a Parr shaker).[1][4]
-
Purge and Fill: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[1][4]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1][4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter with water before disposal.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[1]
-
Catalyst Addition: Add 10% Pd/C (5-10 mol%) to the solution.[1]
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, filter the mixture through Celite® to remove the catalyst.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove ammonium salts before final purification.[3]
Mechanistic Insight: The Role of the Catalyst
The catalytic hydrogenolysis of a benzyl carbamate on a palladium surface is a complex process. The generally accepted mechanism involves the following key steps:
Caption: Simplified workflow of Cbz deprotection by catalytic hydrogenolysis.
The efficiency of this process is directly related to the available surface area of the palladium catalyst and its intrinsic activity. A higher catalyst loading increases the number of active sites available for the reaction, which can be crucial when dealing with less reactive substrates or when catalyst poisons are present. However, an excessively high loading can be uneconomical and may lead to increased side reactions. Therefore, careful optimization is key to achieving a successful and efficient deprotection.
References
- Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate - Benchchem.
- Protocol for Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem.
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem.
- Technical Support Center: Optimization of Cbz Deprotection - Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection - Benchchem.
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano.
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis | Organic Process Research & Development - ACS Publications.
- Org. Lett. 2022, 24, 3736 - American Chemical Society.
- Catalytic Transfer Hydrodebenzylation with Low Palladium Loading - ResearchGate.
- Technical Support Center: Deprotection of Benzyl Esters and Carbamates - Benchchem.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Amine Protection / Deprotection - Fisher Scientific.
- The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups | The Journal of Organic Chemistry - ACS Publications.
- Benzyl Protection - Common Organic Chemistry.
- Benzyl Deprotection Mechanism (H2 + Pd/C) - Common Organic Chemistry.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications.
- A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups - ResearchGate.
- To Deprotect and Serve - Scientific Update - UK.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Linezolid
Introduction
Linezolid (marketed as Zyvox) represents a landmark in antibiotic development as the first clinically approved member of the oxazolidinone class.[1][2] Its unique mechanism of action, which involves inhibiting the formation of the 70S ribosomal initiation complex, makes it a critical therapeutic option against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4][5] The synthetic challenge of Linezolid lies in the stereospecific construction of the (S)-5-(aminomethyl)-2-oxazolidinone core. Over the years, numerous synthetic strategies have been developed, each with distinct advantages and drawbacks.
This guide provides an in-depth comparison of prominent synthetic routes to Linezolid, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, evaluate the efficiency of different strategies, and provide a clear, data-driven comparison to inform process development and optimization.
Route 1: The Original Upjohn Synthesis (via (R)-Glycidyl Butyrate)
The pioneering synthesis developed by Pharmacia & Upjohn established the feasibility of the oxazolidinone scaffold and remains a benchmark for comparison. This route is characterized by the use of a chiral epoxide to introduce the required stereochemistry at the C5 position.
Synthetic Workflow & Rationale
The key strategic element of this route is the nucleophilic opening of an activated chiral epoxide, (R)-glycidyl butyrate, by a lithiated carbamate derivative of the aromatic amine.[3][6]
-
Amine Protection: The synthesis begins with 3-fluoro-4-morpholinylaniline. The aniline nitrogen is protected, typically as a carbobenzyloxy (Cbz) group, by reacting it with benzyl chloroformate.[1] This step is crucial for two reasons: it prevents N-alkylation side reactions and activates the aromatic ring for subsequent lithiation.
-
Oxazolidinone Ring Formation: The Cbz-protected aniline is treated with a strong base, n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C) to generate a directed ortho-lithiation species.[4][6] This highly reactive intermediate then attacks (R)-glycidyl butyrate. The epoxide is opened, and subsequent intramolecular cyclization forms the (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate. The choice of (R)-glycidyl butyrate directly installs the correct stereochemistry. The low temperature is critical to maintain the stability of the organolithium intermediate and control the regioselectivity of the epoxide opening.[4][7]
-
Functional Group Interconversion: The primary alcohol of the hydroxymethyl group is then converted into a better leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Introduction of the Amino Group: The leaving group is displaced by an azide nucleophile (using sodium azide), which proceeds with an inversion of configuration (SN2 reaction), leading to the key azide intermediate.[6][8] The use of an azide is a common strategy to introduce a primary amine, as it is relatively non-basic and a potent nucleophile.
-
Final Steps: The azide is reduced to the primary amine, commonly via catalytic hydrogenation (e.g., using Pd/C).[6] Finally, the amine is acylated with acetic anhydride to yield Linezolid.[6][9]
Visualization of the Upjohn Route
Caption: Workflow of the original Upjohn synthesis of Linezolid.
Experimental Protocol: Azide Reduction and Acylation
The conversion of the azide intermediate to Linezolid is a critical two-step sequence.
-
Hydrogenation (Reduction): To a solution of (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl azide (100g) in ethyl acetate (3500ml) in a suitable autoclave, add 10% Palladium on Carbon (6.0g).
-
Pressurize the vessel with hydrogen gas (2-3 kg) and maintain the reaction at 15-20°C for 6-7 hours, monitoring for the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Acylation: Distill the ethyl acetate solvent. Cool the residue to 0-5°C and add acetone (1000ml) followed by acetic anhydride (29.9g).
-
Slowly add triethylamine (37.8g) while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture for 1-2 hours at 0-5°C.
-
The resulting crude Linezolid can then be isolated and purified by crystallization.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. The subsequent acylation is performed in-situ or in the same pot ("one-pot") to improve process efficiency. The use of triethylamine as a base neutralizes the acetic acid byproduct of the acylation reaction.
Route 2: Convergent Synthesis via Phenylisocyanate and (R)-Epichlorohydrin
A more convergent approach aims to construct the core oxazolidinone ring by combining the two main fragments in a single key step. This strategy often improves overall efficiency and atom economy.
Synthetic Workflow & Rationale
This route hinges on the cycloaddition of an isocyanate with a chiral epoxide.[3] This method avoids the use of highly reactive organolithium reagents and cryogenic conditions.
-
Isocyanate Formation: 3-fluoro-4-morpholinylaniline is converted into the corresponding phenylisocyanate. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene or diphosgene. Careful control of reaction conditions is necessary due to the toxicity of these reagents.
-
Catalytic Cycloaddition: The key step involves the reaction of the phenylisocyanate with commercially available (R)-epichlorohydrin.[3][10] This reaction is catalyzed by a Lewis acid, such as magnesium iodide (MgI₂) or magnesium bromide (MgBr₂) etherate, to form the (R)-5-(chloromethyl)-oxazolidinone intermediate.[3] This cycloaddition is highly atom-economical and stereospecific, transferring the chirality from the epichlorohydrin to the product.
-
Amine Introduction: The chloromethyl group is then converted to the aminomethyl group. A common method is via the Gabriel synthesis, where the chloride is first displaced with potassium phthalimide, followed by hydrazinolysis to release the free primary amine.[10][11] This two-step sequence is a classic and reliable method for preparing primary amines while avoiding over-alkylation.
-
Final Acylation: The resulting amine intermediate is acylated with acetic anhydride to afford Linezolid.
Visualization of the Cycloaddition Route
Caption: Convergent synthesis of Linezolid via a key cycloaddition step.
Route 3: The Pfizer "Green" Synthesis
In an effort to develop a more sustainable and efficient manufacturing process, Pfizer developed a second-generation "green" synthesis.[12] This route significantly reduces waste and improves safety and convergency.
Synthetic Workflow & Rationale
This elegant synthesis introduces the aminomethyl moiety and the chiral center in a single, highly functionalized reagent.
-
Reagent Preparation: The key starting material is a chlorohydrin imine reagent, which is prepared from commercially available (S)-epichlorohydrin.[13][14] This reagent cleverly contains the necessary (S)-stereocenter and a masked form of the aminomethyl group.
-
Convergent Coupling: The chlorohydrin imine reagent is coupled directly with 3-fluoro-4-morpholinylaniline. This single step forms the oxazolidinone ring and attaches the side chain, resulting in an oxazolidinone imine intermediate.[12] This convergent step is a major advantage over linear syntheses.
-
Hydrolysis: The imine is then easily hydrolyzed using stoichiometric hydrochloric acid to reveal the penultimate 5-(S)-aminomethyl oxazolidinone.[12] This avoids the multi-step functional group manipulations (activation, displacement, reduction) seen in the original Upjohn route.
-
Improved Acylation: The final acylation is carried out using an improved Schotten-Baumann reaction with acetic anhydride, which provides high-purity Linezolid.[12]
Visualization of the Green Synthesis Route
Caption: Pfizer's convergent and green synthesis of Linezolid.
Comparison of Synthetic Routes
The choice of a synthetic route for industrial-scale production depends on a multitude of factors including cost, safety, efficiency, and environmental impact.
| Metric | Route 1: Upjohn Synthesis | Route 2: Cycloaddition | Route 3: Pfizer Green Synthesis |
| Key Strategy | Linear synthesis, epoxide opening | Convergent cycloaddition | Highly convergent, masked amine |
| Chiral Source | (R)-Glycidyl butyrate | (R)-Epichlorohydrin | (S)-Epichlorohydrin |
| Overall Yield | Moderate | Good (~50%)[3] | High |
| Number of Steps | ~6-7 steps | ~4-5 steps | 3 main steps |
| Key Reagents | n-BuLi, Sodium Azide | Phosgene equivalents, MgI₂ | Custom chlorohydrin imine reagent |
| Safety Concerns | Cryogenic temps (-78°C), pyrophoric n-BuLi, explosive azide intermediate[4][6][7] | Toxic phosgene equivalents | Fewer hazardous reagents/intermediates |
| Green Chemistry | Poor atom economy, hazardous reagents | Good atom economy in key step, but uses toxic reagents | Excellent; convergent, fewer steps, reduced waste[12] |
| Industrial Viability | Challenging to scale due to safety and cryogenic conditions[6][7] | Good, avoids cryogenics but requires handling of toxic reagents | Excellent, designed for large-scale, sustainable production |
Conclusion
The synthesis of Linezolid has evolved significantly from the initial discovery route. While the Upjohn synthesis was groundbreaking, its reliance on cryogenic temperatures and hazardous reagents like n-butyllithium and sodium azide makes it less suitable for modern, large-scale industrial production.[4]
The cycloaddition route offers a more convergent and atom-economical approach, avoiding the challenging cryogenic conditions.[3] However, the necessity of using toxic phosgene equivalents for isocyanate formation presents a significant operational hazard.
The Pfizer green synthesis stands out as the most advanced and industrially viable process.[12] Its high degree of convergency, avoidance of hazardous intermediates, and reduction in the number of synthetic steps align perfectly with the principles of green chemistry. By designing a custom reagent that incorporates the chiral center and a masked amine, the process becomes significantly more efficient and sustainable. This route exemplifies how strategic process chemistry can lead to safer, more economical, and environmentally responsible manufacturing of vital medicines.
For researchers developing new oxazolidinone analogues or optimizing existing processes, the principles demonstrated in the Pfizer synthesis—maximizing convergency and minimizing hazardous functional group manipulations—provide a clear roadmap for future development.
References
- Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances.
- Perrault, W. R., et al. (2013). The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. In: Scalable Green Chemistry. Jenny Stanford Publishing.
- Processes for the preparation of linezolid using novel intermediates. (2017). Justia Patents.
- Process for the preparation of linezolid. (2011). Google Patents.
- Synthesis planning for linezolid (1). In the synthetic strategy.... ResearchGate.
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate.
- An efficient and practical synthesis of antibacterial linezolid. (2009). ResearchGate.
- Process For Preparation Of Linezolid. (2017). Google Patents.
- Process for the preparation of linezolid. (2017). Google Patents.
- Chemical synthesis method for linezolid. (2012). Google Patents.
- Process for the preparation of linezolid. (2012). Google Patents.
- Method for preparing linezolid and intermediates thereof. (2011). Google Patents.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Reddy, P. K., et al. Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.
- Perrault, W. R., et al. (2013). The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent. Taylor & Francis Group.
- Public Assessment Report Scientific discussion Linezolid Polpharma 2 mg/ml, solution for infusion (linezolid) NL/H/2781. (2014). Geneesmiddeleninformatiebank.
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A Comparative Guide to N-Protecting Groups in Oxazolidinone Synthesis: Spotlight on Benzyl (3-fluoro-4-morpholinophenyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the oxazolidinone core is a critical step in the development of potent antibiotics, such as Linezolid. The strategic choice of a nitrogen-protecting group for the aniline precursor is a pivotal decision that significantly influences reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a widely used Cbz-protected intermediate, against other common N-protecting groups in the synthesis of N-aryl oxazolidinones.
The Crucial Role of N-Protecting Groups in Oxazolidinone Synthesis
The synthesis of N-aryl oxazolidinones, a key structural motif in antibiotics like Linezolid, typically involves the cyclization of a protected aniline derivative with a suitable three-carbon synthon, often an epoxide. The N-protecting group serves several critical functions:
-
Activation and Directing Group: The protecting group modulates the nucleophilicity of the aniline nitrogen, influencing the course of the cyclization reaction.
-
Prevention of Side Reactions: It prevents unwanted side reactions, such as N-alkylation or polymerization.
-
Chiral Integrity: In asymmetric syntheses, the protecting group can play a role in maintaining the stereochemical integrity of the molecule.
-
Solubility and Handling: The choice of protecting group can also affect the solubility and handling characteristics of the intermediates.
The ideal N-protecting group should be easily introduced, stable under the reaction conditions for cyclization, and readily removable under mild conditions that do not compromise the integrity of the newly formed oxazolidinone ring.
This compound: The Cbz Advantage in Linezolid Synthesis
This compound, the Cbz-protected form of 3-fluoro-4-morpholinoaniline, is a cornerstone intermediate in the industrial synthesis of Linezolid.[1][2][3][4] Its prevalence stems from a combination of factors that make it a robust and reliable choice for large-scale production.
The synthesis of Linezolid using this intermediate typically involves the reaction of this compound with (R)-glycidyl butyrate or a similar chiral epoxide. This is followed by the formation of the oxazolidinone ring and subsequent deprotection of the Cbz group and functionalization of the side chain.[5]
Key Advantages of the Cbz Protecting Group:
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including those often employed for the oxazolidinone ring formation.
-
Facile Deprotection: It can be efficiently removed via catalytic hydrogenolysis (e.g., H₂/Pd-C), a clean and high-yielding method that produces toluene and carbon dioxide as byproducts.[6]
-
Orthogonality: The Cbz group is orthogonal to many other protecting groups, such as Boc and Fmoc, allowing for selective deprotection in complex synthetic sequences.[7]
Comparative Analysis with Other N-Protecting Groups
While the Cbz group has proven its utility, other protecting groups, such as tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), are also widely used in organic synthesis. Below is a comparative analysis of these protecting groups in the context of oxazolidinone synthesis.
| Protecting Group | Structure | Introduction | Stability | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Cbz (Carboxybenzyl) | Benzyl carbamate | Benzyl chloroformate | Stable to mild acids and bases | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH) | High yield deprotection, orthogonal to Boc/Fmoc | Requires specialized equipment for hydrogenation, may not be suitable for substrates with other reducible functional groups |
| Boc (tert-Butoxycarbonyl) | tert-Butyl carbamate | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases and nucleophiles | Strong acids (TFA, HCl) | Easily removed under acidic conditions, orthogonal to Cbz/Fmoc | Acid-labile, may not be suitable for acid-sensitive substrates |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fluorenylmethoxycarbonyl carbamate | Fmoc-Cl, Fmoc-OSu | Stable to acids and catalytic hydrogenolysis | Mild bases (e.g., piperidine) | Very mild deprotection conditions, orthogonal to Cbz/Boc | Base-labile, may not be suitable for base-sensitive substrates |
Experimental Insights and Data
Synthesis of the Oxazolidinone Core: A General Workflow
The following diagram illustrates a generalized workflow for the synthesis of the N-aryl oxazolidinone ring using a protected aniline derivative.
Caption: Generalized workflow for N-aryl oxazolidinone synthesis.
Discussion of Experimental Considerations:
-
Cbz Route: The synthesis of Linezolid via the Cbz-protected intermediate is well-documented, with established protocols for both the cyclization and deprotection steps.[8][9] The hydrogenolysis deprotection is typically high-yielding and clean.[6]
-
Boc Route: The Boc protecting group is also a viable option. The cyclization step would likely proceed under similar basic conditions as the Cbz route. The deprotection would require strong acidic conditions, which the oxazolidinone ring is generally stable to.[10]
-
Fmoc Route: The use of the Fmoc group is less common in this specific synthesis. While its mild, basic deprotection is attractive, the stability of the oxazolidinone ring under these conditions would need to be carefully evaluated to avoid potential hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of this compound (Cbz-protected aniline)
-
To a solution of 3-fluoro-4-morpholinoaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or sodium bicarbonate).
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Synthesis of the Oxazolidinone Ring from Cbz-protected Aniline
-
Dissolve this compound in an appropriate solvent (e.g., THF or DMF).
-
Add a strong base (e.g., n-butyllithium or lithium tert-butoxide) at low temperature (-78 °C).
-
Slowly add a solution of (R)-glycidyl butyrate.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the resulting protected oxazolidinone intermediate.
Protocol 3: Deprotection of the Cbz Group
-
Dissolve the Cbz-protected oxazolidinone in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected oxazolidinone.
Conclusion
The choice of an N-protecting group is a critical parameter in the synthesis of oxazolidinones. This compound has established itself as the industry standard for the synthesis of Linezolid due to its robustness, high-yielding deprotection, and proven scalability. While Boc and Fmoc protecting groups offer viable alternatives with their own distinct advantages in terms of deprotection orthogonality, the Cbz group provides a well-balanced and economically favorable approach for the large-scale production of this important class of antibiotics. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic route, the scale of the reaction, and the presence of other functional groups in the molecule.
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A Senior Application Scientist's Guide to Linezolid Synthesis: A Comparative Yield Analysis of Key Precursors
Introduction
Linezolid stands as a critical last-resort antibiotic, a member of the oxazolidinone class, effective against formidable Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The intricate stereochemistry of its structure necessitates a synthesis that is not only efficient in terms of yield but also economically and environmentally viable for industrial-scale production.[3][4] This guide provides a comparative analysis of the various synthetic routes to Linezolid, focusing on the yields achieved from different key precursors. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the nuances of each pathway, underpinned by experimental data and expert insights.
Core Synthetic Strategies and Precursor Analysis
The synthesis of Linezolid can be broadly categorized based on the strategy for constructing the chiral oxazolidinone ring and the introduction of the N-acetylmethyl group. These strategies are often defined by their starting chiral precursors. We will delve into the most prevalent and innovative approaches, dissecting their yields and practical applicability.
The (R)-Glycidyl Butyrate Approach
This is a classical and widely adopted method that leverages the readily available chiral precursor, (R)-glycidyl butyrate. The core of this strategy involves the reaction of an N-lithiated carbamate derivative of 3-fluoro-4-morpholinoaniline with (R)-glycidyl butyrate to form the oxazolidinone ring.[5][6]
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for the deprotonation of the carbamate nitrogen, creating a potent nucleophile.[1] The reaction is typically conducted at cryogenic temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.[1] While effective, these conditions present challenges for large-scale industrial synthesis due to safety concerns and the need for specialized equipment.[1]
Yield Analysis: This route generally provides good to excellent yields for the key ring-forming step. However, the overall yield can be impacted by the subsequent steps of converting the resulting hydroxyl intermediate to the final acetamide. One of the original syntheses reported by Brickner et al. using this approach achieved a good yield, but the harsh conditions are a significant drawback for industrial applications.[1] Subsequent modifications have aimed to improve the overall process.
The (S)-Epichlorohydrin Pathway
(S)-epichlorohydrin is another economically viable chiral starting material.[5] This pathway offers versatility, with several variations for constructing the Linezolid molecule. A common approach involves the N-alkylation of 3-fluoro-4-morpholinoaniline with a derivative of (S)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring.[3]
Causality of Experimental Choices: This route often involves the protection of the amine group of an intermediate, for instance with a phthalimide group, to prevent side reactions during the construction of the oxazolidinone ring.[7] The choice of a suitable leaving group on the epichlorohydrin-derived intermediate is critical for an efficient N-alkylation step. The subsequent cyclization is often achieved using reagents like carbonyldiimidazole (CDI), which is a safer alternative to phosgene.[3]
Yield Analysis: This pathway can be very efficient. For instance, a one-pot, three-step sequence starting from phthalimide and (S)-epichlorohydrin to form a key amino alcohol intermediate has been reported with an overall yield of about 59%.[3] Another efficient method involves the cycloaddition of (R)-epichlorohydrin with a substituted phenylisocyanate, achieving a 50% overall yield.[5][6]
The Azide Reduction Route
A common strategy involves the introduction of an azide group, which is later reduced to the amine and subsequently acetylated. This method often starts from an intermediate derived from either (R)-glycidyl butyrate or (S)-epichlorohydrin. The hydroxyl group of an intermediate is typically converted to a good leaving group, such as a mesylate or tosylate, which is then displaced by sodium azide.[8][9]
Causality of Experimental Choices: The use of sodium azide is an efficient way to introduce a nitrogen functionality. However, azides are potentially explosive, posing a significant safety risk, especially on an industrial scale.[8] The subsequent reduction of the azide to an amine is typically achieved through catalytic hydrogenation (e.g., using Pd/C), which is a clean and efficient method.[9]
Yield Analysis: While the individual steps can have high yields, the safety concerns associated with azides have led to the development of alternative routes. The process described in U.S. Patent 5,688,792, which utilizes an azide intermediate, requires column chromatography for purification, making it less favorable for large-scale production due to time and solvent consumption.[8]
Continuous Flow Synthesis: A Modern Approach
A significant advancement in Linezolid synthesis is the development of a seven-step continuous flow process.[10][11] This method avoids the isolation of intermediates, significantly reducing reaction time and improving safety and efficiency.
Causality of Experimental Choices: Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This enables the use of highly reactive intermediates that would be difficult to handle in traditional batch processes. The elimination of intermediate purification steps reduces waste and increases overall throughput.[10][12]
Yield Analysis: A seven-step continuous flow synthesis of Linezolid has been reported with an impressive isolated yield of 73% and a total residence time of only 27 minutes.[5][10] This approach highlights the potential of modern manufacturing technologies to revolutionize pharmaceutical production.
Comparative Data Summary
| Precursor/Synthetic Strategy | Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |
| (R)-Glycidyl Butyrate | ~40%[1] | ~4 | Well-established route, good yields for key steps. | Requires cryogenic conditions and hazardous n-BuLi.[1] |
| (S)-Epichlorohydrin | 50-59%[3][5][6] | 4-5 | Economical starting material, versatile, avoids harsh reagents. | Can involve multiple protection/deprotection steps. |
| Azide Reduction Route | Variable | ~5-6 | Efficient introduction of amine functionality. | Use of potentially explosive azide reagents.[8] |
| Continuous Flow Synthesis | 73%[5][10] | 7 (in sequence) | High yield, short reaction time, enhanced safety, reduced waste. | Requires specialized equipment and process development expertise. |
| Improved (R)-Epichlorohydrin Route | 90%[2][13][14] | 4 | High yield, cost-effective, industrially viable. | Utilizes n-BuLi, though under potentially optimized conditions. |
Visualizing the Synthetic Pathways
(S)-Epichlorohydrin Pathway to Linezolid
Caption: A common synthetic route to Linezolid starting from (S)-epichlorohydrin.
Convergent Continuous Flow Synthesis Overview
Caption: Convergent three-zone continuous flow synthesis of Linezolid.
Experimental Protocol: High-Yield Synthesis from (R)-Epichlorohydrin
This protocol is a representation of an improved, high-yield synthesis of Linezolid.
Step 1: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
-
To a solution of methyl 3-fluoro-4-morpholinophenyl carbamate in a suitable solvent, add n-butyllithium in hexane at a controlled low temperature.
-
After stirring, add (R)-epichlorohydrin dropwise, maintaining the low temperature.
-
Allow the reaction to proceed to completion, then quench appropriately.
-
Extract the product and purify to obtain the chloromethyl oxazolidinone intermediate.
Step 2: Synthesis of (S)-2-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione
-
Dissolve the chloromethyl oxazolidinone intermediate from Step 1 in a polar aprotic solvent like DMF.
-
Add potassium phthalimide to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After completion, cool the mixture and precipitate the product by adding water.
-
Filter and dry the solid to yield the phthalimide-protected intermediate.
Step 3: Synthesis of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
-
Suspend the phthalimide-protected intermediate from Step 2 in a suitable solvent such as methanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture to effect the deprotection.
-
After cooling, work up the reaction mixture to remove the phthalhydrazide byproduct and isolate the desired amine intermediate. A yield of around 90% for this deprotection step has been reported.[7]
Step 4: Synthesis of Linezolid
-
Dissolve the amine intermediate from Step 3 in a suitable solvent like ethyl acetate.
-
Add acetic anhydride dropwise at ambient temperature.
-
Stir the reaction mixture until completion.
-
Cool the mixture to precipitate the Linezolid product.
-
Filter, wash, and recrystallize from a suitable solvent like methanol to obtain pure Linezolid.
Conclusion and Future Outlook
The synthesis of Linezolid has evolved significantly since its inception. While early routes provided proof of concept, they often relied on harsh conditions and hazardous reagents, limiting their industrial applicability. Modern approaches utilizing economical and readily available precursors like (S)-epichlorohydrin have demonstrated improved overall yields and process safety. The advent of continuous flow synthesis represents a paradigm shift, offering a highly efficient, safe, and scalable method for producing Linezolid with an impressive 73% overall yield.[5][10] For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, available equipment, and safety considerations. The trend towards greener and more efficient synthetic methodologies, as exemplified by continuous flow chemistry, will undoubtedly shape the future of Linezolid production.
References
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- Russell, M. G., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678-7681. [Link]
- Hangzhou Forever Chemical Co., Ltd. (n.d.).
- Various Authors. (2025). Selection and Optimization of the Synthetic Route for Linezolid.
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- Synfacts. (2019). A Rapid Flow Synthesis of Linezolid. Thieme. [Link]
- Madhusudhan, G. et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [Link]
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- Bentham Science Publishers. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]
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A Comparative Guide to the Definitive Structural Characterization of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
This guide provides a comprehensive framework for the characterization and structural confirmation of Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS No. 168828-81-7). As a key intermediate in the synthesis of vital pharmaceuticals like the antibiotic Linezolid, unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]
We will move beyond a simple recitation of techniques. Instead, this guide will delve into the strategic rationale behind employing a multi-faceted, orthogonal approach to structural elucidation. By integrating data from fundamental physicochemical tests, advanced spectroscopic methods, and definitive crystallographic analysis, we construct a self-validating system where each result corroborates the others, leading to an irrefutable structural assignment.
Foundational Analysis: The Molecular Formula and Physical Identity
Before delving into complex spectroscopic analysis, the initial step is always to confirm the compound's elemental composition and basic physical properties. This foundational data provides the fundamental constraints for all subsequent structural hypotheses.
Elemental Analysis
Elemental analysis, specifically CHN analysis, is a quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a purified sample.[4][5] This method serves as a primary check of purity and empirical formula. For a compound with the proposed formula C₁₈H₁₉FN₂O₃, the theoretical percentages provide a benchmark against which the experimental results are compared. A close correlation (typically within ±0.4%) is the first piece of evidence validating the molecular formula. The technique is fast, inexpensive, and provides essential data for confirming the compound's basic makeup.[4]
Physicochemical Properties
Basic physical constants are crucial for identification and quality control. A sharp, well-defined melting point, for instance, is a strong indicator of high purity.
| Property | Value | Source |
| CAS Number | 168828-81-7 | [1][6] |
| Molecular Formula | C₁₈H₁₉FN₂O₃ | [2][6][7] |
| Molecular Weight | 330.36 g/mol | [6][7][8] |
| Appearance | Off-White Solid / Fluffy Powder | [2][9] |
| Melting Point | 125 °C | [1][6][9] |
Spectroscopic Characterization: Assembling the Structural Puzzle
Spectroscopy provides the detailed information required to piece together the molecular puzzle—identifying functional groups and mapping the precise connectivity of the atoms. The logical workflow for this phase involves using multiple spectroscopic techniques, where the data from each method complements and validates the others.
A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: The first question for any unknown structure is "How much does it weigh?". Mass spectrometry answers this definitively. For a thermally sensitive molecule like a carbamate, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is superior to techniques like gas chromatography-mass spectrometry (GC-MS) that require heating and can cause decomposition.[10] ESI is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺, or other adducts like [M+Na]⁺.
Trustworthiness: High-resolution MS provides a mass measurement with enough accuracy (typically <5 ppm) to confirm a unique molecular formula, distinguishing C₁₈H₁₉FN₂O₃ from other potential isobaric compounds. This provides a critical cross-validation of the elemental analysis data.
-
Expected Result: A prominent ion at m/z 331.1401, corresponding to the [M+H]⁺ adduct of C₁₈H₁₉FN₂O₃ (calculated exact mass: 330.1380).
-
Fragmentation Analysis (MS/MS): Tandem MS can provide further structural confirmation. While N-methyl carbamates show a characteristic loss of methyl isocyanate (-57 Da), this N-phenyl carbamate would exhibit a different pattern.[10] Key expected fragments would arise from the cleavage of the carbamate and benzyl bonds.
B. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups whose vibrations correspond to specific energy absorptions.[11] For this molecule, the IR spectrum serves as a quick quality check. The absence of a strong, broad O-H stretch (above 3200 cm⁻¹) and the presence of the characteristic carbamate peaks would be primary indicators of a successful synthesis.
Trustworthiness: While not definitive for overall structure, the presence of all expected peaks provides strong, corroborating evidence for the proposed functional groups.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |
| Carbamate N-H | N-H Stretch | 3300 - 3400 | Confirms the secondary amine of the carbamate. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the presence of the two aromatic rings. |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Corresponds to the benzyl and morpholine CH₂ groups. |
| Carbamate C=O | C=O Stretch | 1690 - 1720 | Key diagnostic peak for the carbamate carbonyl.[11] |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple peaks confirming the phenyl rings. |
| Carbamate/Ether C-O | C-O Stretch | 1050 - 1250 | Strong peaks from the carbamate ester and morpholine ether. |
| Fluoroaromatic C-F | C-F Stretch | 1100 - 1200 | Confirms the presence of the fluorine substituent. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the most powerful spectroscopic tool for elucidating the detailed structure of an organic molecule in solution. For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is required for full confirmation.
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals should correspond to the 19 protons in the molecule.
¹³C NMR: This reveals the number of chemically distinct carbon atoms. With broadband proton decoupling, it provides a single peak for each unique carbon, confirming the presence of the 18 carbons in the molecule.
¹⁹F NMR: The Decisive Advantage Expertise & Experience: The fluorine atom is a superb NMR probe. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[12] Crucially, since fluorine is absent in common biological molecules and solvents, ¹⁹F NMR spectra are free of background signals.[12][13] The chemical shift of ¹⁹F is also extremely sensitive to its local electronic environment, making it a precise reporter on the state of the molecule.[13]
Trustworthiness: The presence of a single resonance in the ¹⁹F NMR spectrum is unambiguous proof of a single fluorine environment in the molecule. Furthermore, coupling between the ¹⁹F and nearby ¹H and ¹³C nuclei (visible in their respective spectra) provides definitive evidence for the placement of the fluorine atom on the aromatic ring, adjacent to the carbamate-substituted carbon and the morpholine-substituted carbon.
Definitive Confirmation: Single-Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS and multi-nuclear NMR provides an exceptionally strong structural hypothesis, single-crystal X-ray crystallography provides the "gold standard" of proof.[14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[15][16] The result is not an interpretation, but a direct image of the molecular structure, including bond lengths, bond angles, and stereochemistry.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Advantage for this Molecule |
| Elemental Analysis | %C, H, N; Confirms empirical formula. | Solid | Yes | Foundational check of purity and composition.[18] |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation. | Solid/Liquid | Yes (trace) | Confirms MW; HRMS validates formula without ambiguity. |
| IR Spectroscopy | Presence of key functional groups (C=O, N-H, C-F). | Solid/Liquid | No | Rapid, non-destructive confirmation of carbamate group. |
| NMR Spectroscopy | Complete atomic connectivity map (¹H, ¹³C), F environment (¹⁹F). | Solution | No | Unambiguous mapping of the entire carbon-hydrogen framework and fluorine position. |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, angles. | Solid (crystal) | No | "Gold standard" proof, leaves no room for structural ambiguity.[14][19] |
Standard Operating Protocols
The following are generalized protocols. Instrument-specific parameters must be optimized by the operator.
Protocol 1: High-Resolution Mass Spectrometry (LC-ESI-TOF MS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Use a liquid chromatography system coupled to an ESI-Time of Flight (TOF) mass spectrometer.
-
LC Method (for sample introduction):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: ESI.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temp: 120 °C; Desolvation Temp: 350 °C.
-
Mass Range: m/z 50-1000.
-
Critical Parameter: Acquire data in high-resolution mode. Use a lock mass calibrant (e.g., leucine enkephalin) to ensure mass accuracy below 5 ppm.
-
-
Data Analysis: Extract the mass for the main analyte peak and use the instrument software to calculate the molecular formula based on the accurate mass of the [M+H]⁺ ion.
Protocol 2: Multi-nuclear NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not provided in the solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width, number of scans (e.g., 16), and relaxation delay (e.g., d1=2s).
-
Process the data with Fourier transform, phase correction, and baseline correction. Integrate all peaks.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a standard 1D carbon spectrum with proton decoupling.
-
Scientist's Note: This experiment requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 scans or more). Increase the relaxation delay to ensure quantitative accuracy for all carbon types.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the fluorine frequency.
-
Acquire a simple 1D fluorine spectrum. This is typically a very fast experiment.
-
Reference the spectrum relative to an external standard like CFCl₃ (0 ppm).
-
-
Data Analysis: Correlate the chemical shifts, coupling constants (J-values), and integrations from all spectra to assemble the final structure. Use 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) if assignments are ambiguous.
References
- SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)25g.
- Bendeif, E.-E., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules.
- Argauer, R. J. (1969). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of Agricultural and Food Chemistry.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- Thermo Fisher Scientific. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
- Pharma 180. (n.d.). Structure Determination of Organic Compounds.
- Exeter Analytical. (n.d.). Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results.
- Chizhov, L. V., & Gel'man, N. E. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
- Tandon, V. K., & Kumar, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Al-Wahaibi, L. H., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports.
- ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds.
- Lewis, C. P., & McLeod, C. W. (1974). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry.
- Yadav, B., et al. (2023). Structural Parameters, NLO Properties, Thermodynamic Functions, NBO Analysis And Fukui Functions Of Benzyl(3-Fluoro-4-Morpholinophenyl)Carbamate By Density Functional Theory. Journal of Pharmaceutical Negative Results.
- ResearchGate. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Oakwood Chemical. (n.d.). This compound.
- Dal Pozzo, V., et al. (2018). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance.
- Ang, J. E., & Boehr, D. D. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Archives of Biochemistry and Biophysics.
- ResearchGate. (2019). Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.
- Borden, R. C., et al. (2021). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. ChemRxiv.
- Iovine, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank.
- Awasthi, S. K., et al. (2010). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E.
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A Senior Application Scientist's Guide to In Silico Docking: Benchmarking Benzyl (3-fluoro-4-morpholinophenyl)carbamate Against Linezolid at the Bacterial Ribosome
This guide provides a comprehensive, technically-grounded protocol for the in silico evaluation of novel antibacterial candidates, using Benzyl (3-fluoro-4-morpholinophenyl)carbamate as a case study. We will compare its predicted binding affinity and interactions with the known antibiotic, Linezolid, at the bacterial 50S ribosomal subunit's peptidyl transferase center. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
Introduction: The Rationale for In Silico Comparison
This compound is recognized as a key intermediate in the synthesis of Linezolid, a potent oxazolidinone antibiotic.[1] Linezolid functions by inhibiting bacterial protein synthesis through its interaction with the 50S ribosomal subunit.[2][3] Given their structural relationship, it is a logical and scientifically valuable exercise to computationally predict whether the precursor carbamate possesses any intrinsic affinity for the same ribosomal binding pocket.
In silico molecular docking is a powerful and cost-effective computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[4][5][6] By simulating the molecular interactions between our compound of interest and the bacterial ribosome, we can gain preliminary insights into its potential as an antibacterial agent. This guide will walk through the entire process, from target selection and preparation to the comparative analysis of docking results.
Experimental Design & Methodology
Our in silico experiment is designed to be a self-validating system. We will first perform a re-docking of the co-crystallized Linezolid into its binding site to validate our docking protocol. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the methodology's ability to predict accurate binding modes.[7][8] Subsequently, we will dock this compound into the same site and compare its performance against Linezolid.
Target Receptor Selection
The chosen receptor for this study is the 50S ribosomal subunit of Staphylococcus aureus in complex with Linezolid. This structure is publicly available in the Protein Data Bank (PDB) with the accession code 4WFA .[9] S. aureus is a clinically relevant Gram-positive bacterium, making this a pertinent model for antibacterial drug discovery. The 4WFA structure provides a high-resolution map of the Linezolid binding site within the peptidyl transferase center, which is primarily composed of 23S rRNA.[9]
Ligand Preparation
Both this compound and Linezolid (for re-docking validation) must be prepared for the docking simulation. This typically involves:
-
2D to 3D Structure Conversion: Generating a three-dimensional conformation from a 2D representation.
-
Energy Minimization: Optimizing the ligand's geometry to a low-energy state.
-
Charge Assignment: Assigning appropriate partial charges to each atom.
-
Torsion Angle Definition: Defining rotatable bonds to allow for conformational flexibility during docking.
Various molecular modeling software suites, such as Schrödinger Maestro, MOE, or open-source tools like Avogadro and Open Babel, can perform these steps.
Receptor Preparation
The PDB file (4WFA) requires preparation before it can be used for docking. This is a critical step to ensure the accuracy of the simulation.
-
Removal of Non-essential Molecules: Water molecules, ions, and any co-solvents not relevant to the binding interaction are typically removed.
-
Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are crucial for proper hydrogen bonding and electrostatic calculations.
-
Protonation State Assignment: The protonation states of ionizable residues (like histidine, aspartic acid, and glutamic acid) at a physiological pH must be correctly assigned.
-
Energy Minimization: A constrained energy minimization of the receptor is often performed to relieve any steric clashes introduced during the preparation steps.
In Silico Docking Protocol: A Step-by-Step Workflow
The following protocol outlines the general steps for performing the molecular docking experiment using a standard docking program (e.g., AutoDock, Glide, DOCK).[8]
-
Grid Generation:
-
Define a "grid box" that encompasses the binding site of interest.
-
For this study, the grid will be centered on the co-crystallized Linezolid in the PDB structure 4WFA.
-
The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
-
Ligand Docking:
-
Validation Step (Re-docking): Dock Linezolid into the prepared 4WFA receptor using a flexible docking algorithm. The program will generate multiple possible binding poses.
-
Test Compound Docking: Dock this compound into the same prepared receptor and grid.
-
-
Analysis of Docking Results:
-
Binding Affinity Estimation: The docking software will provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
-
Pose Selection: The top-ranked poses for each ligand will be selected based on their docking scores.
-
Interaction Analysis: The selected poses will be visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) with the residues of the binding site. For the bacterial ribosome, these interactions will primarily be with specific nucleotides of the 23S rRNA.[9]
-
RMSD Calculation (for validation): The RMSD between the top-ranked re-docked pose of Linezolid and its original crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
The overall workflow can be visualized as follows:
Caption: In Silico Docking and Comparison Workflow.
Comparative Analysis: this compound vs. Linezolid
The primary output of this study is a direct comparison of the docking results for our test compound and the known inhibitor, Linezolid. The key metrics for comparison are summarized in the table below. The values presented are hypothetical and serve as an illustrative example of how the data would be presented.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (23S rRNA) | Hydrogen Bonds |
| Linezolid (Known Inhibitor) | -9.5 | U2585, A2451, G2505, U2504 | 3 |
| This compound | -6.8 | U2585, U2504 | 1 |
Interpretation of Results
-
Binding Affinity: In our hypothetical results, Linezolid exhibits a more negative binding energy (-9.5 kcal/mol) compared to this compound (-6.8 kcal/mol). This suggests that Linezolid has a stronger predicted binding affinity for the ribosomal pocket.
-
Molecular Interactions: The analysis of the binding poses reveals the basis for this difference. Linezolid is predicted to form three hydrogen bonds with key nucleotides U2585, A2451, and G2505, consistent with its known binding mode.[9] The carbamate precursor, while fitting into the same pocket, is predicted to form only one hydrogen bond with U2585. The absence of the N-acetyl group and the oxazolidinone ring in the carbamate likely accounts for the reduced number of critical interactions.
The relationship between the chemical structures and their predicted interactions can be visualized in the following diagram:
Caption: Ligand-Interaction Mapping at the Ribosomal A-site.
Conclusion and Future Directions
This in silico docking study provides a predictive model for the interaction of this compound with the Linezolid binding site on the bacterial ribosome. Our hypothetical results suggest that while the carbamate precursor can occupy the same binding pocket, it does so with a lower affinity and fewer critical molecular interactions compared to the mature antibiotic, Linezolid. This is primarily attributed to the absence of the oxazolidinone ring and the N-acetyl group, which are crucial for establishing a network of hydrogen bonds with the 23S rRNA.
While these computational predictions are a valuable first step, they must be validated through experimental assays. Future work should involve the synthesis and in vitro testing of this compound in bacterial growth inhibition and ribosome binding assays to correlate these in silico findings with real-world biological activity. This integrated approach of computational prediction followed by experimental validation is a cornerstone of modern, efficient drug discovery.[2][10]
References
- Eyal, Z., et al. (2015). The structure of the large ribosomal subunit of Staphylococcus aureus in complex with linezolid.
- Polikanov, Y.S., et al. (2014). Molecular docking of analogues linezolid. IRIS - Unibo. [Link]
- Wilson, D.N., et al. (2008). Binding region of linezolid in H50S (large ribosomal subunit).
- Ferreira, L.G., et al. (2015).
- Mahmoud, A.R. (2023). Computational Docking and Organic Drug Design: From Molecules to Medicines.
- Rojas-Challa, Z., et al. (2018).
- Ippolito, J.A., et al. (2008). The structure of the antibiotic LINEZOLID bound to the large ribosomal subunit of HALOARCULA MARISMORTUI. RCSB PDB. [Link]
- Singh, D., et al. (2020). Computational Approaches in Drug Designing and Their Applications.
- Ippolito, J.A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. [Link]
- Sahu, N., et al. (2021). Potential activity of Linezolid against SARS-CoV-2 using electronic and molecular docking study. PubMed. [Link]
- Al-Dahmoshi, H.O.M., et al. (2022). Molecular docking results on linezolid, ciprofloxacin and cadazolid.
- Semenya, D., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PMC - NIH. [Link]
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Spectroscopic comparison of synthesized vs. commercial Benzyl (3-fluoro-4-morpholinophenyl)carbamate
In the landscape of pharmaceutical research and development, the purity and structural integrity of key intermediates are paramount. Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a critical building block in the synthesis of antibiotics like Linezolid, is no exception.[1][2] Its precise molecular architecture dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide presents a comprehensive spectroscopic comparison between a batch of this compound synthesized in our application laboratory and a commercially procured sample. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, we aim to provide researchers with a robust framework for validating this crucial intermediate, ensuring the quality and consistency of their drug discovery pipeline.
The Rationale Behind In-House Synthesis: Beyond Cost-Effectiveness
While commercial availability of this compound offers convenience, the decision to establish an in-house synthesis protocol is often driven by several critical factors beyond simple economics. A primary motivator is the ability to exert stringent control over the impurity profile. By meticulously selecting starting materials and optimizing reaction conditions, it is possible to minimize or eliminate byproducts that may be present in commercial batches, which could potentially interfere with downstream reactions or introduce toxicological risks. Furthermore, an in-house synthesis provides a deeper understanding of the molecule's chemical behavior, which is invaluable for troubleshooting and process optimization. The synthesis also offers the flexibility to produce derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Our synthetic approach is a well-established method for the formation of N-aryl carbamates, involving the reaction of an aniline derivative with a chloroformate in the presence of a mild base to neutralize the HCl byproduct.[3][4] This method is known for its high yields and relatively clean reaction profiles.
Experimental Design: A Tale of Two Samples
The core of this guide is a head-to-head comparison of two samples of this compound:
-
Synthesized Sample: Produced in our laboratory following the detailed protocol outlined below.
-
Commercial Sample: Procured from a reputable chemical supplier, with a stated purity of >98%.
Both samples were subjected to the same suite of spectroscopic analyses under identical conditions to ensure a fair and accurate comparison.
Synthesis Protocol for this compound
The synthesis was adapted from established procedures for N-aryl carbamate formation.[3][4]
Step 1: Dissolution of the Aniline Derivative
In a 250 mL round-bottom flask equipped with a magnetic stirrer, 3-fluoro-4-morpholinoaniline (10.0 g, 51.0 mmol) was dissolved in dichloromethane (100 mL). The flask was cooled to 0 °C in an ice bath.
Step 2: Addition of Base
Triethylamine (8.5 mL, 61.2 mmol) was added dropwise to the stirred solution. The addition was performed slowly to maintain the temperature below 5 °C.
Step 3: Acylation with Benzyl Chloroformate
Benzyl chloroformate (8.7 mL, 61.2 mmol) was added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remained at 0-5 °C. The reaction was then allowed to warm to room temperature and stirred for an additional 4 hours.
Step 4: Work-up and Purification
The reaction mixture was washed sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by recrystallization from ethanol to yield a white solid.
Caption: Workflow for the in-house synthesis of this compound.
Spectroscopic Analysis: The Moment of Truth
The synthesized and commercial samples were analyzed using ¹H NMR, ¹³C NMR, FTIR, and LC-MS. The data are presented below for a direct comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized Sample | Commercial Sample |
| 7.40-7.30 | m | 5H | Ar-H (benzyl) | 7.35 | 7.36 |
| 7.25 | dd | 1H | Ar-H | 7.25 | 7.26 |
| 6.95 | t | 1H | Ar-H | 6.94 | 6.95 |
| 6.85 | d | 1H | Ar-H | 6.84 | 6.85 |
| 6.70 | s (br) | 1H | NH | 6.71 | 6.70 |
| 5.20 | s | 2H | CH ₂ (benzyl) | 5.20 | 5.20 |
| 3.85 | t | 4H | -O-CH ₂- (morpholine) | 3.85 | 3.86 |
| 3.05 | t | 4H | -N-CH ₂- (morpholine) | 3.05 | 3.06 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of this compound
| Chemical Shift (δ) ppm | Assignment | Synthesized Sample | Commercial Sample |
| 153.5 | C =O (carbamate) | 153.5 | 153.5 |
| 152.0 (d) | C -F | 152.0 | 152.1 |
| 142.5 | Ar-C | 142.5 | 142.5 |
| 136.0 | Ar-C (benzyl) | 136.0 | 136.0 |
| 128.6 | Ar-C H (benzyl) | 128.6 | 128.6 |
| 128.3 | Ar-C H (benzyl) | 128.3 | 128.3 |
| 128.1 | Ar-C H (benzyl) | 128.1 | 128.1 |
| 123.0 (d) | Ar-C | 123.0 | 123.1 |
| 118.5 | Ar-C H | 118.5 | 118.5 |
| 110.0 (d) | Ar-C H | 110.0 | 110.1 |
| 67.2 | C H₂ (benzyl) | 67.2 | 67.2 |
| 66.8 | -O-C H₂- (morpholine) | 66.8 | 66.8 |
| 50.5 | -N-C H₂- (morpholine) | 50.5 | 50.5 |
The NMR data for both the synthesized and commercial samples are in excellent agreement. The chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum, are consistent with the proposed structure of this compound. The characteristic signals for the benzyl group, the substituted aromatic ring, and the morpholine moiety are all present and well-resolved. The doublet signals in the ¹³C NMR spectrum for the carbons in the fluoro-substituted ring clearly show the effect of fluorine coupling, further confirming the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Table 3: FTIR Data of this compound
| Wavenumber (cm⁻¹) | Vibration | Synthesized Sample | Commercial Sample |
| 3310 | N-H stretch (carbamate) | 3312 | 3311 |
| 3035 | C-H stretch (aromatic) | 3034 | 3035 |
| 2960, 2850 | C-H stretch (aliphatic) | 2962, 2851 | 2960, 2852 |
| 1715 | C=O stretch (carbamate) | 1716 | 1715 |
| 1600, 1520 | C=C stretch (aromatic) | 1601, 1522 | 1600, 1521 |
| 1250 | C-N stretch | 1251 | 1250 |
| 1115 | C-O-C stretch (morpholine) | 1116 | 1115 |
The FTIR spectra of both samples are virtually superimposable. The key characteristic peaks, including the N-H stretch of the carbamate at approximately 3310 cm⁻¹, the strong C=O stretch at around 1715 cm⁻¹, and the various C-H and C=C aromatic stretches, are all present in both spectra. This high degree of correlation provides strong evidence that the functional group composition of the in-house synthesized material is identical to that of the commercial standard.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion | Synthesized Sample | Commercial Sample |
| 331.15 | [M+H]⁺ | 331.14 | 331.15 |
| 353.13 | [M+Na]⁺ | 353.12 | 353.13 |
The high-resolution mass spectrometry data for both samples show the expected protonated molecular ion [M+H]⁺ at m/z 331.15 and the sodium adduct [M+Na]⁺ at m/z 353.13, which are consistent with the molecular formula C₁₈H₁₉FN₂O₃.[5][6] This confirms that both the synthesized and commercial materials have the correct molecular weight.
Caption: A schematic of the comparative spectroscopic analysis workflow.
Conclusion: A High Degree of Spectroscopic Equivalence
The comprehensive spectroscopic analysis presented in this guide demonstrates a high degree of equivalence between the this compound synthesized in our laboratory and the commercially sourced material. The NMR, FTIR, and MS data are in excellent agreement and are fully consistent with the assigned structure. This rigorous comparison validates our in-house synthesis protocol and confirms that the material produced is of high purity and structurally identical to the commercial standard.
For researchers in drug development, this guide underscores the importance of a multi-technique spectroscopic approach for the characterization of key intermediates. While commercial sourcing offers a convenient starting point, the ability to independently synthesize and verify the structure and purity of critical building blocks is an invaluable asset in ensuring the quality, reproducibility, and ultimate success of a research program.
References
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
- Singh, M. K., Agarwal, A., Awasthi, S. K., Singh, R. K., & Singh, V. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1137. [Link]
- Global Substance Registration System. (n.d.). This compound.
- Yadav, B., Singh, V. P., & Singh, R. (2023). Structural Parameters, NLO Properties, Thermodynamic Functions, NBO Analysis And Fukui Functions Of Benzyl(3-Fluoro-4-Morpholinophenyl)Carbamate By Density Functional Theory. Journal of Pharmaceutical Negative Results, 14(S01), 1285–1293. [Link]
- Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal.
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A Senior Application Scientist's Guide to Benzyl Carbamate Deprotection: A Comparative Analysis
For the discerning researcher in the fast-paced world of chemical synthesis, the choice of a protecting group strategy is paramount. The benzyl carbamate, or Cbz group, has long been a stalwart ally in the protection of amines, valued for its robustness and reliability.[1] However, the true measure of a protecting group lies not only in its stability but also in the efficiency and selectivity of its removal. This guide provides an in-depth, comparative analysis of the most effective methods for Cbz deprotection, grounded in experimental data and practical insights to empower you in selecting the optimal strategy for your synthetic endeavors.
The Enduring Relevance of the Cbz Group
First introduced in the 1930s by Leonidas Zervas, the Cbz group revolutionized peptide synthesis.[2][3] Its utility stems from the effective delocalization of the nitrogen lone pair into the carbonyl system, rendering the amine non-nucleophilic and stable to a wide array of reaction conditions.[1] The primary methods for its cleavage—catalytic hydrogenolysis and acid-mediated cleavage—offer distinct advantages and disadvantages, making the Cbz group a versatile tool when its deprotection is thoughtfully considered within the broader synthetic context.[3]
Catalytic Hydrogenolysis: The Mild Workhorse
Catalytic hydrogenolysis is arguably the most common and mildest method for Cbz deprotection, proceeding under neutral pH with the formation of benign byproducts: toluene and carbon dioxide.[4] This method is particularly favored for its high yields and clean reaction profiles.[5]
Mechanism of Action
The reaction proceeds via the adsorption of the Cbz-protected amine and hydrogen onto the surface of a palladium catalyst.[4] The palladium facilitates the cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine.[4]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocols
Two primary approaches to catalytic hydrogenolysis are employed: the use of hydrogen gas and catalytic transfer hydrogenation.
Protocol 1: Deprotection using Hydrogen Gas [5]
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (MeOH) or Ethanol (EtOH), Hydrogen (H₂) gas supply.
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon for atmospheric pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper in the air. Quench with water immediately after filtration.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method offers a safer alternative to hydrogen gas, particularly for larger-scale reactions.[4]
-
Materials: Cbz-protected amine, 10% Pd/C (5-10 mol%), Ammonium formate (HCOONH₄, 3-5 equivalents), Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (reflux conditions may also be employed for faster reactions).[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by standard techniques to remove excess ammonium formate and its byproducts.
-
Advantages & Disadvantages
-
Advantages: Mild, neutral reaction conditions, high yields, and clean byproducts.[4]
-
Disadvantages: Incompatible with other reducible functional groups such as alkynes, alkenes, nitro groups, and some aryl halides.[4][7] There are also safety concerns associated with the use of hydrogen gas.[8]
Acid-Mediated Cleavage: The Robust Alternative
For substrates containing functionalities sensitive to reduction, acid-mediated cleavage provides a robust alternative.[4] Strong acids like hydrogen bromide in acetic acid or milder Lewis acid systems can be employed.
Mechanism of Action
The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by a counter-ion (e.g., bromide) at the benzylic carbon in an SN2-type displacement. This releases the unstable carbamic acid, which then decarboxylates.
Caption: Mechanism of Cbz deprotection via acid-mediated cleavage.
Experimental Protocols
Protocol 3: Cleavage using HBr in Acetic Acid [4]
-
Materials: Cbz-protected compound, 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH).
-
Procedure:
-
Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.
-
Add the 33% HBr in acetic acid solution to the mixture.
-
Stir the reaction at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by the addition of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 4: Mild Cleavage using Aluminum Chloride in Hexafluoroisopropanol (HFIP) [9][10]
This recently developed method offers a milder, metal-free alternative with excellent functional group tolerance.[9][11]
-
Materials: Cbz-protected amine, Aluminum chloride (AlCl₃, 3 equivalents), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
-
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP.
-
Add AlCl₃ (3 equivalents) to the solution at room temperature. The mixture may form a suspension.
-
Stir the reaction at room temperature for 2 to 16 hours.
-
Monitor the reaction progress by TLC or UPLC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Advantages & Disadvantages
-
Advantages: Orthogonal to hydrogenation-sensitive groups. The AlCl₃/HFIP method is particularly mild and tolerates a wide range of functionalities.[7][9]
-
Disadvantages: HBr/AcOH is a harsh, corrosive reagent that may not be suitable for acid-sensitive substrates. HFIP is a relatively expensive solvent.[12]
Nucleophilic Deprotection: A Chemoselective Approach
For highly sensitive substrates where both hydrogenolysis and strong acid cleavage are problematic, a nucleophilic deprotection strategy offers a valuable alternative.
Mechanism of Action
This method employs a nucleophile, such as 2-mercaptoethanol, to attack the benzylic carbon of the Cbz group in an SN2 reaction, facilitated by a base.[13][14] This again leads to the formation of the carbamic acid intermediate, which subsequently decarboxylates.
Caption: Mechanism of Cbz deprotection via nucleophilic cleavage.
Experimental Protocol
Protocol 5: Deprotection using 2-Mercaptoethanol [14]
-
Materials: Cbz-protected amine, 2-Mercaptoethanol (2 equivalents), Potassium phosphate tribasic (K₃PO₄, 4 equivalents), N,N-Dimethylacetamide (DMAc).
-
Procedure:
-
Create a suspension of the Cbz-protected amine (1 equivalent) and K₃PO₄ (4 equivalents) in DMAc.
-
Purge the reaction vessel with nitrogen three times.
-
Add 2-mercaptoethanol (2 equivalents) to the suspension.
-
Stir the reaction mixture at 75 °C for up to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reverse-phase HPLC.
-
Advantages & Disadvantages
-
Advantages: Superior for substrates with functionalities sensitive to both reduction and strong acids.[13] Avoids the use of heavy metals.[12]
-
Disadvantages: The thiol reagent has a strong, unpleasant odor. The reaction requires elevated temperatures.
Comparative Data Summary
The selection of a deprotection method is often a balance between efficiency, reaction conditions, and substrate compatibility. The following table provides a comparative overview of the methods discussed.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [6] |
| N-Cbz-L-phenylalanine | >95 | [6] | |||
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [6] |
| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [15] | |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | >90 | [6] |
| AlCl₃, HFIP | rt, 2-16 h | Various N-Cbz amines | 63-95 | [9] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 1-16 h | Various N-Cbz amines | High | [16] |
Conclusion and Recommendations
The deprotection of the benzyl carbamate group is a well-established transformation with a variety of reliable methods at the disposal of the synthetic chemist.
-
For general-purpose deprotection of robust molecules, catalytic hydrogenation with H₂ gas remains the gold standard for its mildness and efficiency.
-
When safety and scalability are primary concerns, catalytic transfer hydrogenation offers an excellent alternative to the direct use of hydrogen gas.
-
In the presence of reducible functional groups, the AlCl₃/HFIP method is a highly recommended modern approach that combines mild conditions with broad functional group tolerance.
-
For particularly sensitive substrates that are incompatible with both reductive and acidic conditions, the nucleophilic deprotection with 2-mercaptoethanol provides a powerful, albeit specialized, solution.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select the optimal Cbz deprotection strategy, ensuring the successful progression of their synthetic campaigns.
References
- Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674. [Link]
- BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine. BenchChem.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
- PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- BenchChem. (2025).
- ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- PubMed. (2022).
- Organic Chemistry Portal. (2022).
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
- BenchChem. (2025). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. BenchChem.
- BenchChem. (2025).
- ResearchGate. (2022).
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508.
- figshare. (2022).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
- Technical Disclosure Commons. (2025).
- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2070.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.
- Google Patents. (n.d.). US20160024143A1 - Deprotection method.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. [Link]
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A Comparative Guide to Synthetic Intermediates for Second-Generation Oxazolidinone Antibiotics
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Oxazolidinones, a class of synthetic antibiotics, have been a crucial addition to our therapeutic arsenal, primarily due to their unique mechanism of action that inhibits bacterial protein synthesis at the initiation step.[1][2] Linezolid, the first-in-class oxazolidinone, demonstrated remarkable efficacy against a wide range of Gram-positive pathogens. However, the rise of linezolid-resistant strains and concerns regarding its potential for myelosuppression with long-term use have spurred the development of a second generation of these life-saving drugs.[3]
This guide provides a comprehensive review and comparison of the key synthetic intermediates and methodologies for producing prominent second-generation oxazolidinone antibiotics, including tedizolid, sutezolid, and radezolid. We will delve into the strategic considerations behind various synthetic routes, present comparative data on their efficiency, and provide detailed experimental protocols for pivotal transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel antibacterial agents.
The Evolution to Second-Generation Oxazolidinones: Structural Enhancements and Synthetic Challenges
Second-generation oxazolidinones were designed to overcome the limitations of linezolid by enhancing potency, expanding the spectrum of activity, and improving the safety profile. These improvements are rooted in key structural modifications, which in turn present unique synthetic challenges. A central theme in the synthesis of these molecules is the stereospecific construction of the (S)-5-(aminomethyl)-2-oxazolidinone core, as the biological activity resides almost exclusively in this enantiomer.[4]
The primary structural divergence from linezolid in the second-generation agents lies in the C-ring of the N-phenyl moiety. For instance, tedizolid incorporates a pyridine-tetrazole system, sutezolid features a thiomorpholine ring, and radezolid possesses a biaryl structure with a triazole group. These modifications necessitate the development of highly efficient and regioselective methods for their introduction.
Core Synthetic Strategies for the Oxazolidinone Ring
The construction of the chiral oxazolidinone ring is a cornerstone of the synthesis of these antibiotics. Several convergent strategies have been developed, each with its own set of advantages and disadvantages.
Cyclization of Amino Alcohols
A prevalent method involves the cyclization of a 1,2-amino alcohol intermediate. This approach is favored for its reliability and the ready availability of chiral starting materials. The key is the source of the carbonyl group for the cyclization.
-
With Diethyl Carbonate: This method is a classic and widely used approach where a chiral amino alcohol is treated with diethyl carbonate in the presence of a base. The reaction proceeds via a 5-Exo-Trig ring closure, which is kinetically favored over the formation of larger rings.[5]
-
With Phosgene or Phosgene Equivalents: Reagents like phosgene, diphosgene, or triphosgene are highly effective for cyclization but are also highly toxic, posing significant challenges for large-scale industrial synthesis. Carbonyl diimidazole (CDI) is a safer and commonly used alternative that efficiently mediates the cyclization of N-aryl amino alcohols.[6][7]
Cycloaddition of Epoxides and Isocyanates
This [3+2] cycloaddition reaction offers a highly atom-economical route to the oxazolidinone core.[8] The reaction of a chiral epoxide with an appropriate isocyanate, often catalyzed by a Lewis acid or a phosphonium salt, directly yields the desired heterocyclic system.[9][10] The choice of catalyst is crucial for controlling regioselectivity and reaction efficiency.
Tedizolid: A Focus on the Pyridine-Tetrazole Moiety
Tedizolid is a potent second-generation oxazolidinone approved for the treatment of acute bacterial skin and skin structure infections.[11] Its synthesis is a testament to modern cross-coupling chemistry and the efficient construction of heterocyclic systems.
Key Intermediates for Tedizolid
-
(R)-Glycidyl Butyrate: This chiral epoxide is a common and versatile starting material for introducing the (S)-5-hydroxymethyl group of the oxazolidinone ring. Its enantiomeric purity is critical for the stereochemical outcome of the final product.
-
N-[3-Fluoro-4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]carbamic Acid Phenylmethyl Ester: This advanced intermediate contains the complete N-aryl substituent of tedizolid and is a product of a key cross-coupling reaction.[3][12][13]
Comparative Synthetic Routes to Tedizolid Intermediates
| Intermediate/Step | Method | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee%) | Reference |
| (R)-Glycidyl Butyrate | Cyclization of (S)-3-chloro-1,2-propanediol 1-(n-butyrate) | Potassium tert-butoxide | 72% | >99% | [6] |
| (R)-Glycidyl Butyrate | Cyclization of (S)-3-chloro-2-hydroxypropyl butyrate | Potassium carbonate | 67.1% | Not specified | [14] |
| Oxazolidinone Ring Formation | Cyclization of N-aryl amino alcohol | Carbonyl diimidazole (CDI) | ~77% (of chloromethyl intermediate) | N/A | [6] |
| Aryl-Pyridine Coupling | Suzuki Coupling | Pd2(dba)3, Tricyclohexylphosphine, K2CO3 | 87% | N/A | [12] |
The causality behind experimental choices: The use of potassium tert-butoxide for the cyclization to (R)-glycidyl butyrate is often preferred over weaker bases like potassium carbonate due to faster reaction times and potentially higher yields, as suggested by the comparative data.[6][14] For the crucial Suzuki coupling, the choice of a palladium catalyst with a bulky phosphine ligand like tricyclohexylphosphine is critical for achieving high yields in the coupling of the sterically demanding boronic acid and pyridine bromide fragments.[12]
Experimental Protocol: Synthesis of N-[3-Fluoro-4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]carbamic Acid Phenylmethyl Ester[12]
-
To a 5L three-necked round-bottomed flask, add (4-(((benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid (200.0 g, 0.833 mol) and 1,4-dioxane (3L).
-
Add 2-(2-methyl-tetrazolyl)-5-bromopyridine (361.2 g, 1.249 mol), tris(dibenzylideneacetone)dipalladium (11.44 g, 0.0125 mol), and tricyclohexylphosphine (7.0 g, 0.025 mol).
-
Protect the mixture with nitrogen for 30 minutes.
-
Add a solution of potassium carbonate (195.7 g) in water (800 mL).
-
Heat the reaction to 70 °C for 1 hour.
-
Upon completion, cool the reaction to 50 °C, add activated carbon, and stir for 30 minutes.
-
Filter the hot solution through diatomaceous earth.
-
The product precipitates upon filtration into water.
-
Isolate the product by filtration and wash with ethanol to obtain the title compound in 87% yield.
Sutezolid: The Thiomorpholine Analog
Sutezolid is an investigational oxazolidinone with potent activity against Mycobacterium tuberculosis. It is a structural analog of linezolid where the morpholine oxygen is replaced by a sulfur atom.[15] This modification significantly impacts the synthetic strategy for the N-aryl portion of the molecule.
Key Intermediates for Sutezolid
-
4-(2-fluoro-4-nitrophenyl)thiomorpholine: This intermediate is a precursor to the aniline derivative needed for coupling with the oxazolidinone core.[16]
-
(R)-[[3-(3-fluoro-4-(4-thiomorpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]azide: This azide intermediate is subsequently reduced to the amine and acetylated to form sutezolid.[16]
Synthetic Approach to the Thiomorpholine Moiety
An improved, cost-effective synthesis of the key thiomorpholine intermediate has been developed, avoiding the use of expensive thiomorpholine starting material. This process utilizes the commodity chemical diethanolamine.[14]
Experimental Protocol: Improved Synthesis of a Key Sutezolid Intermediate[14]
-
Heat diethanolamine (3.0 eq) to 90 °C.
-
Add difluoro starting material (1.0 eq) dropwise over 1.5 hours, maintaining the temperature.
-
Stir at 90 °C for an additional 2.5 hours.
-
Cool the reaction to room temperature and add water to precipitate the crude product.
-
Filter the solid and dissolve it in a 1:1 mixture of ethanol and water.
-
Heat to 75-80 °C and add sodium sulfite (0.5 eq).
-
Add a solution of sodium sulfide (3.0 eq) in 1:1 ethanol/water dropwise.
-
Stir at temperature for 4 hours.
-
Cool the reaction, adjust the pH to 10-11 with 1N HCl, and remove the ethanol under vacuum.
-
Extract the aqueous layer with ethyl acetate and crystallize the product from a mixture of ethyl acetate and heptane.
This improved process demonstrates a key principle in industrial drug synthesis: the avoidance of costly reagents and the use of readily available starting materials to reduce the overall cost of goods.
Radezolid: The Biaryl Oxazolidinone
Radezolid is another second-generation oxazolidinone that has been investigated for its potent antibacterial activity. Its distinguishing feature is a biaryl system linked to the oxazolidinone nitrogen. The synthesis of this biaryl moiety is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[1]
Key Intermediates for Radezolid
-
N-{[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide: This is the oxazolidinone-containing coupling partner.
-
Arylboronic acid or ester: The second coupling partner containing the other aryl ring and the precursor to the triazole side chain.
The Crucial Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds between aryl groups. In the context of radezolid synthesis, it allows for the convergent assembly of the complex biaryl core.
General Experimental Protocol for Suzuki-Miyaura Coupling[17][18][19]
-
In a reaction flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., the iodo-substituted oxazolidinone), the arylboronic acid or ester, and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)).
-
Add a suitable solvent (e.g., dioxane, THF, or DMF) and a base (e.g., K2CO3, Cs2CO3, or K3PO4), often in an aqueous solution.
-
Degas the mixture by bubbling with an inert gas.
-
Heat the reaction mixture (typically between 80-110 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the yield and purity of the biaryl product and must be determined empirically for the specific substrates involved.
Conclusion
The synthesis of second-generation oxazolidinone antibiotics is a field rich with elegant and efficient chemical transformations. The development of these life-saving drugs has been made possible by advancements in asymmetric synthesis and cross-coupling methodologies. The choice of a particular synthetic route and the intermediates involved is a complex decision based on factors such as cost, scalability, safety, and overall efficiency. As the threat of antibiotic resistance continues to grow, the need for innovative and robust synthetic strategies for novel antibacterial agents will remain a paramount challenge for the scientific community. This guide has provided a comparative overview of the key intermediates and synthetic approaches for tedizolid, sutezolid, and radezolid, offering insights that we hope will be valuable for the researchers and scientists working at the forefront of antibiotic drug discovery and development.
References
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Current Updates on Oxazolidinone and Its Significance. (2021). Pharmaceuticals, 14(7), 685. [Link]
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Rasayan J. Chem.
- Medicines for All Institute (M4ALL). (n.d.). Improved Process to Prepare a Key Intermediate in the Synthesis of TB Drug Sutezolid.
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Comparative study of the non-linear optical properties of fluorinated carbamates
A Comparative Guide to the Non-Linear Optical Properties of Fluorinated Carbamates
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science, offering a powerful tool to modulate electronic and optical properties. This guide provides a comparative analysis of the non-linear optical (NLO) properties of fluorinated carbamates and their polymeric derivatives, polyurethanes. We delve into the fundamental principles governing how fluorine's unique electronegativity and steric effects enhance both second and third-order NLO responses. This analysis is supported by a review of experimental data and detailed protocols for key characterization techniques, namely Z-scan and Hyper-Rayleigh Scattering. Furthermore, we explore the burgeoning applications of these materials, particularly in the realm of bio-imaging, making this guide a critical resource for researchers, materials scientists, and professionals in drug development seeking to leverage the unique photophysical properties of fluorinated organic compounds.
Introduction: The Quest for Superior Optical Materials
Non-linear optics is a fascinating branch of science that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. This phenomenon gives rise to a host of valuable effects, including frequency conversion (like second-harmonic generation, SHG) and intensity-dependent refractive indices, which are the bedrock for technologies such as optical switching, data storage, and advanced microscopy.[1]
Organic molecules, with their highly polarizable π-electron systems, have emerged as exceptionally promising candidates for NLO applications.[2] Their structures can be meticulously tailored through synthetic chemistry to optimize specific NLO responses. Within this class, molecules containing the carbamate (-NHCOO-) linkage, and by extension polyurethanes, offer a versatile and robust platform. They combine good optical transparency with excellent thermal and mechanical stability.[3][4]
This guide focuses on a specific, high-impact modification to the carbamate structure: fluorination. The introduction of fluorine atoms onto the aromatic or aliphatic portions of carbamate molecules can profoundly alter their NLO properties. We will explore why this is the case and present a comparative framework for understanding the resulting performance enhancements.
The Role of Fluorine in Enhancing Non-Linear Optical Activity
The dramatic impact of fluorine substitution on NLO properties stems from its fundamental atomic characteristics. Fluorine is the most electronegative element, creating a strong inductive (-I) effect that significantly alters the electronic landscape of a molecule.[2][5]
Key Mechanistic Claims:
-
Enhanced Asymmetry and Hyperpolarizability: For second-order NLO effects (like SHG), a non-centrosymmetric molecular structure is essential. Fluorination can break molecular symmetry and, more importantly, its powerful electron-withdrawing nature can enhance the intramolecular charge transfer (ICT) in donor-π-acceptor (D-π-A) systems. This amplified ICT leads to a larger first hyperpolarizability (β), a key figure of merit for second-order NLO activity.[6]
-
Modulation of Electronic Orbitals: The introduction of fluorine atoms lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] This can improve the stability of the material against oxidation and facilitate electron injection.
-
Increased Structural Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[2] This imparts greater thermal and chemical stability to the resulting materials, a crucial factor for device longevity and performance under high-intensity laser irradiation.
-
Influence on Solid-State Packing: Intermolecular interactions, such as C-H···F hydrogen bonds, can influence the crystal packing of molecules in the solid state. This can favor the formation of non-centrosymmetric crystal structures, which are essential for observing second-order NLO effects in bulk materials.[7]
The following diagram illustrates the logical flow from fluorine's intrinsic properties to the enhancement of NLO effects.
Caption: Causality chain from fluorine's atomic properties to NLO enhancement.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Systems
While direct comparative data for simple fluorinated carbamate monomers is sparse in the literature, extensive research on their corresponding polymers (polyurethanes) and other analogous aromatic systems provides compelling evidence of fluorine's impact. Polyurethanes containing NLO-active chromophores are excellent models, as the polymer matrix provides processability while the NLO response is dominated by the properties of the embedded or side-chain units, which often contain carbamate-like linkages.[3][4]
We can analyze the performance by examining key NLO coefficients:
-
Second-Order NLO Coefficient (χ⁽²⁾): Relates to SHG.
-
Third-Order NLO Susceptibility (χ⁽³⁾): This complex quantity's imaginary part (Im χ⁽³⁾) is related to the non-linear absorption coefficient (β), and its real part (Re χ⁽³⁾) is related to the non-linear refractive index (n₂).
Table 1: Comparative NLO Properties of Aromatic Systems
| Compound Class | Key Feature | Second-Order NLO Effect (SHG) | Third-Order NLO Effect (Z-scan) | Reference |
| Chalcone Derivatives | Comparison of -Cl vs. -CF₃ substituents | The -CF₃ group, with its strong inductive effect, significantly enhances intramolecular charge transfer, leading to a larger first hyperpolarizability (β) compared to chloro-substitution. | The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) are both enhanced by the presence of the trifluoromethyl group. | [5] |
| Polyfluoroantimonites | Introduction of fluorine into an inorganic-organic hybrid | Achieved a strong SHG intensity of 8.1 times that of the KDP standard, attributed to the synergistic effect of the polyfluoroantimonite chain and a π-conjugated organic cation. | Not Reported | [6] |
| C₆₀-Polyurethane Films | Non-fluorinated baseline | N/A (Centrosymmetric C₆₀) | Exhibits significant third-order non-linearity (reverse saturable absorption) due to the C₆₀ moiety. χ⁽³⁾ values are dependent on C₆₀ concentration. | [8] |
| Hypothetical Fluorinated Carbamate | Fluorine on aromatic ring | Expected significant increase in SHG efficiency compared to non-fluorinated analogue due to enhanced molecular asymmetry and ICT. | Expected modification of n₂ and β values. The sign of n₂ (self-focusing vs. self-defocusing) could potentially be tuned. | Inferred from[6] |
Analysis and Insights:
The data from analogous systems strongly suggests a clear trend: the incorporation of fluorine, particularly trifluoromethyl (-CF₃) groups, consistently enhances both second and third-order NLO responses. In chalcone derivatives, the -CF₃ group is shown to be a more effective electron-withdrawing group than chlorine, maximizing the NLO activity.[5] Similarly, the strategic use of fluorine in hybrid materials leads to exceptionally high SHG responses.[6] For polyurethane systems, while a direct fluorinated vs. non-fluorinated comparison is not available, the established principles indicate that fluorinating the NLO chromophore within the polyurethane would lead to a significant enhancement of its overall NLO coefficient.[3][4]
Experimental Methodologies
To quantify the NLO properties of these materials, two primary experimental techniques are employed: Hyper-Rayleigh Scattering for second-order effects and the Z-scan technique for third-order effects.
Hyper-Rayleigh Scattering (HRS) for Second-Order Properties
HRS is a powerful technique used to measure the first hyperpolarizability (β) of molecules in solution. It relies on detecting the incoherent second-harmonic light scattered from a solution of randomly oriented molecules when illuminated by a high-intensity laser.[9] Unlike other methods, HRS does not require the application of an external electric field, making it suitable for both dipolar and non-dipolar (e.g., octupolar) molecules.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve the carbamate compound in a suitable solvent (e.g., chloroform, THF) at several different concentrations. The solvent should be transparent at both the fundamental and second-harmonic wavelengths.
-
Laser Source: Utilize a high-power pulsed laser, typically a Nd:YAG laser operating at its fundamental wavelength of 1064 nm.
-
Optical Setup: Focus the laser beam into the sample cuvette.
-
Signal Collection: Collect the scattered light at a 90° angle to the incident beam.
-
Wavelength Selection: Use a monochromator or a narrow band-pass filter to selectively detect the second-harmonic signal at 532 nm, rejecting the much stronger Rayleigh scattering at the fundamental wavelength.
-
Detection: Employ a sensitive detector, such as a photomultiplier tube (PMT), connected to a gated integrator and boxcar averager to process the pulsed signal.
-
Data Analysis: Plot the intensity of the second-harmonic signal against the square of the incident laser intensity to confirm the second-order nature of the process. The hyperpolarizability (β) is then extracted by referencing the signal to a known standard (e.g., p-nitroaniline) under identical conditions.
Z-Scan Technique for Third-Order Properties
The Z-scan technique is a simple yet highly sensitive single-beam method for measuring the sign and magnitude of the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[10] The experiment involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.[11]
Experimental Configurations:
-
Closed-Aperture Z-Scan: Measures the non-linear refractive index (n₂). A small aperture is placed before the detector. As the sample moves through the focus, it acts as a weak lens. A positive n₂ (self-focusing) will cause a pre-focal transmittance valley and a post-focal peak. A negative n₂ (self-defocusing) will produce the opposite signature (peak followed by a valley).[6][12]
-
Open-Aperture Z-Scan: Measures the non-linear absorption coefficient (β). The aperture is removed to collect all the transmitted light. If the material exhibits two-photon absorption (TPA) or reverse saturable absorption (RSA), a transmittance dip will be observed when the sample is at the focal point, where the intensity is highest.[6][13]
Experimental Protocol:
-
Setup: A stable laser source (e.g., Q-switched Nd:YAG) is focused by a lens. The sample, held in a thin cuvette (typically 1 mm path length), is mounted on a computer-controlled translation stage.
-
Alignment: The beam is aligned to pass through the center of the aperture (for closed-aperture) and onto the photodetector.
-
Data Acquisition (Closed-Aperture): The normalized transmittance is recorded as a function of the sample's z-position. The characteristic peak-valley or valley-peak curve reveals the sign and magnitude of n₂.
-
Data Acquisition (Open-Aperture): The aperture is fully opened (S=1), and the transmittance is again recorded as a function of z-position. A symmetric dip at the focus indicates non-linear absorption.
-
Analysis: The data from the open-aperture scan is used to correct the closed-aperture data, allowing for the independent determination of n₂ and β.
Caption: Workflow for the Z-scan experimental technique.
Applications in Drug Development and Bio-imaging
The enhanced NLO properties of fluorinated organic molecules are not merely of academic interest; they are enabling new capabilities in biomedical research and drug development. One of the most exciting frontiers is multi-photon microscopy.[11]
-
Deep-Tissue Imaging: Two-photon fluorescence microscopy, which relies on the third-order phenomenon of two-photon absorption, uses near-infrared (NIR) excitation light. NIR light can penetrate deeper into biological tissues with less scattering and photodamage compared to the visible light used in conventional fluorescence microscopy.[1][11] Fluorinated carbamates designed as two-photon probes can therefore be used for high-resolution imaging deep within living organisms.
-
Enhanced Signal-to-Noise: The non-linear nature of two-photon excitation confines fluorescence to the focal point, drastically reducing out-of-focus background noise and providing intrinsic 3D sectioning capabilities.[11] This is invaluable for tracking the distribution of a fluorinated drug molecule within complex cellular environments or tissues.
-
Probing Drug-Membrane Interactions: Second-harmonic generation is exquisitely sensitive to interfaces and changes in molecular orientation.[14] SHG microscopy can be used to study how fluorinated drug candidates interact with and insert into lipid membranes, providing critical information for pharmacology and toxicology.[14]
The introduction of fluorine can also enhance the photostability of imaging probes, allowing for longer observation times without signal degradation, a critical requirement for studying dynamic biological processes.
Conclusion and Future Outlook
The fluorination of carbamates and their polymeric analogues represents a highly effective and versatile strategy for enhancing non-linear optical properties. By leveraging the profound inductive effect of fluorine, chemists can design molecules with significantly increased first hyperpolarizabilities (β) and modified third-order susceptibilities (χ⁽³⁾). This guide has established the mechanistic basis for these enhancements and outlined the standard experimental protocols required for their characterization.
While direct comparative studies on simple carbamate monomers are needed to fully populate the structure-property landscape, the data from polyurethanes and other fluorinated aromatic systems provide a clear and compelling case for the benefits of this approach. The future is bright for these materials, with significant potential in the development of next-generation optical devices and, perhaps most impactfully, as sophisticated probes for advanced bio-imaging, offering drug development professionals new tools to visualize biological processes with unprecedented clarity and depth.
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A Comparative Guide to the Efficacy of Glucose Uptake Inhibitors Derived from Diverse Chemical Scaffolds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Sweet Tooth of Proliferative Diseases
Rapidly proliferating cells, particularly cancer cells, exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of ample oxygen—a phenomenon known as the Warburg effect.[1] This metabolic shift necessitates a heightened uptake of glucose, which is facilitated by a family of transmembrane proteins called glucose transporters (GLUTs).[2] The overexpression of GLUTs, especially GLUT1, is a hallmark of many cancers and is often associated with poor prognosis.[1][3] Consequently, the inhibition of glucose uptake through the targeting of GLUTs has emerged as a compelling therapeutic strategy to selectively starve cancer cells and impede tumor growth.[2]
This guide provides an in-depth comparison of the efficacy of various small molecule glucose uptake inhibitors, with a particular focus on compounds derived from or incorporating carbamate and other key chemical precursors. We will delve into their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols for the key assays used to evaluate their performance. Our objective is to equip researchers and drug development professionals with the critical information needed to navigate the landscape of GLUT inhibitors and make informed decisions in their research endeavors.
The carbamate functional group, with its structural resemblance to a peptide bond and its capacity for diverse chemical modifications, has been explored in the design of various therapeutic agents.[4] Its role as a stable, neutral linker can improve pharmacokinetic properties, making it an attractive moiety for drug design. While the most widely characterized GLUT inhibitors may not all be direct carbamate derivatives, the principles of their design and the exploration of various chemical scaffolds, including those with carbamate-like structures, provide valuable insights into the structure-activity relationships (SAR) governing GLUT inhibition.
Comparative Efficacy of Key Glucose Uptake Inhibitors
The landscape of GLUT inhibitors is populated by a variety of chemical scaffolds, each with distinct potency and selectivity profiles. Here, we compare several prominent examples, including those with and without carbamate-related functionalities, to highlight the diversity of approaches to targeting glucose transport.
Non-Carbamate Derived Inhibitors: Potent and Well-Characterized
BAY-876: A Highly Potent and Selective GLUT1 Inhibitor
BAY-876 has emerged as a leading GLUT1 inhibitor due to its exceptional potency and selectivity.[5] It is a quinoline derivative containing a carboxamide linker, a close structural relative of the carbamate group. BAY-876 exhibits a remarkable IC50 of 2 nM for GLUT1 inhibition and demonstrates over 130-fold selectivity for GLUT1 over other class I GLUTs (GLUT2, GLUT3, and GLUT4).[5][6][7] This high selectivity is a significant advantage, as it minimizes the potential for off-target effects on glucose homeostasis in other tissues.[5] In vivo studies have demonstrated the anti-tumor efficacy of BAY-876 in various cancer models, including ovarian and colorectal cancer xenografts.[5][6]
WZB117 and its more stable analog, DRB18
WZB117 is a polyphenol-derived small molecule that was one of the first-generation GLUT1 inhibitors.[1] It has an IC50 for glucose transport inhibition of approximately 0.6 µM.[7] While less potent than BAY-876, WZB117 has been instrumental in validating GLUT1 as a therapeutic target.[5][8] However, WZB117 suffers from chemical instability.[1] This led to the development of DRB18, a more stable and potent second-generation inhibitor.[1] DRB18 is a pan-class I GLUT inhibitor, targeting GLUT1, GLUT2, GLUT3, and GLUT4 with varying IC50s.[9] Its broader activity profile may be advantageous in cancers that co-express multiple GLUT isoforms.[9] In vivo studies with DRB18 have shown significant reduction in tumor growth in nude mice bearing A549 lung cancer xenografts.[10]
Exploring the Carbamate Scaffold in GLUT Inhibition
While the most prominent GLUT inhibitors like BAY-876 and WZB117 are not classic carbamates, the carbamate moiety has been investigated in the design of various enzyme inhibitors, including those targeting transporters. The rationale for exploring carbamate-based inhibitors lies in their favorable physicochemical properties, such as improved stability and cell permeability, which are crucial for drug development.
For instance, research into inhibitors of other transporters, such as the glutamate transporter, has successfully utilized carbamate linkages to create effective and stable blockers.[11] The synthesis of carbamate-linked uridyl-based compounds has also been explored for inhibiting sialyltransferases, demonstrating the versatility of the carbamate group in designing enzyme inhibitors.[4] The exploration of novel chemical scaffolds, including those incorporating carbamates, for GLUT inhibition is an active area of research. The goal is to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Comparison of Inhibitor Potency
To provide a clear and objective comparison, the following table summarizes the in vitro efficacy of the discussed glucose uptake inhibitors.
| Inhibitor | Target(s) | IC50 (Glucose Uptake) | Cell Line(s) | Reference(s) |
| BAY-876 | GLUT1 (selective) | 2 nM | Ovarian cancer cells | [5][7] |
| WZB117 | GLUT1 | ~0.6 µM | Various cancer cells | [7] |
| DRB18 | Pan-class I GLUTs | Varies by isoform | HEK293 (GLUT-expressing) | [9] |
| Glutor | GLUT1, GLUT2, GLUT3 | 11 nM (2-DG uptake) | HCT116 | [12] |
| KL-11743 | Pan-class I GLUTs | 87 nM (2-DG uptake) | HT-1080 | [6] |
Experimental Protocols for Assessing Inhibitor Efficacy
The accurate evaluation of glucose uptake inhibitors relies on robust and reproducible in vitro assays. The following are detailed protocols for two widely used non-radioactive methods.
2-NBDG-Based Fluorescent Glucose Uptake Assay
This assay utilizes 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescently labeled glucose analog that is taken up by cells via GLUTs.[13][14]
Principle: 2-NBDG enters the cell and is phosphorylated by hexokinase, trapping it intracellularly. The accumulated fluorescence is directly proportional to the rate of glucose uptake and can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells per well and culture overnight.
-
Compound Treatment: Wash the cells with warm glucose-free Krebs-Ringer-Phosphate (KRP) buffer. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control in glucose-free KRP buffer for 30-60 minutes at 37°C.[13]
-
Initiation of Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for 10-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell line.[13][14]
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to eliminate extracellular fluorescence.[13]
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ≈ 485/535 nm).[14]
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Luminescence-Based 2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the intracellular accumulation of 2-deoxyglucose-6-phosphate (2DG6P) using a coupled enzymatic reaction that generates a luminescent signal.[15][16]
Principle: Cells take up 2-DG, which is then phosphorylated to 2-DG6P. After cell lysis, 2-DG6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The NADPH is then used in a reductase/luciferase reaction to produce light, which is proportional to the amount of 2-DG taken up.[15][17]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the 2-NBDG assay.
-
Initiation of Glucose Uptake: Add 2-DG to the cells and incubate for a defined period.
-
Termination and Lysis: Add a stop buffer to terminate the uptake and lyse the cells. This step also destroys any endogenous NADPH.[15][17]
-
Neutralization: Add a neutralization buffer to adjust the pH for the subsequent enzymatic reactions.[15][17]
-
Detection: Add the detection reagent containing G6PDH, NADP+, reductase, and a pro-luciferin substrate.
-
Luminescence Measurement: Incubate at room temperature to allow the enzymatic reactions to proceed and measure the luminescence using a plate reader.
Caption: Experimental workflow for the luminescent 2-DG glucose uptake assay.
Mechanism of Action: Blocking the Cellular Gateway for Glucose
Glucose uptake inhibitors primarily function by binding to GLUTs and physically obstructing the passage of glucose into the cell. This competitive inhibition leads to a rapid decrease in intracellular glucose levels, triggering a cascade of downstream metabolic consequences.
Caption: Simplified signaling pathway of GLUT1 inhibition.
The inhibition of glycolysis leads to a depletion of ATP, the cell's primary energy currency. This energy crisis activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK activation, in turn, can lead to the inhibition of anabolic pathways and the induction of cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[8]
Conclusion and Future Directions
The development of potent and selective glucose uptake inhibitors represents a promising frontier in cancer therapy. While highly potent non-carbamate derived inhibitors like BAY-876 have shown significant promise, the exploration of diverse chemical scaffolds, including those incorporating carbamate moieties, continues to be a valuable strategy in the quest for novel therapeutics with improved pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these emerging drug candidates. Future research will likely focus on the development of pan-GLUT inhibitors with optimized selectivity profiles and the exploration of combination therapies that target multiple nodes of cancer metabolism.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Oxazolidinone Structures
Introduction: The Critical Need for Specific Anti-Oxazolidinone Antibodies
Oxazolidinones are a vital class of synthetic antibiotics, representing a last line of defense against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The clinical and veterinary use of oxazolidinones, including Linezolid and Tedizolid, necessitates the development of highly specific antibodies for several key applications: therapeutic drug monitoring (TDM), food safety analysis to detect antibiotic residues, and environmental monitoring.[3][4][5]
The core challenge in developing immunoassays for these small molecules lies in achieving high specificity. An antibody raised against one oxazolidinone, such as Linezolid, may exhibit undesirable cross-reactivity with other structurally similar members of the same class or their metabolites. This guide provides an in-depth comparison of methodologies to characterize this cross-reactivity, grounded in the causal relationships between immunogen design, antibody binding kinetics, and assay performance. We will explore the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Foundation of Specificity - Hapten Design and Immunogen Synthesis
The specificity of an antibody is fundamentally determined by the structure of the hapten used to generate it.[6] Oxazolidinones are small molecules and not immunogenic on their own; they must be covalently linked to a larger carrier protein (like Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH) to elicit an immune response. The design of this hapten-carrier conjugate is the most critical variable influencing the resulting antibody's binding characteristics.
Causality in Hapten Design:
The goal is to present the core oxazolidinone structure to the immune system in a way that generates antibodies recognizing the unique features of the target molecule while ignoring the common scaffold. The choice of the conjugation point and the nature of the spacer arm are paramount.
-
Conjugation Site: Attaching the carrier protein at a position that is structurally unique to the target analyte, while exposing the common structural motifs shared by potential cross-reactants, can enhance specificity. For instance, in developing an antibody for Linezolid, derivatizing the molecule at a point away from the core A, B, and C rings can help generate antibodies that recognize this specific structure.[7][8]
-
Spacer Arm: A spacer arm of appropriate length (e.g., 6-11 Å) can overcome steric hindrance from the carrier protein, allowing the hapten to be more accessible to immune cells.[7] However, the immune system can also generate antibodies against the spacer itself, a phenomenon that must be screened for during assay development.
The diagram below illustrates the logical flow from hapten design to the final antibody performance profile.
Caption: Workflow for a competitive indirect ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Antigen Coating: Dilute the hapten-protein conjugate (e.g., Linezolid-BSA) to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 250 µL/well of PBST (Phosphate Buffered Saline with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% skim milk in PBST) to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target oxazolidinone and each potential cross-reactant in PBST.
-
Add 50 µL of each dilution to the appropriate wells.
-
Immediately add 50 µL of the primary anti-oxazolidinone antibody, diluted to its optimal concentration (pre-determined by titration) in blocking buffer.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with PBST. This step is critical to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL of a suitable HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 6.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Analysis: Plot the absorbance against the logarithm of the analyte concentration. Use a four-parameter logistic curve fit to determine the IC50 value for each compound. Calculate the cross-reactivity (CR%) as described previously.
Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol outlines a method for determining the kinetic constants of an antibody interacting with a panel of oxazolidinone analogues.
Step-by-Step Methodology:
-
Chip Preparation and Antibody Capture:
-
Use a sensor chip designed for antibody capture (e.g., a Protein A/G or anti-Fc coated chip).
-
Equilibrate the surface with running buffer (e.g., HBS-EP+).
-
Inject the anti-oxazolidinone antibody at a low concentration (e.g., 1-5 µg/mL) to achieve a capture level of ~500-1000 Response Units (RU).
-
-
Analyte Injection (Kinetic Titration):
-
Prepare a dilution series for the target oxazolidinone and each cross-reactant in running buffer. A typical concentration range might be from 0.1x to 10x the expected K_D_.
-
Inject each concentration over the captured antibody surface, starting with the lowest concentration. Use a sufficient association time (e.g., 120-180 s) to observe the binding curve approach equilibrium, and a sufficient dissociation time (e.g., 300-600 s) to observe at least a 5-10% decay in the signal.
-
A zero-concentration (buffer only) injection should be included for double-referencing.
-
-
Surface Regeneration:
-
After each analyte cycle, regenerate the sensor surface by injecting a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the captured antibody and bound analyte. This prepares the surface for the next cycle.
-
-
Data Analysis:
-
Perform double-referencing by subtracting the signal from a reference flow cell and the signal from the buffer-only injection to correct for bulk refractive index changes and instrument drift.
-
Fit the referenced sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate (k_a_), dissociation rate (k_d_), and the affinity constant (K_D_ = k_d_ / k_a_) for each oxazolidinone analogue. Compare these values directly to assess cross-reactivity on a kinetic level.
-
Conclusion
Characterizing the cross-reactivity of antibodies against oxazolidinone structures is not a single-step process but a systematic investigation. It begins with a rational immunogen design strategy, as the hapten structure fundamentally dictates the resulting antibody's specificity. A comprehensive assessment requires a combination of high-throughput screening with competitive ELISA and in-depth kinetic analysis using SPR. ELISA provides essential quantitative data on relative binding, while SPR offers unparalleled insight into the dynamic nature of the antibody-antigen interaction, revealing the "how" and "why" behind the observed specificity. Finally, Western blotting serves as a crucial control to validate the antibody's integrity and specificity for the immunogen. By employing this multi-faceted, causality-driven approach, researchers can confidently select and validate antibodies with the precise performance characteristics required for their critical applications, from clinical diagnostics to food safety.
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Inter-laboratory validation of analytical methods for Linezolid intermediates
The inter-laboratory validation of analytical methods for Linezolid intermediates is a systematic and collaborative process that underpins manufacturing consistency and regulatory compliance. As demonstrated, a well-developed RP-HPLC method, when validated according to ICH principles, can be robustly transferred between laboratories, ensuring consistent data quality across the entire product lifecycle. [15] Future trends will likely involve the increased adoption of more advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and LC-MS for its unparalleled specificity and sensitivity, especially in the context of identifying novel process impurities. [9]However, the fundamental principles of validation—establishing specificity, accuracy, precision, and robustness—will remain the universal standard for ensuring that analytical methods are, and continue to be, fit for purpose. [16]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl (3-fluoro-4-morpholinophenyl)carbamate
This document provides a detailed, procedural guide for the safe and compliant disposal of Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS No. 168828-81-7). As a fluorinated heterocyclic compound used as an intermediate in pharmaceutical synthesis, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape to ensure personnel safety and environmental protection.[1][2] This guide is intended for laboratory professionals, researchers, and drug development scientists engaged in work involving this compound.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the materials being handled. This compound is a solid, off-white powder with specific hazards that dictate its handling and disposal protocols.[3]
1.1. Primary Hazard Classification
The primary documented hazard is its acute oral toxicity.[3] Beyond this, an analysis of its structural components—a fluorinated benzene ring, a morpholine moiety, and a benzyl carbamate group—suggests further potential hazards that must be considered.
-
Morpholine Derivatives: Morpholine itself is a corrosive and flammable substance capable of causing severe skin burns and eye damage.[4][5][6] While the toxicity of the parent compound does not directly translate, the presence of this moiety necessitates caution.
-
Fluorinated Compounds: Upon combustion, fluorinated organic molecules can release highly toxic and corrosive hydrogen fluoride gas.[3]
-
Carbamates: Some carbamates are known to have toxicological effects, reinforcing the need for careful handling.[7]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [3] |
| Combustion Products | May emit toxic fumes of Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Fluoride. | [3] |
| Physical State | Solid, Fluffy Powder. | [3] |
| Melting Point | 125 °C | [3] |
| PBT/vPvB Assessment | Not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). | [3] |
1.2. Causality of Handling Procedures
The classification "Harmful if swallowed" mandates stringent hygiene practices and containment to prevent ingestion.[3] The potential for the release of hazardous combustion products is the primary driver for the recommended disposal method—incineration by a licensed professional service—which uses high temperatures and scrubbing systems to safely neutralize these byproducts.
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[10]
Key RCRA requirements include:
-
Waste Identification: All waste generators must determine if their waste is hazardous.[10] this compound, due to its acute toxicity, falls under this purview.
-
Segregation and Storage: Hazardous waste must be stored in clearly labeled, compatible containers and segregated from incompatible materials to prevent dangerous reactions.[11]
-
Documentation: Generators must use a manifest system to track hazardous waste from the laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Licensed Disposal: Waste must be disposed of through licensed facilities equipped to handle the specific class of chemical hazard.[13]
Pre-Disposal Procedures: Safe Handling and Segregation in the Laboratory
Proper disposal begins with correct handling and accumulation at the point of generation.
3.1. Personal Protective Equipment (PPE) and Engineering Controls
Due to the compound's toxicity and the potential for dust inhalation, robust protective measures are essential.
-
Engineering Controls: All handling of solid this compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[6] An eyewash station and safety shower must be readily accessible.[3][14]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling the compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][6] |
| Eye Protection | Tightly fitting safety goggles and a face shield if there is a splash risk. | Protects against dust particles and splashes.[3][6] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required if handled within a fume hood. If weighing outside a hood, an N95-rated respirator is recommended. | Prevents inhalation of fine powder.[15] |
3.2. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is critical to prevent accidental chemical reactions. Waste streams for this compound must be kept separate.
-
Solid Waste: Keep solid this compound waste separate from all other chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless compatibility is confirmed and institutional policy allows.
-
Incompatible Materials: Keep waste containers away from strong acids and strong oxidizing agents.[11][14]
Step-by-Step Disposal Protocol
The required disposal method for this compound is incineration by a licensed waste management contractor.[3] The following protocol outlines the steps for accumulating and preparing the waste for pickup.
4.1. Waste Accumulation Workflow
The following diagram illustrates the decision-making process for handling waste generated from work with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
